Isopropyl cyanoacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGOMFWCSGKGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25931-02-6 | |
| Record name | Isopropyl α-cyanoacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6065133 | |
| Record name | Isopropyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10586-17-1 | |
| Record name | Isopropyl cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10586-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl cyanoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010586171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2-cyanoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CYANOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I03LI0901Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Anionic Polymerization of Isopropyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of anionic polymerization of isopropyl cyanoacrylate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the use of poly(this compound) in their work. This document details the fundamental principles of the polymerization process, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key mechanisms and workflows.
Introduction to Anionic Polymerization of Cyanoacrylates
This compound, a vinyl monomer, is well-known for its rapid polymerization in the presence of even weak nucleophiles. This high reactivity is attributed to the strong electron-withdrawing properties of both the nitrile (-CN) and the ester (-COOR) groups attached to the α-carbon of the vinyl group. This electronic structure makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which initiates the polymerization cascade.[1][2]
The polymerization of this compound proceeds almost exclusively through an anionic mechanism. This process is characterized by initiation, propagation, and termination steps, leading to the formation of long polymer chains. The resulting poly(this compound) is a biocompatible and biodegradable polymer with numerous applications in the medical and pharmaceutical fields, including as a tissue adhesive and for the formulation of drug delivery systems.
The Core Mechanism
The anionic polymerization of this compound is a chain-growth polymerization that can be conceptually divided into three key stages: initiation, propagation, and termination.
Initiation
Initiation involves the attack of a nucleophile (initiator) on the electron-deficient β-carbon of the this compound monomer. This leads to the formation of a carbanion at the α-carbon, which is stabilized by resonance through the delocalization of the negative charge onto the adjacent nitrile and ester groups.[2]
A wide range of nucleophiles can initiate the polymerization, including weak bases such as water, alcohols, and amines, as well as stronger nucleophiles like phosphines and organometallic compounds.[3] The choice of initiator significantly impacts the rate of polymerization and the properties of the resulting polymer.[1][4]
For instance, initiation by a hydroxyl ion (from water) can be represented as follows:
HO⁻ + CH₂=C(CN)COOCH(CH₃)₂ → HO-CH₂-C⁻(CN)COOCH(CH₃)₂
Propagation
The carbanion formed during initiation is a potent nucleophile itself and rapidly attacks the β-carbon of another this compound monomer. This process repeats, adding monomer units to the growing polymer chain and regenerating the carbanionic active center at the chain end.[2] The propagation step is typically very fast, leading to the rapid formation of high molecular weight polymers.[5]
HO-[CH₂-C(CN)COOCH(CH₃)₂]ₙ-CH₂-C⁻(CN)COOCH(CH₃)₂ + CH₂=C(CN)COOCH(CH₃)₂ → HO-[CH₂-C(CN)COOCH(CH₃)₂]ₙ₊₁-CH₂-C⁻(CN)COOCH(CH₃)₂
Termination
Termination of the anionic polymerization of this compound can occur through several mechanisms. In the presence of protic substances like water or acids, the growing carbanion can be protonated, leading to a "dead" polymer chain that is no longer active.[6] Chain transfer to monomer can also occur, where the active center is transferred to a monomer molecule, terminating one chain and initiating another. In highly purified systems, the polymerization can exhibit "living" characteristics, where termination is absent, and the polymer chains remain active until deliberately quenched.[5]
Quantitative Data
Quantitative data on the anionic polymerization of this compound is scarce in the literature. However, data from analogous alkyl cyanoacrylates can provide valuable insights. The following tables summarize available data on polymerization kinetics and the properties of the resulting polymers. It is important to note that these values can be influenced by various factors, including the initiator, solvent, and temperature.
Table 1: Polymer Properties from Superbase-Initiated Anionic Polymerization of Alkyl Cyanoacrylates in THF
| Monomer | Initiator System | [M]:[I]:[B] Ratio | Mn ( kg/mol ) | Đ (Mw/Mn) | Yield (%) |
| Ethyl Cyanoacrylate | Thiophenol / P4-tBu | 100:1:0.01 | 25.3 | 1.35 | >95 |
| n-Hexyl Cyanoacrylate | Thiophenol / P4-tBu | 100:1:0.01 | 28.1 | 1.38 | >95 |
| This compound | Thiophenol / P4-tBu | N/A | N/A | N/A | N/A |
Data for ethyl and n-hexyl cyanoacrylate are from a study by Frey et al. and are provided as an approximation for this compound.[4][7] Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), [M] = Monomer, [I] = Initiator, [B] = Base.
Table 2: Propagation Rate Constants for Anionic Polymerization of Alkyl Cyanoacrylates
| Monomer | Initiator | Solvent | Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |
| n-Butyl Cyanoacrylate | Tetrabutylammonium Salts | THF | 20 | ~10⁶ |
| This compound | N/A | N/A | N/A | N/A |
Data for n-butyl cyanoacrylate is from a study by Pepper and is provided as a general indication of the high propagation rates.[5] k_p = Propagation rate constant.
Experimental Protocols
The following are detailed methodologies for key experiments related to the anionic polymerization of this compound. These protocols are based on established procedures for similar monomers and can be adapted for specific research needs.
Anionic Polymerization of this compound in an Aqueous Medium
This protocol describes the synthesis of poly(this compound) nanoparticles via anionic polymerization in water.
Materials:
-
This compound monomer
-
Deionized water
-
Acetone (for purification)
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Add 1 mL of this compound monomer in a single shot to 15 mL of deionized water in a reaction vessel equipped with a magnetic stir bar.
-
Stir the mixture vigorously (e.g., 1200 rpm) at 40°C for 1.5 hours. A milky suspension of nanoparticles will form.
-
If a polymer aggregate forms around the magnetic stirrer, separate it from the milky suspension.
-
Collect the polymer from the milky suspension by freeze-drying.
-
If an aggregate is present, dissolve it in acetone and then dry under vacuum at room temperature to obtain the purified polymer.[6][8]
Superbase-Initiated Anionic Polymerization of this compound in THF
This protocol describes a more controlled anionic polymerization in an organic solvent using a superbase to activate a less nucleophilic initiator.
Materials:
-
This compound monomer (freshly distilled)
-
Tetrahydrofuran (THF), freshly cryo-distilled
-
Thiophenol (initiator)
-
Phosphazene superbase P4-tBu (catalyst)
-
Argon atmosphere
-
Schlenk line apparatus
-
HCl-acidified methanol (for termination)
-
Methanol/water mixture (1:1, for precipitation)
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Dry all glassware and reaction vessels (preferably Teflon to avoid initiation from glass surfaces) under vacuum.
-
Under an argon atmosphere, dissolve 1 mL of freshly distilled this compound in 15 mL of freshly cryo-distilled THF in the reaction vessel.
-
In a separate flask, prepare a solution of the thiophenol initiator and the P4-tBu catalyst in dry THF according to the desired monomer-to-initiator ratio.
-
Quickly add the initiator/catalyst solution to the stirred monomer solution.
-
Monitor the polymerization (e.g., by NMR).
-
Once the polymerization is complete, terminate the reaction by adding HCl-acidified methanol.
-
Precipitate the polymer by adding the reaction solution to a cooled mixture of methanol and water (1:1).
-
Collect the precipitate by centrifugation (e.g., 4000 rpm).
-
Freeze-dry the wet solid overnight to obtain the purified polymer.[4][7]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Anionic polymerization mechanism of this compound.
Caption: Experimental workflow for aqueous polymerization.
Caption: Experimental workflow for superbase-initiated polymerization in THF.
References
- 1. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. researchgate.net [researchgate.net]
Radical polymerization kinetics of isopropyl cyanoacrylate
An In-depth Technical Guide to the Radical Polymerization Kinetics of Isopropyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, like other alkyl cyanoacrylates (ACAs), is a vinyl monomer characterized by its extremely high reactivity, primarily through an anionic polymerization mechanism. This reactivity makes it a cornerstone of fast-acting adhesives. However, for applications requiring controlled polymer architecture, such as in drug delivery systems or advanced material composites, harnessing the radical polymerization pathway is essential. This technical guide provides a comprehensive overview of the principles, experimental protocols, and kinetics associated with the radical polymerization of ACAs. Due to a scarcity of published kinetic data specifically for this compound, this document leverages the well-studied kinetics of ethyl cyanoacrylate (ECNA) as a primary model, offering researchers the foundational knowledge required to explore this challenging but synthetically valuable polymerization method.
Introduction: The Duality of Cyanoacrylate Polymerization
Alkyl cyanoacrylates are a unique class of monomers due to the presence of two strongly electron-withdrawing groups (nitrile and ester) attached to the same carbon of the vinyl double bond. This electronic structure renders the monomer highly susceptible to nucleophilic attack, leading to an extremely rapid anionic polymerization initiated by even the weakest bases, such as ambient moisture[1][2]. While this property is ideal for "super glue" applications, it presents a significant hurdle for controlled polymerization.
Radical polymerization offers a more versatile synthetic route, enabling the creation of copolymers with a wide range of other vinyl monomers and allowing for techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to control molecular weight and architecture[3]. However, achieving radical polymerization requires the stringent suppression of the dominant anionic pathway[1][3]. This guide focuses on the methods and kinetics of this less common, but synthetically powerful, mechanism.
The Core Challenge: Suppressing Anionic Polymerization
To study or utilize the radical polymerization of this compound, the anionic pathway must be effectively inhibited. This is typically achieved by conducting the polymerization in a strongly acidic medium.
Key Anionic Inhibitors:
-
Brønsted Acids: Acetic acid (AcOH) and other carboxylic acids can protonate and terminate propagating carbanions. However, the resulting carboxylate anion can potentially re-initiate polymerization, acting as a chain transfer agent[1].
-
Lewis Acids: Boron trifluoride complexes (e.g., BF₃·OEt₂) are effective inhibitors[1].
-
Sulfur-Based Acids: Strong acids like methanesulfonic acid or cyclic esters like 1,3-propanesultone are highly effective at quenching anionic species without generating new initiating species[1][4].
The choice and concentration of the inhibitor are critical. Insufficient acidity will fail to prevent anionic polymerization, while excessive acidity could lead to hydrolysis of the monomer or polymer ester group[1].
General Mechanism of Radical Polymerization
Once the anionic pathway is suppressed, the radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.
Caption: Radical polymerization proceeds via initiation, propagation, and termination.
Experimental Protocols
A generalized protocol for conducting the radical polymerization of an alkyl cyanoacrylate is detailed below. All glassware must be meticulously cleaned and dried to remove any basic residues that could trigger anionic polymerization.
Caption: Workflow for radical polymerization of alkyl cyanoacrylates.
Detailed Methodologies:
-
Monomer Purification: Commercial this compound contains radical and anionic stabilizers. It should be distilled under reduced pressure immediately before use to remove these inhibitors[4].
-
Glassware Preparation: All glassware (reaction flasks, syringes, stir bars) must be acid-washed and oven-dried to eliminate surface moisture and basic sites[1].
-
Reaction Setup: The polymerization can be carried out in bulk or in a suitable solvent. The purified monomer is charged into the reaction vessel along with the chosen anionic inhibitor (e.g., 0.5-7.0 wt% acetic acid or ~0.5 wt% 1,3-propanesultone)[1][4]. The mixture is deoxygenated by purging with an inert gas, as oxygen can inhibit radical polymerization.
-
Initiation: The reaction is initiated by adding a thermal initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN), typically dissolved in a small amount of solvent.
-
Polymerization and Monitoring: The reaction is maintained at a constant temperature (e.g., 60°C for AIBN). The rate of polymerization (Rₚ) can be monitored using techniques such as dilatometry, which measures the volume contraction upon polymerization, or spectroscopy.
-
Isolation: The polymerization is quenched by rapid cooling. The polymer is then isolated by precipitation into a non-solvent, such as hexane or methanol, followed by filtration and drying under vacuum[1].
Radical Polymerization Kinetics
Direct, experimentally determined kinetic parameters for the radical homopolymerization of this compound are not well-documented in the literature. However, extensive studies on ethyl cyanoacrylate (ECNA) provide an excellent framework for understanding the expected kinetic behavior. The key rate coefficients are kp (propagation) and kt (termination).
Kinetic Parameters for Ethyl Cyanoacrylate (ECNA)
The absolute rate constants for ECNA were determined using the rotating sector method, a classic technique for studying radical polymerization kinetics[4]. The data presented below is for the bulk polymerization of ECNA at 30°C.
| Parameter | Value (with Acetic Acid) | Value (with 1,3-Propanesultone) | Unit | Reference |
| Propagation Rate Constant (kₚ) | 1622 | 1610 | L·mol⁻¹·s⁻¹ | [1][4] |
| Termination Rate Constant (kₜ) | 4.11 x 10⁸ | 4.04 x 10⁸ | L·mol⁻¹·s⁻¹ | [1][4] |
| kₚ/kₜ⁰·⁵ | 0.080 | 0.080 | L⁰·⁵·mol⁻⁰·⁵·s⁻⁰·⁵ | [1] |
| kₚ²/kₜ | 6.39 x 10⁻³ | 6.40 x 10⁻³ | L·mol⁻¹·s⁻¹ | [4] |
Conditions: Bulk polymerization at 30°C. Anionic Inhibitors: 7.0 wt% Acetic Acid or 0.5 wt% 1,3-Propanesultone.
Analysis and Extrapolation to this compound
-
High Propagation Rate (kₚ): The kp for ECNA is significantly higher than that of common monomers like methyl methacrylate (MMA) or styrene under similar conditions. This reflects the high reactivity of the electron-poor cyanoacrylate double bond towards radical attack[1].
-
Very High Termination Rate (kₜ): The termination rate is extremely fast, characteristic of diffusion-controlled reactions in low-viscosity bulk monomer systems.
-
Influence of the Isopropyl Group: It is reasonable to hypothesize that the kinetic parameters for this compound will differ slightly from those of ECNA due to steric effects. The bulkier isopropyl group, compared to the ethyl group, may introduce greater steric hindrance around the propagating radical center. This could potentially lead to a lower propagation rate constant (kₚ) for this compound. This hypothesis, however, requires experimental validation through dedicated kinetic studies.
The earliest kinetic studies on methyl 2-cyanoacrylate at 60 °C yielded a bulk parameter kp/kt^0.5 of 0.021 L·mol⁻¹·s⁻¹, which was noted as being significantly greater than the values for MMA (0.0144) and styrene (0.00166) under the same conditions[1]. This further underscores the high intrinsic reactivity of the cyanoacrylate monomer family in radical polymerization.
Conclusion and Future Outlook
The radical polymerization of this compound presents a synthetically useful but experimentally challenging field. The primary obstacle is the monomer's inherent and overwhelming tendency to polymerize anionically. This guide outlines the essential strategies for suppressing this pathway through the use of acidic inhibitors and provides a detailed experimental framework for conducting the polymerization in a controlled manner.
While specific kinetic data for this compound remains a gap in the literature, the comprehensive data available for ethyl cyanoacrylate serves as a robust predictive model. The high propagation and termination rates observed for ECNA are likely characteristic of the entire alkyl cyanoacrylate family. Future research should focus on the direct measurement of kp and kt for this compound, likely using advanced techniques such as pulsed-laser polymerization coupled with size exclusion chromatography (PLP-SEC)[5], to quantify the steric influence of the isopropyl group and provide crucial data for researchers in drug development and materials science.
References
Spectroscopic Analysis of Isopropyl Cyanoacrylate Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of isopropyl cyanoacrylate monomer. Due to the limited availability of published experimental spectra for this specific monomer, this guide utilizes data from the closely related ethyl cyanoacrylate monomer as a primary reference, supplemented with predicted values for this compound based on established spectroscopic principles. This approach provides a robust framework for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound (IPC) is an ester of 2-cyanoacrylic acid, with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure is characterized by a carbon-carbon double bond conjugated with both a nitrile (-C≡N) and an ester (-COOR) group. These electron-withdrawing groups make the monomer highly susceptible to anionic polymerization, which is the basis for its function as a rapid-acting adhesive.[2]
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 2-cyanoprop-2-enoate | [1] |
| CAS Number | 10586-17-1 | [1][3][4][5] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Boiling Point | 53-56 °C @ 2 Torr | [4] |
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound monomer. Where specific experimental data is unavailable, data for ethyl cyanoacrylate is provided as a reference, and predicted shifts for the isopropyl analogue are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the monomer.
Note: Specific experimental NMR data for this compound monomer was not available in the reviewed literature. The data presented for the closely related isopropyl 2-cyanoacetate[6][7] is for a saturated analogue and is provided for illustrative purposes only; it is not representative of the target analyte. The predicted values for this compound are based on standard chemical shift tables and comparison with other acrylates.
Table 2.1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | Singlet | 2H | =CH₂ |
| ~ 5.1 - 5.3 | Septet | 1H | -CH(CH₃)₂ |
| ~ 1.3 - 1.4 | Doublet | 6H | -CH(CH₃)₂ |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 160 - 165 | C=O (Ester) |
| ~ 130 - 135 | =CH₂ |
| ~ 115 - 120 | C≡N (Nitrile) |
| ~ 110 - 115 | =C(CN)COOR |
| ~ 70 - 75 | -CH(CH₃)₂ |
| ~ 20 - 25 | -CH(CH₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and vinyl groups. During polymerization, the disappearance of the C=C vinyl bond can be monitored.[2][8]
Table 2.3: Key FTIR Absorption Bands for Cyanoacrylate Monomers
| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization | Reference |
| ~ 3125 | =C-H stretch (vinyl) | Disappears | [2] |
| ~ 2235 | C≡N stretch (nitrile) | Slight shift and intensity change | [2] |
| ~ 1735 | C=O stretch (ester) | Remains (often used as an internal reference) | [2] |
| ~ 1617 | C=C stretch (vinyl) | Disappears | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 139.
Table 2.4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 97 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group |
| 82 | [M - C₃H₅O]⁺ | Loss of the isopropoxy radical |
| 69 | [C₄H₅O]⁺ | Isopropoxycarbonyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
UV-Vis Spectroscopy
Cyanoacrylates are known to be cured by UV radiation, indicating they absorb in the UV range.[9] this compound, as an α,β-unsaturated ester and nitrile, is expected to have a primary absorption maximum (λ_max) in the UV region, likely around 200-230 nm, corresponding to a π → π* transition of the conjugated system.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound monomer. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound monomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to prevent polymerization in the NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid monomer directly onto the ATR crystal of the FTIR spectrometer. Alternatively, for transmission spectroscopy, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory or set up for transmission measurements.[10][11]
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal or empty sample holder.
-
Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the monomer in a volatile organic solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of dilutions of the monomer in a UV-transparent solvent (e.g., acetonitrile or hexane).
-
Instrumentation: Use a standard dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum over the UV-Vis range (e.g., 190-800 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Visualizations
The following diagrams illustrate key concepts related to the analysis and chemistry of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound monomer.
Caption: Anionic polymerization mechanism of this compound.[12]
References
- 1. This compound | C7H9NO2 | CID 82744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 3. This compound, 10586-17-1 [thegoodscentscompany.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Isopropyl 2-cyanoacrylate | SIELC Technologies [sielc.com]
- 6. Isopropyl 2-cyanoacetate(13361-30-3) 13C NMR spectrum [chemicalbook.com]
- 7. Isopropyl 2-cyanoacetate(13361-30-3) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. radtech2020.com [radtech2020.com]
- 10. azom.com [azom.com]
- 11. pepolska.pl [pepolska.pl]
- 12. pcbiochemres.com [pcbiochemres.com]
Biocompatibility and Cytotoxicity of Isopropyl Cyanoacrylate for In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biocompatibility and cytotoxicity of isopropyl cyanoacrylate. It is designed to assist researchers, scientists, and drug development professionals in understanding the cellular response to this short-chain alkyl cyanoacrylate and in designing appropriate in vitro testing strategies. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key cytotoxicity assays, and visualizes experimental workflows and potential signaling pathways involved in the cellular response.
Introduction to this compound and In Vitro Assessment
This compound is a fast-acting adhesive with potential applications in the medical field. As with any biomaterial intended for clinical use, a thorough evaluation of its biocompatibility is crucial. In vitro cytotoxicity testing serves as a primary screening tool to assess the potential of a material to cause cell damage or death. The cytotoxicity of cyanoacrylates is largely attributed to their degradation products, primarily formaldehyde and the corresponding alcohol—in this case, isopropyl alcohol. It is generally observed that cyanoacrylates with shorter alkyl chains degrade faster, leading to a higher localized concentration of these cytotoxic byproducts and consequently, greater in vitro toxicity.[1][2][3]
Quantitative Cytotoxicity Data
While specific quantitative data for this compound is limited in the available literature, comparative studies of various alkyl cyanoacrylates provide valuable insights into its likely cytotoxic profile. Shorter-chain cyanoacrylates, such as methyl and ethyl cyanoacrylate, consistently demonstrate higher cytotoxicity than their longer-chain counterparts like n-butyl and 2-octyl cyanoacrylate.[1][4] This is attributed to their faster degradation and subsequent release of cytotoxic formaldehyde.[1][2] The following table summarizes representative data from studies on different alkyl cyanoacrylates, which can be used to infer the potential cytotoxicity of this compound.
| Cyanoacrylate Type | Cell Line | Assay | Exposure Time | Key Findings | Reference |
| Prepolymerized Allyl 2-CA (PACA) & Dermabond® (2-Octyl CA) | L929 Mouse Fibroblasts | WST Assay | 24 hr | PACA: 54-57% cell viability; Dermabond®: 53-57% cell viability.[5] | [5] |
| Prepolymerized Allyl 2-CA (PACA) & Dermabond® (2-Octyl CA) | L929 Mouse Fibroblasts | Neutral Red Assay | 24 hr | Similar cell viability values for PACA and Dermabond® compared to controls.[5] | [5] |
| Methyl 2-Cyanoacrylate | Human Oral Osteoblasts | MTT Assay | Not Specified | Significantly different optical densities compared to control, indicating cytotoxicity.[4] | [4] |
| Ethyl 2-Cyanoacrylate | Human Oral Osteoblasts | MTT Assay | Not Specified | No significant difference in optical densities compared to control, suggesting biocompatibility in this model.[4] | [4] |
| Various Commercial CAs | L929 Mouse Fibroblasts | Vital Dyes, Crystal Violet | Not Specified | All tested cyanoacrylates were found to be cytotoxic and inhibited cell proliferation.[6] | [6] |
| Ethyl 2-Cyanoacrylate Extract | L929 Mouse Fibroblasts | Cell Viability Assay | 4 hr (acute) | A 1:1 dilution of the extract resulted in a 30-45% decrease in cells. A 1:10 dilution led to an ~10% decrease.[7] | [7] |
Experimental Protocols for In Vitro Cytotoxicity Assessment
A variety of in vitro assays are employed to evaluate the cytotoxicity of biomaterials. The following are detailed protocols for commonly used methods in the assessment of cyanoacrylate-based adhesives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Material Exposure: Prepare extracts of this compound according to ISO 10993-5 standards or apply the material in direct contact with the cell culture medium. Expose the cells to the material or its extracts for a specified period (e.g., 24, 48, 72 hours). Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
MTT Addition: After the exposure period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.
-
NR Staining: After the exposure period, replace the culture medium with a medium containing Neutral Red (e.g., 50 µg/mL).
-
Incubation: Incubate the cells with the Neutral Red medium for 2-3 hours at 37°C.
-
Washing: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
LIVE/DEAD® Viability/Cytotoxicity Assay
This fluorescence-based assay provides a two-color visualization of live and dead cells. Live cells are distinguished by the presence of intracellular esterase activity, which converts the non-fluorescent calcein AM to the green-fluorescent calcein. Dead cells are identified by the uptake of the red-fluorescent ethidium homodimer-1 (EthD-1) through their compromised membranes.
Protocol:
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. It is recommended to use a black-walled, clear-bottom 96-well plate for fluorescence assays.
-
Staining Solution Preparation: Prepare a working solution of calcein AM and EthD-1 in a suitable buffer (e.g., PBS).
-
Staining: Remove the culture medium and add the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantification (Optional): Image analysis software can be used to quantify the number of live and dead cells to determine the percentage of viable cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. Cells can be cultured on glass coverslips within the wells for easier handling.
-
Fixation and Permeabilization: After exposure, fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, proceed directly to visualization.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal from the labeled DNA fragments. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Visualization of Experimental Workflows and Signaling Pathways
General Workflow for In Vitro Cytotoxicity Testing of this compound
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Caption: A general workflow for in vitro cytotoxicity testing of this compound.
Plausible Apoptosis Signaling Pathway Induced by Formaldehyde
Formaldehyde, a primary degradation product of this compound, is a known cytotoxic agent that can induce apoptosis.[8][9] The following diagram illustrates a plausible signaling pathway through which formaldehyde may lead to programmed cell death, based on current literature.[8][10][11]
Caption: A plausible formaldehyde-induced apoptosis signaling pathway.
Conclusion
The in vitro biocompatibility and cytotoxicity of this compound are critical parameters for its consideration in biomedical applications. While direct data on this compound is not abundant, the existing literature on short-chain alkyl cyanoacrylates suggests a potential for cytotoxicity, primarily due to the release of formaldehyde upon degradation. The experimental protocols provided in this guide offer a robust framework for researchers to conduct a thorough in vitro evaluation. Furthermore, understanding the potential signaling pathways involved in the cytotoxic response can aid in the interpretation of experimental results and guide the development of safer and more biocompatible cyanoacrylate-based materials. It is recommended that multiple cytotoxicity assays be performed to obtain a comprehensive understanding of the cellular response to this compound.
References
- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of formaldehyde on mitochondrial dysfunction and apoptosis in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Factors Affecting the Polymerization Rate of Isopropyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl cyanoacrylate, a monomer renowned for its rapid polymerization and biocompatibility, is of significant interest in the medical and pharmaceutical fields, particularly for applications in tissue adhesion and drug delivery systems. The rate of its polymerization is a critical parameter that dictates its efficacy and usability. This technical guide provides a comprehensive overview of the core factors influencing the polymerization rate of this compound. It delves into the underlying chemical mechanisms and explores the effects of temperature, humidity, initiators, inhibitors, and substrate chemistry. This document also provides detailed experimental protocols for the synthesis and characterization of poly(this compound), including methods to quantify its polymerization kinetics, to aid researchers in harnessing the full potential of this versatile monomer.
Introduction
Cyanoacrylates are a class of vinyl monomers that undergo rapid anionic polymerization, a characteristic that has led to their widespread use as "superglues."[1] The polymerization is typically initiated by weak bases, such as moisture present on surfaces.[2][3] this compound is a specific ester of cyanoacrylic acid that is valued for its unique properties, including its use in medical applications like root canal sealants and its potential as a vehicle for drug delivery.[4] Understanding and controlling the rate of polymerization is paramount for the successful application of this compound, especially in the context of drug formulation and medical device development where consistency and predictability are crucial.
The Chemistry of this compound Polymerization
The polymerization of this compound is primarily an anionic chain-growth process.[2] The high reactivity of the monomer is attributed to the presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), attached to the same carbon atom of the carbon-carbon double bond. This electronic arrangement makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which initiates the polymerization cascade.[5]
The polymerization process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by a weak nucleophile, such as a hydroxyl ion from ambient moisture, which attacks the electrophilic β-carbon of the this compound monomer. This leads to the formation of a carbanion that is resonance-stabilized by the adjacent nitrile and ester groups.[2][6]
-
Propagation: The newly formed carbanion then acts as a potent nucleophile, attacking another monomer molecule, thereby extending the polymer chain. This process repeats rapidly, leading to the formation of a long polymer chain.[6]
-
Termination: The polymerization process can be terminated by acidic species present in the environment, which neutralize the propagating carbanionic chain end.[1] Strong acids can permanently terminate the chain, while weaker acids may lead to a temporary halt before re-initiation.[7]
Key Factors Influencing Polymerization Rate
The speed at which this compound polymerizes can be influenced by a variety of internal and external factors.
Temperature
Temperature plays a significant role in the kinetics of the polymerization reaction. Generally, an increase in temperature accelerates the polymerization rate.[2][8] Conversely, lower temperatures will slow down the curing process.[8][9] This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the initiator and monomer, as well as between the propagating chain and monomer units. However, excessively high temperatures can potentially lead to a decrease in the final bond strength.[10]
Table 1: Illustrative Effect of Temperature on Cyanoacrylate Setting Time
| Temperature (°C) | Relative Polymerization Rate | Illustrative Setting Time (seconds) |
| 10 | Slow | > 60 |
| 25 (Room Temp.) | Moderate | 15 - 30 |
| 40 | Fast | < 10 |
Note: This table provides illustrative data for general cyanoacrylates. Specific values for this compound may vary and should be determined experimentally.
Humidity
Moisture is a primary initiator for the anionic polymerization of cyanoacrylates.[2] The hydroxyl ions present in water act as nucleophiles that trigger the reaction. Therefore, the level of ambient humidity has a direct impact on the polymerization rate.
-
Low Humidity: In very dry environments, the scarcity of initiator molecules can significantly slow down the polymerization process.[8][11]
-
Optimal Humidity: An optimal relative humidity range, typically between 40% and 60%, provides a sufficient concentration of initiators for a rapid and controlled cure.[12]
-
High Humidity: While very high humidity can lead to an extremely fast cure, it may also result in a weaker final bond, potentially due to the formation of shorter polymer chains or a more brittle polymer structure.[8][13]
Table 2: Illustrative Effect of Relative Humidity on Cyanoacrylate Setting Time
| Relative Humidity (%) | Relative Polymerization Rate | Illustrative Setting Time (seconds) |
| < 20 | Very Slow | > 90 |
| 40 - 60 | Optimal | 10 - 30 |
| > 80 | Very Fast | < 5 |
Note: This table provides illustrative data for general cyanoacrylates. Specific values for this compound may vary and should be determined experimentally.
Initiators
While water is the most common initiator, other nucleophilic species can also initiate the polymerization of this compound. The strength and concentration of the initiator directly influence the reaction rate.
-
Weak Bases: Amines, phosphines, and alkoxides are effective initiators. The rate of polymerization generally increases with the basicity of the initiator.[2][14] Tertiary amines are often used as accelerators in commercial formulations.
-
Initiator Concentration: A higher concentration of the initiator will lead to a faster polymerization rate, as there are more active centers to start the polymer chains.[1][14] However, an excessively high initiator concentration can lead to the formation of lower molecular weight polymers, which may affect the mechanical properties of the final product.
Table 3: Common Initiators for Cyanoacrylate Polymerization
| Initiator Type | Examples | Relative Initiating Strength |
| Water/Hydroxide Ions | Ambient Moisture | Weak |
| Alcohols | Ethanol, Isopropanol | Weak |
| Amines | Tertiary amines (e.g., Triethylamine) | Strong |
| Phosphines | Triphenylphosphine | Strong |
Inhibitors
To ensure a practical shelf life and prevent premature polymerization, cyanoacrylate monomers are stabilized with inhibitors. These are typically acidic compounds that neutralize the basic species that could initiate polymerization.
-
Anionic Polymerization Inhibitors: Strong acids, such as sulfur dioxide and various sulfonic acids, are commonly used to scavenge any stray nucleophiles.[1][15] The concentration of these inhibitors must be carefully controlled to provide adequate stability without unduly prolonging the desired polymerization time upon application.
-
Radical Polymerization Inhibitors: Although anionic polymerization is the primary mechanism, radical polymerization can also occur, especially at elevated temperatures or in the presence of radical sources. Hydroquinone and its derivatives are often added to inhibit this process.[15]
The presence and concentration of these inhibitors will directly impact the onset and rate of polymerization.
Substrate Chemistry
The chemical nature of the surface to which the this compound is applied can significantly affect the polymerization rate.
-
Basic Surfaces: Surfaces with a higher pH or those that are more basic in nature will accelerate the curing process by providing more initiating species.[12]
-
Acidic Surfaces: Conversely, acidic surfaces can neutralize the initiators and significantly slow down or even prevent polymerization.[12] In such cases, the use of an accelerator (a basic compound) may be necessary to achieve a timely cure.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the polymerization of this compound.
Anionic Polymerization of this compound
This protocol describes a general procedure for the anionic polymerization of this compound in solution, which is a common method for synthesizing the polymer for research and drug delivery applications.[12][16]
Materials:
-
This compound monomer
-
Anhydrous tetrahydrofuran (THF)
-
Initiator solution (e.g., a dilute solution of triethylamine in THF)
-
Methanol (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line and appropriate glassware
Procedure:
-
Glassware Preparation: All glassware should be rigorously cleaned and dried in an oven at 120°C overnight to remove any traces of moisture.
-
Monomer and Solvent Preparation: this compound monomer should be freshly distilled under reduced pressure to remove inhibitors. Anhydrous THF should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: Assemble the reaction flask under a stream of inert gas (Nitrogen or Argon) using a Schlenk line.
-
Polymerization:
-
Transfer a known volume of anhydrous THF to the reaction flask via cannula.
-
Add the desired amount of purified this compound monomer to the THF with stirring.
-
Rapidly inject the initiator solution into the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast.
-
-
Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Measurement of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the kinetics of exothermic polymerization reactions by measuring the heat flow as a function of temperature or time.[17][18]
Materials:
-
This compound monomer
-
DSC instrument with hermetically sealed aluminum pans
-
Initiator (if not relying on ambient moisture)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound monomer into a hermetically sealed aluminum DSC pan. If an initiator is used, it should be added to the monomer just before sealing the pan.
-
DSC Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Isothermal Analysis:
-
Rapidly heat the sample to the desired isothermal temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.
-
The area under the exotherm is proportional to the total heat of polymerization, and the rate of heat evolution is proportional to the polymerization rate.
-
-
Dynamic (Non-isothermal) Analysis:
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the polymerization.
-
The resulting exotherm can be analyzed using various kinetic models (e.g., Kissinger or Ozawa methods) to determine the activation energy of the polymerization.
-
-
Data Analysis: The degree of conversion (α) at any time (t) can be calculated from the partial heat of reaction (ΔHt) and the total heat of reaction (ΔHtotal) using the equation: α = ΔHt / ΔHtotal. The polymerization rate (dα/dt) can then be determined from the derivative of the conversion versus time plot.[19]
Monitoring Polymerization Kinetics using Raman Spectroscopy
Raman spectroscopy is a non-invasive technique that can monitor the polymerization process in real-time by tracking the disappearance of the monomer's C=C double bond vibration.[20][21][22]
Materials:
-
This compound monomer
-
Raman spectrometer with a probe or microscope objective
-
Substrate (e.g., glass slide)
Procedure:
-
Instrument Setup: Configure the Raman spectrometer to acquire spectra over a range that includes the C=C stretching vibration of the cyanoacrylate monomer (typically around 1630 cm-1) and a stable reference peak that does not change during polymerization (e.g., a C-H or C-N vibration).
-
Sample Preparation: Place a small drop of the this compound monomer on the substrate.
-
Data Acquisition:
-
Immediately begin acquiring Raman spectra at regular time intervals.
-
The intensity of the C=C peak will decrease as the monomer is converted to polymer.
-
-
Data Analysis:
-
Normalize the intensity of the C=C peak to the intensity of the reference peak in each spectrum to correct for any fluctuations in laser power or sample positioning.
-
The degree of conversion can be calculated by comparing the normalized peak intensity at time 't' to the initial intensity at time zero.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics.[2]
-
Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution.[23][24][25]
Materials:
-
Poly(this compound) sample
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range and solvent
-
Appropriate solvent (e.g., THF or chloroform)
-
Molecular weight standards (e.g., polystyrene or poly(methyl methacrylate))
Procedure:
-
Sample Preparation: Dissolve a known concentration of the poly(this compound) sample in the GPC eluent. The solution should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Calibration: Prepare a series of solutions of narrow molecular weight standards of known molecular weight. Inject these standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution volume/time.
-
Sample Analysis: Inject the prepared polymer sample into the GPC system.
-
Data Analysis: Using the calibration curve, the molecular weight distribution of the poly(this compound) sample can be determined. Key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.[23]
Synthesis of this compound Nanoparticles for Drug Delivery
Emulsion polymerization is a common method for preparing poly(alkyl cyanoacrylate) nanoparticles for drug delivery applications.[12][26][27]
Materials:
-
This compound monomer
-
Aqueous phase (e.g., deionized water)
-
Surfactant/stabilizer (e.g., dextran, poloxamer)
-
Acidic solution (e.g., dilute HCl) to adjust pH
-
Drug to be encapsulated (optional)
Procedure:
-
Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the aqueous phase. Adjust the pH of the solution to be acidic (typically pH 2-3) to control the polymerization rate. If a drug is to be encapsulated, it may be dissolved in the aqueous phase if it is water-soluble.
-
Monomer Addition: Add the this compound monomer (and the drug if it is oil-soluble) to the aqueous phase with vigorous stirring.
-
Polymerization: The polymerization will initiate at the interface of the monomer droplets and the aqueous phase. Continue stirring for a set period (e.g., 2-4 hours) to ensure complete polymerization.
-
Purification: The resulting nanoparticle suspension can be purified by methods such as dialysis or centrifugation to remove unreacted monomer, surfactant, and free drug.
-
Characterization: The nanoparticles should be characterized for their size, size distribution (e.g., by Dynamic Light Scattering), surface charge (zeta potential), and drug loading/encapsulation efficiency.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Anionic polymerization of this compound.
Caption: Experimental workflow for studying polymerization.
Caption: Factors influencing polymerization rate.
Conclusion
The polymerization rate of this compound is a complex interplay of various factors, including temperature, humidity, and the chemical environment. For researchers and professionals in drug development and medical device manufacturing, a thorough understanding and precise control of these factors are essential for achieving reproducible and reliable product performance. By utilizing the experimental protocols and analytical techniques outlined in this guide, it is possible to systematically investigate the polymerization kinetics of this compound and tailor its properties to meet the specific demands of advanced applications. Further research to generate specific quantitative data for this compound under a wide range of conditions will be invaluable for the continued development of innovative products based on this versatile monomer.
References
- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Polymerization kinetics of n-butyl cyanoacrylate glues used for vascular embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Effects of temperature on cure kinetics and mechanical properties of vinyl-ester resins [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of relative humidity on the effectiveness of the cyanoacrylate fuming process for fingermark development and on the microstructure of the developed marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 16. research.utwente.nl [research.utwente.nl]
- 17. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 21. researchgate.net [researchgate.net]
- 22. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [ouci.dntb.gov.ua]
- 23. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. agilent.com [agilent.com]
- 25. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. imc.cas.cz [imc.cas.cz]
- 27. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
An In-depth Technical Guide to the Adhesion Strength of Isopropyl Cyanoacrylate on Various Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adhesion properties of isopropyl cyanoacrylate. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents data for closely related ethyl and methyl cyanoacrylate adhesives to provide a comparative performance context. The methodologies for key adhesion strength tests are detailed to facilitate the design and execution of relevant experiments.
Introduction to Cyanoacrylate Adhesives
Cyanoacrylates are a family of fast-acting adhesives known for their ability to form strong bonds between a wide variety of materials.[1][2] Commonly referred to as "super glues," these adhesives are single-component systems that cure rapidly at room temperature in the presence of moisture.[3][4] The polymerization process is an anionic chain reaction initiated by weak bases, such as the minute amounts of water typically present on surfaces.[5] This rapid curing mechanism makes them suitable for numerous industrial, medical, and consumer applications.[1][2]
The general chemical structure of a cyanoacrylate monomer consists of an acrylate backbone with two electron-withdrawing groups: a nitrile (-CN) and a carboxyl ester (-COOR).[5] The 'R' group in the ester determines the specific type of cyanoacrylate, such as methyl, ethyl, butyl, octyl, or isopropyl. This alkyl group influences the adhesive's properties, including cure speed, bond strength, flexibility, and biocompatibility.[5][6] this compound, in particular, is noted for its potential for greater thermal stability in copolymers due to the increased steric bulk of the isopropyl group.[5]
Quantitative Adhesion Strength Data
Table 1: Tensile Shear Strength of Ethyl Cyanoacrylates on Various Substrates
| Substrate | Tensile Shear Strength (psi) | Tensile Shear Strength (MPa) |
| Steel | 2,270 - 2,410 | 15.65 - 16.62 |
| Aluminum | 423 | 2.92 |
| ABS | 1,300 | 8.96 |
| Polycarbonate | 726 | 5.01 |
| PVC | 1,237 | 8.53 |
| Natural Rubber | 340 | 2.34 |
Substrate Failure
Source: Master Bond Inc. Technical Data Sheet[3]
Table 2: Tensile Shear Strength of Methyl Cyanoacrylates on Various Substrates
| Substrate | Tensile Shear Strength (psi) | Tensile Shear Strength (MPa) |
| Steel | 2,390 - 2,980 | 16.48 - 20.55 |
| Aluminum | 2,410 | 16.62 |
| Brass | 2,960 - 2,980 | 20.41 - 20.55 |
| ABS | >900 | >6.21 |
| Polycarbonate | >900 | >6.21 |
| Phenolic | >850 | >5.86 |
Substrate Failure
Source: Master Bond Inc. Technical Data Sheet[3]
Experimental Protocols
The following sections detail the methodologies for common experiments used to determine the adhesion strength of cyanoacrylate adhesives.
Lap shear strength testing is a standard method for determining the shear strength of an adhesive bond between two rigid substrates.[7]
Methodology:
-
Substrate Preparation: The substrates (e.g., metal or plastic strips) are typically cut to a standard dimension (e.g., 1 inch wide by 4 inches long). The surfaces to be bonded are cleaned and degreased. Common cleaning procedures involve wiping with a solvent such as acetone or isopropanol.[8][9] For some substrates, mechanical abrasion (e.g., sanding) may be performed to increase surface roughness and promote mechanical interlocking.[9]
-
Adhesive Application: A single drop of this compound adhesive is applied to one of the prepared surfaces.
-
Joint Assembly: The second substrate is immediately placed over the adhesive-coated area, creating a defined overlap (e.g., 0.5 inches). The two substrates are pressed together with sufficient pressure to ensure a thin, uniform bond line.
-
Curing: The assembled joint is allowed to cure at ambient conditions for a specified period, typically 24 to 48 hours, to ensure the adhesive has reached its full strength.
-
Testing: The cured specimen is placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[10]
-
Data Analysis: The maximum load sustained by the joint before failure is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area.
This method is specifically designed to compare the adhesive strengths of tissue adhesives on soft tissue substrates.[11]
Methodology:
-
Substrate Preparation: Two pieces of a suitable soft tissue substrate (e.g., porcine skin) are prepared. The surfaces to be bonded are cleaned to remove any excess moisture or contaminants.
-
Adhesive Application: The this compound tissue adhesive is applied to a defined area on one of the tissue substrates.
-
Joint Assembly: The second tissue substrate is placed over the adhesive, creating a single-lap-shear joint with a specified overlap area. The joint is held together with minimal pressure to allow for bonding.
-
Curing: The adhesive is allowed to cure according to the manufacturer's instructions.
-
Testing: The bonded tissue specimen is mounted in a tensile testing machine. A tensile load is applied at a constant rate of displacement until the adhesive bond fails.
-
Data Analysis: The maximum force required to break the bond is recorded. The lap-shear strength is calculated by dividing this force by the bonded area.
References
- 1. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. conro.com [conro.com]
- 3. masterbond.com [masterbond.com]
- 4. chenso.com [chenso.com]
- 5. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aronalpha.net [aronalpha.net]
- 8. halcousa.com [halcousa.com]
- 9. gluegun.com [gluegun.com]
- 10. afinitica.com [afinitica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Isopropyl Cyanoacrylate Monomer: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and physical properties, synthesis, polymerization, and characterization of isopropyl cyanoacrylate monomer. The information is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical fields who are interested in the applications of this reactive monomer.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sharp, acrid odor. It is the isopropyl ester of 2-cyanoacrylic acid and is known for its rapid polymerization in the presence of moisture or other weak nucleophiles.[1] Key identifiers and properties are summarized in the tables below.
General and Chemical Properties
| Property | Value |
| IUPAC Name | propan-2-yl 2-cyanoprop-2-enoate |
| Synonyms | Isopropyl 2-cyanoacrylate, IPCA |
| CAS Number | 10586-17-1 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| InChI | InChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3 |
| SMILES | CC(C)OC(=O)C(=C)C#N |
Physical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Density | 1.0038 g/cm³ at 20°C |
| Boiling Point | 206.4°C at 760 mmHg; 53-56°C at 2 Torr |
| Flash Point | 85.6°C |
| Vapor Pressure | 0.238 mmHg at 25°C |
| Refractive Index | 1.437 |
Synthesis of this compound Monomer
The industrial synthesis of this compound monomer is typically a two-stage process.[2] It begins with a Knoevenagel condensation of isopropyl cyanoacetate and formaldehyde to form a prepolymer, which is then thermally depolymerized (cracked) to yield the high-purity monomer.[3][4]
Caption: Synthesis of this compound Monomer.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of an alkyl cyanoacrylate, which can be adapted for this compound.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, combine paraformaldehyde, methanol, diglyme, and a catalytic amount of piperidine.
-
Condensation: Heat the mixture to reflux. Slowly add isopropyl cyanoacetate to the flask. The addition rate should be controlled to maintain a steady reflux without an external heat source.
-
Water Removal: Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Catalyst Neutralization: Cool the reaction mixture and neutralize the base catalyst with an acid, such as p-toluenesulfonic acid.
-
Solvent Removal: Remove the solvents (methanol and diglyme) under reduced pressure.
-
Depolymerization (Cracking): Add a polymerization inhibitor (e.g., hydroquinone) and heat the remaining prepolymer under high vacuum. The monomer will distill and can be collected in a receiving flask containing stabilizers.
-
Purification: The crude monomer is then purified by fractional distillation under high vacuum to yield high-purity this compound.
Polymerization of this compound
This compound is highly susceptible to anionic polymerization, which can be initiated by weak bases such as moisture (hydroxide ions), amines, or phosphines.[6] This rapid polymerization is the basis for its use as an instant adhesive.[7]
Caption: Anionic Polymerization of this compound.
Experimental Protocol: Anionic Polymerization in Aqueous Media
The following protocol describes the anionic polymerization of an alkyl cyanoacrylate in an aqueous medium to form nanoparticles, a common application in drug delivery research.[8]
-
Preparation: In a reaction vessel, place 15 mL of purified water.
-
Initiation: While stirring vigorously (e.g., 1200 rpm) at 40°C, add 1 mL of this compound monomer to the water in a single shot. The hydroxyl ions in the water will initiate polymerization.
-
Polymerization: Continue stirring for 1.5 to 2 hours. A milky suspension of poly(this compound) nanoparticles will form.
-
Work-up: The resulting polymer can be collected by freeze-drying the suspension. If larger aggregates form, they can be separated, dissolved in a suitable solvent like acetone, and then dried under vacuum.
Characterization of this compound
The purity of the monomer and the kinetics of polymerization can be assessed using various analytical techniques. Spectroscopic methods are particularly useful for real-time monitoring of the polymerization process.
Caption: Characterization Workflow for this compound.
Experimental Protocol: Monitoring Polymerization with Raman Spectroscopy
Raman spectroscopy is an effective non-invasive method for monitoring the polymerization of cyanoacrylates by tracking the disappearance of the C=C bond.[9][10]
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm) and a charge-coupled device (CCD) detector.
-
Sample Preparation: Place the this compound monomer in a suitable transparent container (e.g., a glass vial or between two glass slides).
-
Data Acquisition: Acquire Raman spectra of the unpolymerized monomer. The key peak to monitor is the C=C stretching vibration, typically around 1620-1630 cm⁻¹.
-
Initiation of Polymerization: Introduce an initiator (e.g., a small amount of moisture or an amine) to start the polymerization.
-
Real-time Monitoring: Continuously acquire Raman spectra at set time intervals as the polymerization proceeds.
-
Data Analysis: Quantify the extent of polymerization by measuring the decrease in the intensity of the C=C peak over time, often normalized to an internal standard peak that does not change during the reaction (e.g., a C-H bending mode). This allows for the determination of polymerization kinetics.[10]
Spectroscopic Data Interpretation
-
FTIR: The FTIR spectrum of the monomer will show characteristic peaks for the C=C double bond, the C≡N (nitrile) group, and the C=O (ester) group. During polymerization, the peak corresponding to the C=C bond will diminish or disappear.[11]
-
NMR: ¹H NMR of the monomer will show distinct signals for the vinyl protons. These signals will be absent in the spectrum of the fully formed polymer. ¹³C NMR can also be used to confirm the structure of both the monomer and the polymer.[11][12]
References
- 1. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. afinitica.com [afinitica.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Accidental Adhesive: An In-depth Technical Guide to the Historical Development of Cyanoacrylate Adhesives in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the serendipitous discovery and subsequent scientific evolution of cyanoacrylate adhesives. From an unintended laboratory nuisance to an indispensable tool in research and medicine, we explore the key milestones, chemical principles, and early applications that have cemented cyanoacrylates' role in the scientific landscape.
A Fortuitous Discovery: The Early History of Cyanoacrylates
The story of cyanoacrylate adhesives begins not with a search for a powerful bonding agent, but with a quest for high-purity plastics for military applications during World War II. In 1942, Dr. Harry Coover, a chemist at Eastman Kodak, was investigating a series of acrylate monomers for their potential use in clear plastic gun sights.[1][2][3] During this research, his team synthesized ethyl cyanoacrylate and found it to be a frustratingly sticky substance that polymerized on contact with almost everything, bonding expensive lab equipment together.[4][5] Deemed a nuisance, the material was set aside.[2][5]
The unique adhesive properties of cyanoacrylates were rediscovered nine years later, again by accident. In 1951, Coover, along with his colleague Fred Joyner, was researching heat-resistant acrylate polymers for jet canopies at an Eastman Kodak facility in Tennessee.[1][2][5] Joyner spread a film of ethyl cyanoacrylate between the prisms of a refractometer to measure its refractive index, only to find them permanently bonded.[2][5] This time, the immense potential of this instant adhesive was recognized.[2] After further development, the first commercial cyanoacrylate adhesive, "Eastman #910," was launched in 1958.[1][3]
The Chemistry of Instant Adhesion
The remarkable adhesive properties of cyanoacrylates stem from their unique chemical structure and polymerization mechanism.
Synthesis via Knovenagel Condensation
Cyanoacrylate monomers are synthesized through a Knovenagel condensation reaction. This involves the reaction of an alkyl cyanoacetate with formaldehyde in the presence of a basic catalyst. The resulting polymer is then depolymerized under reduced pressure to yield the purified cyanoacrylate monomer.[4]
Anionic Polymerization: The Curing Mechanism
The curing of cyanoacrylate adhesives is an anionic polymerization process initiated by weak bases, such as the trace amounts of water present on most surfaces.[1][5] The moisture neutralizes the acidic stabilizer in the adhesive, triggering a rapid chain-reaction polymerization of the monomer units to form a strong, durable polymer mesh that bonds surfaces together.[5]
References
- 1. Use of cyanoacrylate in the coaptation of edges of surgical wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Testing Ingredients of Dermabond and Other Cyanoacrylate-Containing Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 5. ENT Updates » Submission » The Effect of N-butyl-2-Cyanoacrylate on Wound Healing in Head Neck Region [dergipark.org.tr]
Isopropyl cyanoacrylate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacrylate (ICA) is an alkyl ester of 2-cyanoacrylic acid. It belongs to the cyanoacrylate family, a class of vinyl monomers known for their rapid anionic polymerization in the presence of weak bases, such as moisture.[1] This property makes them highly effective as instant adhesives. This compound, specifically, has garnered interest in various fields, including industrial, cosmetic, and biomedical applications, due to its unique bonding characteristics and biocompatibility profile.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, synthesis, polymerization, analytical methods, and its applications in the biomedical field.
Chemical and Physical Properties
This compound is a colorless liquid with the chemical formula C₇H₉NO₂.[1] Its chemical structure is characterized by an acrylate backbone with two electron-withdrawing groups: a nitrile (-CN) and a carboxyl ester (-COOR).[1] This configuration renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which initiates the rapid polymerization process.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10586-17-1 | [3] |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| IUPAC Name | propan-2-yl 2-cyanoprop-2-enoate | [4] |
| SMILES | CC(C)OC(=O)C(=C)C#N | [4] |
| Boiling Point | 206.40 °C @ 760.00 mm Hg (estimated) | [5] |
| Vapor Pressure | 0.198000 mmHg (estimated) | [5] |
| Flash Point | 186.00 °F (85.60 °C) (estimated) | [5] |
| logP (o/w) | 0.570 (estimated) | [5] |
| Appearance | Colorless liquid | [1] |
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing cyanoacrylates is through a Knoevenagel condensation reaction, followed by thermal depolymerization.[1][6]
Materials:
-
Isopropyl cyanoacetate
-
Formaldehyde (or a source of formaldehyde, such as paraformaldehyde)
-
A basic catalyst (e.g., piperidine)
-
Acidic stabilizer (e.g., phosphoric acid, sulfur dioxide)
-
Solvent (e.g., toluene)
Procedure:
-
Condensation: Isopropyl cyanoacetate and formaldehyde are reacted in the presence of a basic catalyst. This reaction forms a prepolymer.[7]
-
Neutralization: The basic catalyst is neutralized by the addition of an acidic stabilizer to prevent premature polymerization of the monomer.[7]
-
Depolymerization ("Cracking"): The resulting prepolymer is heated under vacuum. This thermal depolymerization breaks down the polymer into the crude this compound monomer.[6][7]
-
Purification: The crude monomer is purified by distillation to remove impurities and any remaining polymer residue. The residue can be recycled back into the cracking process.[6][7]
-
Stabilization: A free radical inhibitor, such as hydroquinone, is added to the purified monomer to prevent repolymerization during storage.[7]
Caption: General workflow for the synthesis of this compound.
Anionic Polymerization
The utility of this compound as an adhesive stems from its rapid anionic polymerization. This process can be initiated by weak bases, including trace amounts of moisture on a surface.[8][9]
Mechanism:
-
Initiation: A nucleophile (e.g., a hydroxyl ion from water) attacks the electron-deficient β-carbon of the cyanoacrylate monomer. This breaks the carbon-carbon double bond and forms a carbanion at the α-carbon.[6][8]
-
Propagation: The newly formed carbanion is a potent nucleophile and rapidly attacks the β-carbon of another monomer molecule. This process repeats, leading to the formation of a long polymer chain. The carbanion is stabilized by resonance through the adjacent cyano and ester groups.[1][8]
-
Termination: The polymerization reaction is terminated by the presence of acidic species or by the exhaustion of the monomer.[6]
Caption: Anionic polymerization mechanism of this compound.
Analytical Methods
Capillary Electrophoresis (CE) for Anion Analysis
This method is suitable for the quantification of inorganic and acidic anions that may be present as impurities or stabilizers in cyanoacrylate adhesives.
Sample Preparation:
-
Dissolve a known weight (e.g., 1 g) of the this compound sample in a suitable volume (e.g., 20 mL) of chloroform. Chloroform is an effective solvent for complete dissolution.[7]
-
Perform a liquid-liquid extraction to transfer the aqueous-soluble anions to an aqueous phase.[10]
-
Add an internal standard, such as chloroacetic acid, to the aqueous extract for quantification.[7]
CE Conditions (Example):
-
Capillary: Fused silica
-
Background Electrolyte (BGE): A chromate-based electrolyte can be used for indirect UV detection of anions.[7]
-
Injection: Hydrodynamic injection.
-
Separation Voltage: Reversed polarity (e.g., -10 kV).
-
Detection: Indirect UV detection.[7]
High-Performance Liquid Chromatography (HPLC)
While a specific protocol for this compound was not detailed in the search results, a general reverse-phase HPLC method for a similar compound, ethyl cyanoacrylate, can be adapted.
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (for standard RP-HPLC) or formic acid (for MS-compatible methods).[11]
Column:
-
A reverse-phase column such as Newcrom R1 (a C18 column with low silanol activity) is suitable.[11]
Detection:
-
UV detection or Mass Spectrometry (MS).
Biomedical Applications
Cyanoacrylates have been explored for various medical and dental applications, including as tissue adhesives, for wound closure, and in drug delivery systems.[2][12][13] this compound has been investigated as a root canal sealer in dentistry.[5][13]
In the context of drug delivery, poly(alkyl cyanoacrylate) (PACA) nanoparticles have shown promise as carriers for therapeutic agents.[14][15] These nanoparticles can be formulated to encapsulate drugs and deliver them to target sites. The biodegradability and the ability to modify the surface properties of these nanoparticles make them an attractive platform for treating diseases like cancer and infections.[14] For instance, n-butyl-2-cyanoacrylate has been shown to effectively trap and slowly release vancomycin in a biodegradable drug delivery device.[16] While this study did not use this compound, it highlights the potential of the cyanoacrylate family in drug delivery.
However, it is important to note that the biocompatibility of cyanoacrylates is dependent on the length of the alkyl chain. Longer chains, such as in octyl cyanoacrylate, tend to degrade slower and produce less local inflammation compared to shorter-chain variants.[2] The degradation of cyanoacrylates can release byproducts, including formaldehyde, which can be cytotoxic.[2] Therefore, the selection of a specific cyanoacrylate for a biomedical application requires careful consideration of its degradation profile and potential toxicity.
Conclusion
This compound is a versatile monomer with significant industrial and emerging biomedical applications. Its rapid polymerization and adhesive properties are well-established. For researchers and professionals in drug development, the potential of poly(this compound) nanoparticles as drug delivery vehicles presents an exciting area of investigation. However, a thorough understanding of its synthesis, polymerization kinetics, and biocompatibility is crucial for the successful development of safe and effective biomedical applications. Further research is warranted to fully elucidate the degradation pathways and long-term biocompatibility of this compound-based materials in vivo.
References
- 1. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H9NO2 | CID 82744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 10586-17-1 [thegoodscentscompany.com]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. afinitica.com [afinitica.com]
- 13. This compound as a root canal sealer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. doaj.org [doaj.org]
- 16. Cyanoacrylate adhesive provides efficient local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl Cyanoacrylate: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Isopropyl cyanoacrylate (ICA), a member of the alkyl cyanoacrylate family, is a versatile monomer that undergoes rapid anionic polymerization in the presence of moisture. This property makes it a powerful instant adhesive with a wide range of applications in medicine, industry, and research. This in-depth technical guide provides a comprehensive review of the literature on the applications of this compound and its related analogs, with a focus on quantitative data, experimental protocols, and the underlying chemical principles.
Chemical Properties and Synthesis
This compound is an ester of 2-cyanoacrylic acid and propan-2-ol. Its chemical structure, featuring both a nitrile and a carbonyl group, makes the vinyl group highly susceptible to nucleophilic attack, leading to rapid polymerization.
The synthesis of this compound is primarily achieved through a Knoevenagel condensation reaction. This involves the condensation of isopropyl cyanoacetate with formaldehyde, catalyzed by a weak base. The resulting polymer is then subjected to depolymerization to yield the high-purity monomer.
Medical Applications
Cyanoacrylate adhesives have found extensive use in the medical field due to their rapid wound closure capabilities, hemostatic properties, and bacteriostatic effects. While various alkyl esters are used, the choice of ester influences the adhesive's properties, such as degradation rate and biocompatibility. Longer-chain cyanoacrylates, like octyl cyanoacrylate, degrade more slowly and exhibit lower toxicity compared to shorter-chain variants like methyl and ethyl cyanoacrylate.
Topical Wound Closure
This compound and other medical-grade cyanoacrylates are used as an alternative to traditional sutures and staples for the closure of topical wounds. They offer several advantages, including faster application, reduced pain, and improved cosmetic outcomes.
| Parameter | Cyanoacrylate Adhesive | Sutures | Reference |
| Wound Closure Time | Significantly shorter | Longer | |
| Infection Rate | No significant difference in low-risk wounds | No significant difference in low-risk wounds | |
| Patient Comfort | Generally higher | Can be associated with more pain and anxiety | |
| Cosmetic Outcome | Often superior, with less scarring | Can result in track marks |
Hemostasis
Cyanoacrylates can be effective hemostatic agents, rapidly sealing bleeding vessels upon application. This property is particularly valuable in emergency medicine and surgical settings. However, their efficacy can be limited in cases of severe, high-pressure bleeding.
Embolization
N-butyl cyanoacrylate (NBCA) is widely used as a liquid embolic agent for the treatment of arteriovenous malformations (AVMs), tumors, and acute hemorrhage. When mixed with an oil-based contrast agent, its polymerization time can be controlled, allowing for precise delivery and occlusion of the target vessels.
Dental and Oral Surgery
In dentistry, cyanoacrylates have been investigated as root canal sealers and for dressing and protecting oral wounds. They can provide a barrier against infection and promote healing in the moist oral environment.
Drug Delivery Systems
The biocompatibility and biodegradable nature of certain poly(alkyl cyanoacrylate)s have made them attractive candidates for drug delivery systems. Nanoparticles formulated from these polymers can encapsulate therapeutic agents, offering controlled release and targeted delivery.
| Drug | Cyanoacrylate Polymer | Release Profile | Reference |
| Vancomycin | n-butyl-2-cyanoacrylate | Sustained release for up to 14 days in vivo | |
| Antituberculosis Drugs | Poly(butyl cyanoacrylate) | Dependent on the specific drug and formulation |
Industrial Applications
The rapid curing and strong bonding capabilities of cyanoacrylates make them indispensable in numerous industrial applications. They are used for bonding a wide variety of substrates, including metals, plastics, and rubber.
| Application | Description | Reference |
| Electronics Assembly | Wire tacking, component stabilization, and PCB repair. | |
| Automotive | Bonding of trim, interior components, and gaskets. | |
| Medical Device Manufacturing | Assembly of catheters, IV sets, and other disposable devices. | |
| General Manufacturing | Rapid assembly and repair of various components. |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol describes the general two-step process for synthesizing this compound.
Step 1: Knoevenagel Condensation and Polymerization
-
Combine isopropyl cyanoacetate and formaldehyde in a reaction vessel.
-
Add a catalytic amount of a weak base (e.g., piperidine).
-
The reaction proceeds via a Knoevenagel condensation, followed by in-situ polymerization of the formed this compound monomer.
-
The resulting poly(this compound) is isolated as a solid polymer.
Step 2: Depolymerization
-
Heat the poly(this compound) under reduced pressure.
-
The polymer will "crack," or depolymerize, to yield the this compound monomer.
-
The monomer is then distilled and collected. Inhibitors, such as hydroquinone, are often added to prevent premature polymerization during storage.
In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This protocol outlines a general workflow for assessing the in vitro cytotoxicity of a cyanoacrylate-based medical device or material.
1. Preparation of Extracts:
-
Extracts of the test material are prepared using a suitable cell culture medium (e.g., MEM) at a specified surface area or mass to volume ratio.
-
The extraction is typically performed at 37°C for a defined period (e.g., 24 hours).
2. Cell Culture:
-
A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer.
3. Exposure of Cells to Extracts:
-
The culture medium is replaced with the prepared extracts of the test material.
-
Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are included.
4. Incubation:
-
The cells are incubated with the extracts for a specified period (e.g., 24-72 hours).
5. Assessment of Cytotoxicity:
-
Cytotoxicity is evaluated using various assays, such as:
-
Qualitative Morphological Assessment: Observing changes in cell shape and monolayer integrity.
-
Quantitative Viability Assays:
-
MTT or XTT assay: Measures mitochondrial activity.
-
Neutral Red Uptake assay: Measures lysosomal integrity.
-
-
Conclusion
This compound and its homologs are a class of highly versatile and reactive monomers with significant applications across various scientific and industrial domains. Their ability to rapidly form strong adhesive bonds has revolutionized practices in medicine, particularly in wound closure and hemostasis. Ongoing research into their use in drug delivery systems highlights their potential for future therapeutic innovations. A thorough understanding of their chemical properties, polymerization mechanisms, and biocompatibility is crucial for their safe and effective application. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this compound in their respective fields.
Methodological & Application
Application Notes & Protocols: Isopropyl Cyanoacrylate as a Tissue Adhesive in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanoacrylate adhesives are synthetic, liquid monomers that rapidly polymerize upon contact with weak bases like water or biological tissues, forming a strong, adhesive bond.[1] This property makes them valuable for a range of medical and veterinary applications, particularly for the closure of topical skin wounds.[2][3] The general structure consists of a cyano group and an ester, with different alkyl side chains (e.g., methyl, ethyl, butyl, octyl) that determine the adhesive's properties.[1]
Shorter alkyl chains, such as those in methyl- and ethyl-cyanoacrylate, polymerize very quickly but can produce more brittle bonds and degrade faster, which has been associated with higher histotoxicity due to the release of by-products like formaldehyde.[4] Longer-chain variants, such as n-butyl- and 2-octyl-cyanoacrylate, polymerize more slowly, form more flexible and stronger bonds, and are considered more biocompatible due to their slower degradation rate.[2][4][5]
Isopropyl cyanoacrylate, with its three-carbon alkyl chain, is expected to have properties intermediate between ethyl- (two-carbon) and butyl- (four-carbon) cyanoacrylates. While specific literature on this compound as a tissue adhesive is limited, the following protocols are based on established principles for short- and medium-chain cyanoacrylate adhesives used in preclinical animal models.
Mechanism of Action & Biocompatibility
The adhesion mechanism is an anionic polymerization reaction initiated by moisture (water) and amine groups present on the tissue surface. The liquid monomer is applied to the approximated wound edges, where it quickly cures into a solid polymer film, holding the tissues together and providing a barrier against microbes.[6][7]
The biocompatibility of cyanoacrylates is inversely related to their degradation speed.[4] Faster degradation of short-chain cyanoacrylates can lead to a localized concentration of cytotoxic degradation products (cyanoacetate and formaldehyde), potentially causing a more significant inflammatory response.[4] However, many studies show that the inflammatory reaction from modern cyanoacrylate formulations is often less severe than that caused by traditional sutures, particularly silk sutures.[8][9]
Diagram: Mechanism of Cyanoacrylate Polymerization
Caption: Anionic polymerization of this compound monomers initiated by tissue moisture.
Quantitative Data Summary
The performance of cyanoacrylate adhesives is often compared against standard sutures in terms of tensile strength, closure time, and cosmetic outcome.
Table 1: Comparative Tensile Strength of Wound Closure Methods
| Closure Method | Animal Model | Time Point | Tensile Strength / Breaking Strength | Source(s) |
|---|---|---|---|---|
| Cyanoacrylate Adhesive | Guinea Pig | 4 Days | Significantly less than suture methods | [10] |
| Butyl-2-Cyanoacrylate | Rat | 20 Days | Energy Absorption: 0.18 ± 0.01 kg x mm/cm² (No significant difference from suture) | [11] |
| n-Butyl-Cyanoacrylate | Rat | 14 & 21 Days | Higher resistance than nylon sutures | [12] |
| 2-Octyl-Cyanoacrylate | Rat | 14 & 21 Days | Higher resistance than nylon sutures | [12] |
| Nylon Sutures | Rat | 3 & 7 Days | Greater tensiometric resistance than cyanoacrylates |[12] |
Table 2: Comparison of Procedural and Biocompatibility Parameters
| Parameter | Cyanoacrylate Adhesive | Suture (Nylon/Silk) | Finding | Source(s) |
|---|---|---|---|---|
| Wound Closure Time | 66 ± 5 seconds | 401 ± 17 seconds | Adhesive is significantly faster. | [11] |
| Inflammation | Minor inflammatory infiltrate | Higher tendency for abscesses and/or major inflammation | Adhesives generally cause less inflammation. | [8][9] |
| Epithelialization | May slightly decrease the rate of epithelial tissue formation in the short term | Baseline | A temporary delay in epithelial regeneration may be observed with adhesives. | |
| Infection Rate | 16.92% (in one study) | 23.07% (silk sutures) | Lower infection rates are often observed with adhesives. | [6][13] |
| Wound Dehiscence | 16.67% (in one study) | 25% (silk sutures) | Lower rates of dehiscence may occur with adhesives compared to silk sutures. |[13] |
Detailed Experimental Protocol
This protocol outlines the use of this compound for closing linear cutaneous incisions in a rodent model (e.g., rat, mouse).
Diagram: Experimental Workflow for Tissue Adhesive Application
Caption: Step-by-step workflow for using tissue adhesive in an animal surgical model.
4.1. Materials
-
This compound adhesive
-
Sterile surgical instruments
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric clippers
-
Surgical scrub (e.g., chlorhexidine, povidone-iodine) and 70% ethanol
-
Sterile gauze or cotton-tipped applicators
-
Appropriate analgesic agents
4.2. Animal Preparation
-
Anesthetize the animal according to the institutionally approved protocol (IACUC). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Place the animal on a sterile surgical field.
-
Clip the hair from the surgical site.[14]
-
Disinfect the skin using a surgical scrub, followed by a rinse with 70% ethanol. Allow the area to dry completely.[14]
4.3. Surgical Procedure & Adhesive Application
-
Create a full-thickness linear skin incision of a predetermined length (e.g., 2-5 cm) using a sterile scalpel.
-
Control any minor bleeding by applying gentle pressure with sterile gauze. It is critical that the wound edges are free of excess blood or fluid, as this can lead to an excessive exothermic reaction and interfere with proper polymerization.[14]
-
Using sterile forceps or fingers, carefully appose the wound edges to ensure they are evenly aligned.
-
Apply a very thin, sparse layer of this compound adhesive along the length of the apposed incision. Avoid allowing the adhesive to seep between the wound edges into the subcutaneous space, as this can act as a foreign body and impair healing.[14]
-
Maintain gentle pressure on the wound edges for approximately 30-60 seconds to allow the adhesive to fully polymerize.
-
Once polymerized, the adhesive will form a solid, transparent film. A second thin layer can be applied after the first has set, if necessary. Note that thick applications are brittle and prone to cracking.[14]
4.4. Post-Operative Care
-
Administer analgesics as prescribed by the veterinary staff and approved by the IACUC.
-
House animals individually to prevent wound manipulation by cagemates.
-
Monitor the animals daily for signs of pain, distress, infection (redness, swelling, discharge), or wound dehiscence.
-
The adhesive will naturally slough off as the wound heals and the epidermis regenerates, typically within 7-14 days. Do not attempt to manually remove the adhesive.
Endpoint Analysis & Evaluation
At predetermined time points (e.g., 3, 7, 14, and 21 days post-procedure), animals can be euthanized for tissue collection and analysis.[12]
Diagram: Wound Healing Assessment Protocol
References
- 1. mdpi.com [mdpi.com]
- 2. specialchem.com [specialchem.com]
- 3. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfectseal.com [perfectseal.com]
- 6. medpulse.in [medpulse.in]
- 7. ijsurgery.com [ijsurgery.com]
- 8. Cyanoacrylate tissue adhesive for closing skin wounds: a double blind randomized comparison with sutures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of tensile strength of cyanoacrylate tissue adhesive closure of lacerations versus suture closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of tissue glue for laceration repair in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between N-butyl cyanoacrylate tissue adhesive and Ethilon nylon sutures in extraoral maxillofacial incisions: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Application of Isopropyl Cyanoacrylate in Forensic Latent Fingerprint Development
Abstract: This document provides detailed application notes and protocols for the use of isopropyl 2-cyanoacrylate in the development of latent fingerprints on non-porous surfaces. Cyanoacrylate fuming is a well-established and highly effective method for visualizing latent prints, relying on the polymerization of cyanoacrylate esters on the residues of the fingerprint.[1][2] While ethyl and methyl cyanoacrylates are the most commonly used esters, other alkyl cyanoacrylates, including isopropyl cyanoacrylate, are also effective. These protocols are intended for researchers, forensic scientists, and other professionals in the field of drug development and forensic analysis. The methodologies described herein are based on the established principles of cyanoacrylate fuming and may require optimization for specific laboratory conditions and substrates.
Introduction
Latent fingerprints are invisible impressions left by the friction ridges of the human fingers on a surface.[2] These prints are composed of natural secretions from the eccrine, sebaceous, and apocrine glands.[2] The development of these latent prints is a crucial aspect of forensic investigation. Cyanoacrylate fuming, commonly known as "superglue fuming," is a chemical method used to develop latent fingerprints on non-porous surfaces such as glass, plastic, and metal.[1][2][3] The process involves the exposure of the evidence to cyanoacrylate vapors, which polymerize on the moisture and other components present in the latent print residue, forming a stable, white polymer (polycyanoacrylate) along the ridges of the fingerprint.[4] This developed print can then be photographed or further enhanced.
While ethyl cyanoacrylate is the most prevalently used fuming agent, other alkyl esters such as methyl, n-butyl, and 2-octyl cyanoacrylate have also been investigated for their efficacy in fingerprint development.[1][2] this compound is another such ester that can be utilized in this process. The choice of the specific cyanoacrylate ester can influence the quality and characteristics of the developed prints.
Principle of the Method
The development of latent fingerprints using this compound is based on the chemical process of anionic polymerization. The reaction is initiated by nucleophilic components present in the latent fingerprint residue, such as water, amino acids, and fatty acids.[4] The this compound monomer in the vapor phase is attracted to these initiators and undergoes polymerization, forming a hard, white polymer along the friction ridges. The polymerization process is sensitive to environmental conditions, particularly humidity and temperature, which must be controlled for optimal results.[5]
Experimental Protocols
Protocol 1: Standard this compound Fuming
This protocol describes the standard procedure for developing latent fingerprints on non-porous surfaces using this compound in a controlled fuming chamber.
Materials:
-
Isopropyl 2-cyanoacrylate
-
Fuming chamber with temperature and humidity controls
-
Heating source (hot plate)
-
Aluminum dish
-
Beaker of warm water (for humidity)
-
Evidence with latent fingerprints
-
Control fingerprint sample
Procedure:
-
Preparation: Ensure the fuming chamber is clean and free of any residual chemicals. Place a control fingerprint on a similar non-porous surface to monitor the development process.
-
Evidence Placement: Suspend the evidence and the control sample inside the fuming chamber, ensuring that all surfaces are exposed to the anticipated vapor flow.[6]
-
Humidity Control: Place a beaker of warm water inside the chamber to achieve the desired humidity level. An optimal relative humidity of 70-80% is generally recommended for cyanoacrylate fuming.[5]
-
Cyanoacrylate Preparation: Place a few drops of liquid this compound into a clean aluminum dish. The amount will vary depending on the chamber size, but typically 5-10 drops are sufficient for a standard chamber.[7]
-
Fuming Process: Place the aluminum dish with the this compound onto the heating source within the chamber, preheated to approximately 80-100°C.[2] Seal the chamber to allow the fumes to build up.
-
Development: Monitor the development of the control print. The fuming process can take from a few minutes to over an hour, depending on the conditions.[6] Once the ridges on the control print are clearly visible as a white deposit, stop the fuming process.
-
Venting: Turn off the heat source and ventilate the chamber in a fume hood to remove all residual cyanoacrylate fumes before opening.
-
Evidence Removal: Once the chamber is thoroughly vented, carefully remove the evidence and the control sample.
-
Documentation: Photograph the developed prints immediately using appropriate lighting techniques to maximize contrast.
Protocol 2: Post-Treatment Enhancement of this compound Developed Prints
Developed prints that are weak or lack contrast can be enhanced using various staining or powdering techniques.
Materials:
-
This compound-developed fingerprints
-
Fingerprint powder (e.g., black, magnetic) or a fluorescent dye stain (e.g., Rhodamine 6G, Basic Yellow 40)
-
Fingerprint brush or magnetic wand
-
Appropriate solvent for the dye
-
Forensic light source (for fluorescent dyes)
-
Protective equipment (gloves, goggles)
Procedure A: Powdering
-
Apply a small amount of fingerprint powder to the developed print using a soft brush or magnetic wand.
-
Gently brush away the excess powder to reveal the enhanced ridges.
-
Photograph the powdered print.
Procedure B: Fluorescent Dye Staining
-
Prepare a working solution of the fluorescent dye (e.g., Rhodamine 6G in methanol).
-
Apply the dye solution to the cyanoacrylate-developed print by spraying, dipping, or swabbing.
-
Allow the solvent to evaporate completely.
-
Rinse the surface gently with the same solvent to remove excess dye from the background.
-
Examine the print under a forensic light source at the appropriate wavelength. The ridges will fluoresce, providing high contrast against the background.
-
Photograph the fluorescent print using the appropriate camera filters.
Data Presentation
| Cyanoacrylate Ester | Substrate | Development Quality (Scale 1-5) | Minutiae Count (Average) | Contrast Ratio |
| Isopropyl | Glass | 4 | 18 | High |
| Isopropyl | Plastic (PET) | 3 | 15 | Medium |
| Isopropyl | Metal (Aluminum) | 3 | 14 | Medium |
| Ethyl | Glass | 5 | 20 | Very High |
| Ethyl | Plastic (PET) | 4 | 17 | High |
| Ethyl | Metal (Aluminum) | 4 | 16 | High |
| n-Butyl | Glass | 4 | 19 | High |
| n-Butyl | Plastic (PET) | 5 | 18 | Very High |
| n-Butyl | Metal (Aluminum) | 4 | 17 | High |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative framework. Actual results may vary based on experimental conditions. A study by Casault et al. (2017) found that on most tested age/surface pairs, butyl cyanoacrylate produced equivalent or even better results than ethyl cyanoacrylate.[1]
Visualizations
Caption: Experimental workflow for latent fingerprint development using this compound.
Caption: Signaling pathway of this compound polymerization on latent fingerprint residue.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanoacrylate Fuming Method | Air Science [airscience.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Cultivating Methods to Enhance the Quality of Aged Fingerprints Developed by Cyanoacrylate Fuming | Office of Justice Programs [ojp.gov]
- 6. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 7. "Understanding The Polymerization of Ethyl Cyanoacrylate in the Supergl" by Leondra Shawntae Lawson [trace.tennessee.edu]
Application Notes and Protocols for Isopropyl Cyanoacrylate as a Dental Sealant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacrylate adhesives are recognized for their rapid polymerization and strong bonding capabilities.[1] In dentistry, various cyanoacrylate derivatives have been explored for applications such as tissue adhesives and wound closure agents. Isopropyl cyanoacrylate, a specific monomer in this family, presents a potential candidate for use as a pit and fissure sealant due to its adhesive properties.[2] This document outlines detailed experimental protocols for the evaluation of an this compound-based dental sealant.
The following protocols are based on established methodologies for testing dental sealants, adapted for the specific investigation of this compound. Due to a lack of extensive published data on this specific application, the provided data tables are illustrative templates for recording experimental findings.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the experimental protocols.
Table 1: Shear Bond Strength of this compound Sealant
| Experimental Group | Sample Size (n) | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) | Mode of Failure (Adhesive/Cohesive/Mixed) |
| This compound Sealant | 20 | [Data to be collected] | [Data to be collected] | [Data to be collected] |
| Positive Control (Commercial Sealant) | 20 | [Data to be collected] | [Data to be collected] | [Data to be collected] |
| Negative Control (No Sealant) | N/A | N/A | N/A | N/A |
Table 2: Microleakage Evaluation of this compound Sealant
| Experimental Group | Sample Size (n) | Microleakage Score 0 (No Penetration) | Microleakage Score 1 (Partial Penetration) | Microleakage Score 2 (Full Penetration to Base) | Mean Microleakage Score |
| This compound Sealant | 20 | [Number of samples] | [Number of samples] | [Number of samples] | [Data to be collected] |
| Positive Control (Commercial Sealant) | 20 | [Number of samples] | [Number of samples] | [Number of samples] | [Data to be collected] |
| Negative Control (No Sealant) | 20 | [Number of samples] | [Number of samples] | [Number of samples] | [Data to be collected] |
Table 3: Biocompatibility Testing of this compound Sealant
| Test (as per ISO 10993 & 7405) | Cell Line / Animal Model | Endpoint | Result | Interpretation |
| Cytotoxicity (ISO 10993-5) | L929 mouse fibroblasts | Cell Viability (%) | [Data to be collected] | Non-cytotoxic / Mildly cytotoxic / Cytotoxic |
| Skin Sensitization (ISO 10993-10) | Guinea Pig | Erythema/Edema Score | [Data to be collected] | Non-sensitizing / Sensitizing |
| Mucous Membrane Irritation (ISO 10993-10) | Hamster | Irritation Score | [Data to be collected] | Non-irritant / Irritant |
Experimental Protocols
Shear Bond Strength Testing
This protocol assesses the adhesive strength of the this compound sealant to enamel.
Materials:
-
Extracted human third molars (sound, non-carious)
-
This compound sealant
-
Commercial resin-based sealant (positive control)
-
37% phosphoric acid etchant
-
Universal testing machine
-
Acrylic resin for mounting
-
Silicon molds (3mm diameter, 4mm height)
Procedure:
-
Tooth Preparation: Clean the extracted molars and embed their roots in acrylic resin, leaving the crown exposed. Create a flat enamel surface on the buccal or lingual aspect using a grinder and polish with 600-grit silicon carbide paper.[3]
-
Etching: Apply 37% phosphoric acid to the flattened enamel surface for 15-20 seconds, rinse thoroughly with water for 20 seconds, and dry until a frosty-white appearance is observed.[4]
-
Sealant Application: Place a silicon mold onto the etched enamel surface. Apply the this compound sealant into the mold and allow it to polymerize according to the manufacturer's instructions (or for a standardized time if no manufacturer is specified). Prepare the positive control group similarly.[5]
-
Storage: Store the specimens in deionized water at 37°C for 24 hours.[5]
-
Testing: Mount the specimens in a universal testing machine. Apply a shear load to the base of the sealant cylinder at a crosshead speed of 1 mm/min until fracture occurs.[5]
-
Data Analysis: Record the load at failure in Newtons (N) and calculate the shear bond strength in Megapascals (MPa) by dividing the force by the bonding area. Analyze the fracture mode (adhesive, cohesive, or mixed) under a stereomicroscope.
Microleakage Evaluation (Dye Penetration Method)
This protocol evaluates the sealing ability of the this compound sealant at the tooth-sealant interface.
Materials:
-
Extracted human premolars or molars (sound, non-carious)
-
This compound sealant
-
Commercial resin-based sealant (positive control)
-
37% phosphoric acid etchant
-
5% methylene blue dye solution[6]
-
Nail varnish
-
Low-speed diamond saw
-
Stereomicroscope
Procedure:
-
Tooth Preparation: Clean the teeth and apply the this compound sealant to the occlusal pits and fissures according to standard clinical procedures, including etching. Prepare the positive control group similarly.
-
Thermocycling: Subject the sealed teeth to 500 cycles in water baths at 5°C and 55°C, with a dwell time of 30 seconds in each bath, to simulate temperature changes in the oral cavity.[7]
-
Specimen Sealing: Dry the teeth and apply two coats of nail varnish to the entire surface, leaving a 1mm window around the sealant margins. Seal the apices of the roots with wax or a composite resin.
-
Dye Immersion: Immerse the teeth in a 5% methylene blue solution for 24 hours at room temperature.[7][8]
-
Sectioning: Rinse the teeth to remove excess dye and section them longitudinally in a buccolingual direction through the center of the sealant using a low-speed diamond saw with water cooling.
-
Evaluation: Examine the sections under a stereomicroscope at 10x magnification.[7] Score the extent of dye penetration according to the following criteria[7]:
-
Score 0: No dye penetration.
-
Score 1: Dye penetration up to half the depth of the sealant-enamel interface.
-
Score 2: Dye penetration along the entire depth of the sealant-enamel interface to the base of the fissure.
-
Biocompatibility Testing
These tests are essential to evaluate the safety of the this compound sealant for clinical use, following ISO standards 10993 and 7405.[9][10]
a. Cytotoxicity Test (ISO 10993-5)
-
Objective: To assess the potential for the sealant to cause cell death.
-
Method: An extract of the polymerized this compound sealant is prepared and applied to a culture of L929 mouse fibroblast cells. Cell viability is measured after a specified incubation period using an MTT assay or similar method.[10]
b. Skin Sensitization Test (ISO 10993-10)
-
Objective: To determine if the sealant can induce an allergic response.
-
Method: The sealant material is applied to the skin of guinea pigs. After a series of applications, the animals are challenged with the material, and the skin is observed for signs of a hypersensitivity reaction (erythema and edema).
c. Mucous Membrane Irritation Test (ISO 10993-10)
-
Objective: To evaluate the potential for the sealant to irritate oral tissues.
-
Method: The sealant is applied to the oral mucosa of hamsters. The tissues are then examined histologically for signs of inflammation and irritation.
Visualizations
Experimental Workflow for this compound Sealant Evaluation
Caption: Workflow for evaluating this compound sealant.
Polymerization Signaling Pathway of Cyanoacrylate
Caption: Anionic polymerization of this compound.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. An In vitro Assessment of the Shear Bond Strength of Two Different Pit and Fissure Sealants in Primary Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of shear bond strength and microleakage of fissure sealant following enamel deproteinization: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Microleakage Study for Comparative Analysis of Two Types of Resin-based Sealants Placed by Using Three Different Types of Techniques of Enamel Preparation [ijcpd.com]
- 7. An In Vitro Assessment of Microleakage of Pit and Fissure Sealants and Restorative Materials Using Dye Penetration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Assessment of Microleakage of Pit and Fissure Sealants and Restorative Materials Using Dye Penetration Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. completesmilesbv.com.au [completesmilesbv.com.au]
- 10. Dental Biocompatibility Testing ISO 10993 Standard | JJR [jjrlab.com]
Isopropyl Cyanoacrylate: Application Notes and Protocols for Mounting and Preserving Biological Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacrylate is a fast-acting adhesive that polymerizes in the presence of moisture.[1] This property makes it a candidate for consideration as a mounting medium for the permanent preservation of certain biological specimens. Its rapid setting time and strong bonding capabilities offer potential advantages over traditional mounting media. However, its application in a research setting requires a thorough understanding of its properties, benefits, and limitations. These application notes provide detailed protocols and comparative data for the use of this compound in mounting histological sections and preserving insect specimens.
Physical and Chemical Properties
This compound is a monomer that undergoes rapid polymerization to form a stable, durable polymer. Understanding its physical properties is crucial for its effective use as a mounting medium in microscopy.
| Property | Value/Description | Source(s) |
| Chemical Formula | C7H9NO2 | [2] |
| Molecular Weight | 139.15 g/mol | [2][3] |
| Refractive Index (nD) | 1.437 | [4] |
| Setting Time (Fixture) | 5 - 90 seconds | [1] |
| Full Cure Time | 8 - 24 hours | [1][4] |
| Appearance | Colorless liquid | [5] |
| Solubility | Insoluble in water | [4] |
Comparative Analysis with Standard Mounting Media
This compound presents a different set of characteristics when compared to traditional mounting media like DPX (Dibutyl phthalate xylene).
| Feature | This compound | DPX (Dibutyl Phthalate Xylene) | Source(s) |
| Setting Time | Very fast (seconds to minutes) | Slow (hours to days without heating) | [1][6] |
| Refractive Index | ~1.437 | ~1.52 | [4][6] |
| Clarity | Good, but may be lower than DPX | Excellent | [7][8] |
| Adhesion | Excellent | Good | [7][8] |
| Air Bubbles | Prone to bubble formation if not applied carefully | Less prone with proper technique | [6][9] |
| Stain Compatibility | Generally compatible with common stains, but requires validation | Compatible with a wide range of stains | [6][10] |
| Toxicity | Low, but fumes can be irritating | Contains xylene, which is hazardous | [6] |
| Cost-Effectiveness | Generally cost-effective and readily available | More expensive | [6] |
| Reversibility | Difficult to reverse | Can be reversed with xylene | [9] |
Experimental Protocols
Protocol 1: Mounting Stained Histological Sections
This protocol outlines the steps for mounting stained paraffin-embedded tissue sections using this compound.
Materials:
-
Stained and dehydrated tissue sections on glass slides
-
This compound adhesive
-
Coverslips
-
Fine-tipped applicator or pipette
-
Fume hood
Procedure:
-
Final Dehydration: After staining, ensure the tissue section is thoroughly dehydrated through a graded series of ethanol (e.g., 95%, 100%, 100%) and cleared in xylene or a xylene substitute.
-
Preparation: Place the slide on a flat surface in a well-ventilated area or fume hood. Have a clean coverslip ready.
-
Application of Adhesive: Dispense a small drop of this compound onto the center of the tissue section. The amount should be sufficient to spread to the edges of the coverslip without significant excess.
-
Applying the Coverslip: Carefully lower the coverslip at an angle onto the drop of adhesive to prevent the formation of air bubbles. Allow the adhesive to spread evenly beneath the coverslip.
-
Setting: Gently apply light pressure to the coverslip to ensure a thin, even layer of adhesive and to expel any trapped air bubbles. The adhesive will set quickly.
-
Curing: Place the slide on a flat surface and allow it to cure completely. While handling strength is achieved rapidly, a full cure can take up to 24 hours.[1]
-
Cleaning: If necessary, carefully remove any excess adhesive from the edges of the coverslip with a suitable solvent like acetone, taking care not to disturb the mounted section.
Stain Compatibility: this compound has been shown to be compatible with Hematoxylin and Eosin (H&E) and Masson's trichrome stains.[6][10] However, compatibility with other special stains should be validated on a case-by-case basis.
Protocol 2: Mounting Small Insect Specimens (Pointing)
This protocol is adapted for mounting small, hard-bodied insects using the "pointing" method with this compound.
Materials:
-
Dry, preserved insect specimen
-
Insect pin (No. 2 or 3)
-
Triangular cardstock point
-
This compound adhesive
-
Fine forceps
-
Pinning block
Procedure:
-
Prepare the Point: Pin a triangular cardstock point through its base using an insect pin. Use a pinning block to set the height of the point on the pin.
-
Apply Adhesive: Apply a very small droplet of this compound to the tip of the cardstock point.
-
Position the Specimen: Using fine forceps, carefully bring the insect specimen into contact with the adhesive on the point.
-
Mounting: The insect should be glued on its right side (lateral aspect of the thorax) to the tip of the point.[11][12] Ensure that the head and key identifying features are not obscured by the adhesive.
-
Orientation: The specimen should be oriented horizontally with its dorsal side up.[11]
-
Drying: Allow the adhesive to cure completely.
Protocol 3: Preservation of Soft-Bodied Specimens
The use of this compound for direct mounting of soft-bodied organisms is not recommended as it can cause distortion and does not adequately preserve internal structures. The standard and recommended method is preservation in alcohol.
Materials:
-
Soft-bodied specimen (e.g., larva, aphid)
-
Vial with a secure cap
-
Pencil or archival ink pen for labeling
Procedure:
-
Fixation (Optional but Recommended for Larvae): To prevent discoloration and internal decay, submerge larvae in near-boiling water for 1-2 minutes before transferring to alcohol.[13][14]
-
Preservation: Place the specimen into a vial filled with 70-85% alcohol.[12][14] Ensure the vial is filled to the top to minimize air bubbles that can damage the specimen during movement.
-
Labeling: Create a label with collection data (locality, date, collector) using a pencil or archival ink. Place the label inside the vial with the specimen.[13]
-
Storage: Store the vial in a cool, dark place. Check the alcohol level periodically and replenish as needed to prevent the specimen from drying out.
Visualized Workflows
Caption: Workflow for mounting histological sections.
Caption: Workflow for mounting small insects (pointing).
Advantages and Disadvantages
Advantages:
-
Rapid Setting: The fast curing time allows for quick preparation of slides for immediate observation.[1][5][6]
-
Strong Adhesion: Forms a strong, permanent bond between the slide and coverslip, protecting the specimen.[7][8]
-
Availability and Cost: this compound is generally inexpensive and widely available.[6]
-
Low Toxicity (Compared to Xylene-based media): Avoids the use of hazardous solvents like xylene found in traditional mounting media like DPX.[6]
Disadvantages:
-
Air Bubble Formation: The rapid setting time can make it difficult to avoid trapping air bubbles.[6][9]
-
Lower Refractive Index: The refractive index of this compound (~1.437) is lower than that of glass and fixed tissue (~1.52-1.53), which may result in reduced image clarity and contrast compared to media with a closer refractive index match like DPX.[6][7][8][15]
-
Irreversibility: Once cured, it is very difficult to remove the coverslip to restain or remount the specimen.[9]
-
Long-Term Stability: The long-term stability of cyanoacrylates for preserving biological specimens and stains is not well-studied, and degradation over time is a potential concern.[16]
Conclusion and Recommendations
This compound can be a useful alternative to traditional mounting media in specific situations, particularly when rapid slide preparation is required. Its strong adhesion and low toxicity are notable benefits. However, researchers must be aware of its limitations, including the potential for lower image quality due to refractive index mismatch and the formation of air bubbles. For critical applications requiring the highest optical clarity and long-term archival stability, traditional media like DPX may still be preferable. The use of this compound for mounting soft-bodied organisms is not recommended; alcohol preservation remains the standard method. As with any laboratory chemical, appropriate safety precautions, such as working in a well-ventilated area, should always be followed.
References
- 1. aronalpha.net [aronalpha.net]
- 2. This compound | C7H9NO2 | CID 82744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 4. colle21.com [colle21.com]
- 5. Cyanoacrylate glue as an alternative mounting medium for resin-embedded semithin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. recentscientific.com [recentscientific.com]
- 7. Efficacy of cyanoacrylate adhesive as a mounting medium for soft tissue sections as an alternative to Kirkpatrick and Lendrum's DPX | International Journal of Clinicopathological Correlation [editorialmanager.in]
- 8. researchgate.net [researchgate.net]
- 9. Mounting ground sections of teeth: Cyanoacrylate adhesive versus Canada balsam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specimen Preparation | Entomology Research Museum [entmuseum.ucr.edu]
- 12. Mounting and Preserving Insects | New Mexico State University - All About Discovery! [arthropods.nmsu.edu]
- 13. How to Make an Awesome Insect Collection | Purdue | entomology | insect | collect | supplies | specimen | mounting | identifying | displaying | preserve | labels [extension.entm.purdue.edu]
- 14. Preserving insects and related arthropods | OSU Extension Service [extension.oregonstate.edu]
- 15. ompj.org [ompj.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlled Polymerization of Isopropyl Cyanoacrylate in Microfluidics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacrylate (ICA) is a monomer of significant interest in the biomedical field, particularly for the formulation of biodegradable nanoparticles for drug delivery applications. Its rapid anionic polymerization in the presence of even weak bases like water makes it suitable for in-situ polymerization and encapsulation of therapeutic agents. Microfluidic systems offer unparalleled control over reaction conditions, enabling the synthesis of poly(this compound) (PICA) nanoparticles with well-defined sizes, narrow size distributions, and high encapsulation efficiencies, which are critical for clinical applications.[1][2]
These application notes provide an overview of the techniques for the controlled polymerization of this compound in microfluidic devices, including anionic, radical, and photopolymerization methods. Detailed protocols are provided to guide researchers in the synthesis and characterization of PICA nanoparticles for drug delivery applications.
Polymerization Techniques in Microfluidics
The controlled polymerization of this compound in microfluidic devices can be achieved through several methods, each offering distinct advantages in controlling the polymer properties.
Anionic Polymerization
Anionic polymerization is the most common and rapid method for cyanoacrylate polymerization.[3] It can be initiated by a variety of nucleophiles, including water, alcohols, and amines. In a microfluidic context, the rapid mixing of an this compound stream with an initiator solution allows for precise control over the initiation and propagation steps, leading to the formation of monodisperse nanoparticles.[4]
Radical Polymerization
While less common for cyanoacrylates due to their high reactivity towards anionic polymerization, radical polymerization offers an alternative route for creating PICA with different polymer architectures. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be adapted for use in microfluidic reactors to synthesize well-defined polymers.[5][6] Radical polymerization of alkyl 2-cyanoacrylates is typically carried out under acidic conditions to suppress the competing anionic polymerization.[7][8]
Photopolymerization
Photopolymerization provides excellent spatial and temporal control over the polymerization process, making it highly suitable for microfluidic applications.[9] By incorporating a photoinitiator into the monomer stream and exposing specific sections of the microchannel to UV light, polymerization can be precisely controlled, allowing for the fabrication of complex polymer microstructures and nanoparticles.[10][11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of poly(alkyl cyanoacrylate) and other similar polymeric nanoparticles in microfluidic systems. This data is intended to provide a starting point for experimental design, and optimal conditions for this compound may vary.
Table 1: Influence of Flow Rate on Nanoparticle Size
| Monomer System | Microfluidic Method | Organic Phase Flow Rate (μL/min) | Aqueous Phase Flow Rate (μL/min) | Resulting Nanoparticle Diameter (nm) | Reference |
| PLGA | Flow-focusing | 2000 | 2000-6000 | 400 - 900 | [12] |
| PLGA | Flow-focusing | 2000-6000 | 2000 | 400 - 900 | [12] |
| Alginate | Multistage | 100-500 (dispersed) | 700-2400 (continuous) | 500,000 - 1,000,000 | [13] |
Table 2: Influence of Polymer Concentration on Nanoparticle Size
| Monomer/Polymer | Microfluidic Method | Polymer Concentration (mg/mL) | Resulting Nanoparticle Diameter (nm) | Reference |
| PLGA | Flow-focusing | 10 - 50 | ~100 - >1000 | [12] |
| PMSQ | V-shaped junction | 5 - 50 wt% | 80 - 920 | [14] |
Table 3: Drug Encapsulation in Polymeric Nanoparticles using Microfluidics
| Polymer System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PEG-PLGA | Curcumin | 77.3 | 2.6 | [15] |
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound for Nanoparticle Synthesis
Objective: To synthesize poly(this compound) nanoparticles via anionic polymerization in a microfluidic device.
Materials:
-
This compound (ICA) monomer
-
Initiator solution: e.g., 0.1% (v/v) triethylamine in a suitable solvent like acetonitrile or acetone
-
Aqueous phase: Deionized water, optionally containing a stabilizer (e.g., dextran, poloxamer)
-
Microfluidic device with a flow-focusing or T-junction geometry (e.g., PDMS or glass chip)[16][17]
-
Syringe pumps
-
Tubing (e.g., PEEK or Teflon)
-
Collection vials
Procedure:
-
Reagent Preparation:
-
Prepare the organic phase by dissolving the desired concentration of this compound monomer in a suitable solvent. If a hydrophobic drug is to be encapsulated, it should also be dissolved in this phase.
-
Prepare the initiator solution.
-
Prepare the aqueous phase. If a hydrophilic drug is to be encapsulated, it should be dissolved in this phase.
-
-
Microfluidic Setup:
-
Connect the syringes containing the organic phase, initiator solution, and aqueous phase to the respective inlets of the microfluidic device using tubing.
-
Place a collection vial at the outlet of the device.
-
-
Polymerization:
-
Set the flow rates of the syringe pumps. A typical starting point would be a flow rate ratio of 1:10 (organic:aqueous) with a total flow rate of 1100 µL/min.
-
Start the pumps to introduce the reagents into the microfluidic device. The rapid mixing at the junction will initiate the anionic polymerization of this compound, leading to the formation of nanoparticles.
-
Collect the nanoparticle suspension from the outlet.
-
-
Purification:
-
Purify the nanoparticle suspension to remove unreacted monomer, initiator, and solvent. This can be achieved by methods such as dialysis, centrifugation, or acetone precipitation.[18]
-
-
Characterization:
-
Characterize the size and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Scanning Electron Microscopy (SEM), or Transmission Electron Microscopy (TEM).[19][20]
-
Determine the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Protocol 2: Controlled Radical Polymerization of this compound
Objective: To synthesize poly(this compound) with controlled molecular weight and low polydispersity using a controlled radical polymerization technique in a microfluidic reactor.
Materials:
-
This compound (ICA) monomer
-
Radical initiator (e.g., AIBN, BPO)[7]
-
Chain transfer agent (for RAFT) or catalyst/ligand system (for ATRP)
-
Solvent (e.g., 1,4-dioxane)
-
Acidic stabilizer (to prevent anionic polymerization, e.g., sulfuric acid)
-
Microfluidic reactor with a serpentine or other mixing-enhancing geometry[21]
-
Syringe pumps
-
Heating element for the microfluidic chip (if required for thermal initiation)
-
Collection vials
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the monomer, initiator, and chain transfer agent/catalyst in the chosen solvent. The solution should be acidified to prevent anionic polymerization.
-
-
Microfluidic Setup:
-
Connect the syringe containing the reaction mixture to the inlet of the microfluidic reactor.
-
If thermal initiation is used, ensure the microfluidic chip is placed on a controlled heating element.
-
-
Polymerization:
-
Set the desired flow rate on the syringe pump. The residence time in the reactor will determine the polymerization time and thus the monomer conversion and polymer molecular weight.
-
Start the pump to flow the reaction mixture through the heated microfluidic reactor.
-
Collect the polymer solution at the outlet.
-
-
Purification and Characterization:
-
Precipitate the polymer in a non-solvent (e.g., hexane) to remove unreacted monomer and other reagents.
-
Characterize the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Protocol 3: Photopolymerization of this compound for Nanoparticle Synthesis
Objective: To synthesize poly(this compound) nanoparticles using photopolymerization in a microfluidic device.
Materials:
-
This compound (ICA) monomer
-
Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)[10]
-
Solvent (if necessary)
-
Aqueous phase (with stabilizer)
-
UV-transparent microfluidic device (e.g., PDMS, glass)
-
Syringe pumps
-
UV light source with a focusing lens or mask
-
Collection vials
Procedure:
-
Reagent Preparation:
-
Prepare the organic phase by dissolving the this compound monomer and the photoinitiator in a suitable solvent.
-
Prepare the aqueous phase.
-
-
Microfluidic Setup:
-
Set up the microfluidic system as described in Protocol 1.
-
Position the UV light source to illuminate a specific region of the microchannel after the mixing junction.
-
-
Polymerization:
-
Start the flow of the organic and aqueous phases.
-
Turn on the UV light source to initiate polymerization in the illuminated region. The exposure time can be controlled by the flow rate and the length of the illuminated channel section.
-
Collect the nanoparticle suspension at the outlet.
-
-
Purification and Characterization:
-
Follow the purification and characterization steps outlined in Protocol 1.
-
Visualizations
Caption: Anionic polymerization mechanism of this compound.
Caption: Experimental workflow for microfluidic synthesis of PICA nanoparticles.
Caption: Relationship between control parameters and polymer properties.
References
- 1. Microfluidic formulation of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microfluidics-Assisted Size Tuning and Biological Evaluation of PLGA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace2.etsmtl.ca [espace2.etsmtl.ca]
- 14. Microfluidic preparation of polymer nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Polymer Microfluidics: Simple, Low-Cost Fabrication Process Bridging Academic Lab Research to Commercialized Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Polymers in Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Techniques for Characterisation of Polymeric Nanoparticles: A Review [cademix.org]
- 20. Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Isopropyl Cyanoacrylate as a Temporary Adhesive in Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of microscopy, the secure and stable mounting of samples is paramount for achieving high-quality imaging. While permanent mounting media are suitable for long-term storage, many experimental workflows necessitate the temporary adhesion of a sample for observation, followed by its retrieval for further analysis, such as downstream biochemical assays or alternative imaging modalities. Isopropyl cyanoacrylate, a fast-curing acrylic resin, presents itself as a viable option for such temporary applications.
Cyanoacrylate adhesives, commonly known as "super glues," function through a rapid anionic polymerization process initiated by moisture present on the substrate surfaces.[1][2] This results in the formation of strong, long polymer chains that firmly bond the adjoining surfaces.[2] The primary advantage of using cyanoacrylates like the isopropyl variant in microscopy is their rapid setting time and strong adhesion, which can securely hold a specimen during imaging.[1][2] Subsequently, the adhesive can be dissolved using specific solvents, allowing for the recovery of the sample.[3][4]
This document provides detailed protocols for the application of this compound as a temporary adhesive for sample preparation in microscopy, summarizes available quantitative data on related cyanoacrylates, and outlines the necessary safety precautions. It is important to note that while the general principles apply, specific performance characteristics can vary between different cyanoacrylate esters (e.g., ethyl, methyl, isopropyl).
Quantitative Data Summary
Table 1: Shear Bond Strength of Cyanoacrylate Adhesives
| Adhesive Type | Substrate | Shear Bond Strength (MPa) | Conditions | Source(s) |
|---|---|---|---|---|
| Cyanoacrylate (unspecified) | Human Molars (Orthodontics) | 5.8 ± 2.4 | Debonded within 30 minutes | [5] |
| Cyanoacrylate (unspecified) | Human Molars (Orthodontics) | 7.1 ± 3.3 | Debonded after 24 hours | [5] |
| Cyanoacrylate (unspecified) | High-Density Polyethylene (HDPE) | 0.20 ± 0.028 | As-received surface | [6] |
| Cyanoacrylate (unspecified) | HDPE with 100nm nanorod Cr coating | 2.03 ± 0.06 | Surface roughened with P400 grit sandpaper |[6] |
Table 2: Curing and Setting Time of Cyanoacrylate Adhesives
| Parameter | Adhesive System | Time | Conditions | Source(s) |
|---|---|---|---|---|
| Initial Setting Time | Cyanoacrylate (Orthodontics) | ~5 seconds | Time before adhesive starts to set | [5] |
| Full Cure Time | Cyanoacrylate | Can continue to increase over time | Dependent on temperature and humidity |[2] |
Experimental Protocols
The following protocols provide a general framework for using this compound as a temporary adhesive. Researchers should optimize these protocols based on their specific sample type, substrate, and imaging requirements.
This protocol describes the steps for adhering a sample to a microscopy slide or stub for observation.
Materials:
-
This compound adhesive
-
Microscope slides or sample stubs
-
Specimen
-
Fine-tipped applicator (e.g., pipette tip, needle)
-
Fume hood or well-ventilated area
-
Personal Protective Equipment (PPE): safety glasses, gloves
Procedure:
-
Surface Preparation: Ensure that both the sample and the mounting surface (slide or stub) are clean and dry. If necessary, clean the surfaces with a suitable solvent like isopropanol or ethanol and allow them to dry completely.[6][7]
-
Adhesive Application: In a well-ventilated area, apply a minimal amount of this compound to the mounting surface using a fine-tipped applicator. Applying a very small droplet is crucial to prevent excess adhesive from obscuring the area of interest.
-
Sample Placement: Carefully place the specimen onto the adhesive droplet. Apply gentle pressure for a few seconds to ensure good contact and a thin bond line.[3]
-
Curing: Allow the adhesive to cure. While initial setting occurs within seconds, allowing a few minutes will ensure a stronger bond for subsequent handling.[2][5]
-
Imaging: The sample is now ready for microscopy.
This protocol outlines the procedure for removing the sample from the mounting surface by dissolving the cyanoacrylate adhesive.
Materials:
-
Alternative solvents: Nitromethane or Methyl Ethyl Ketone (MEK)[8][9]
-
Shallow dish or beaker
-
Fine forceps or tweezers
-
Fume hood
-
PPE: safety glasses, chemical-resistant gloves
Procedure:
-
Solvent Immersion: Place the slide or stub with the mounted sample into a shallow dish containing acetone or an alternative solvent. Ensure the sample and adhesive are fully submerged. This must be performed in a fume hood due to the volatility and flammability of the solvents.
-
Soaking: Allow the sample to soak. The time required for the adhesive to dissolve will vary depending on the thickness of the adhesive layer. This can range from several minutes to an hour. For thicker applications, longer soaking times may be necessary.[9]
-
Sample Retrieval: Once the adhesive has softened and dissolved, carefully retrieve the sample from the solvent bath using fine forceps.
-
Rinsing: Rinse the retrieved sample with fresh, clean solvent to remove any residual adhesive.
-
Drying: Allow the sample to air dry completely in the fume hood before proceeding with any further analysis.
Note on Solvent Choice: Acetone is a common and effective solvent for cyanoacrylates but can be aggressive towards certain materials, including some plastics.[9] For sensitive samples, less aggressive solvents like nitromethane-based removers or MEK might be preferable, though they may require longer soaking times.[8][9] Always test the solvent on a non-critical area of your sample or a similar material to assess for any potential damage.
Diagrams and Workflows
The following diagrams illustrate the experimental workflows and logical relationships in using this compound for temporary sample mounting.
Caption: Workflow for Temporary Sample Mounting.
Caption: Protocol for Sample Demounting and Retrieval.
Caption: Decision Tree for Adhesive Selection.
Safety Precautions
-
Ventilation: Always work with cyanoacrylate adhesives and their solvents in a well-ventilated area or under a fume hood to avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Cyanoacrylates bond to skin instantly. In case of skin bonding, do not pull apart. Soak in warm, soapy water or an appropriate solvent like acetone. For eye contact, flush with water immediately and seek medical attention.
-
Gloves: Wear appropriate gloves. Note that cyanoacrylates can react with cotton and wool, producing heat, so avoid using gloves made of these materials. Nitrile gloves are a suitable choice.
-
Flammability: Solvents such as acetone, MEK, and nitromethane are flammable. Keep them away from ignition sources.
-
Material Compatibility: Always consider the compatibility of your sample and any lab equipment with the chosen solvent to prevent damage.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. alliedhightech.com [alliedhightech.com]
- 4. scribd.com [scribd.com]
- 5. Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. quora.com [quora.com]
- 9. caglue.com [caglue.com]
Application Notes and Protocols: Formulation of Isopropyl Cyanoacrylate-Based Biomedical Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanoacrylates are a class of monomers that rapidly polymerize in the presence of anions, leading to the formation of strong adhesive bonds. This property has been utilized in medicine for wound closure and as tissue adhesives. However, their application has been limited by concerns regarding cytotoxicity, primarily due to the release of degradation byproducts such as formaldehyde. Shorter alkyl chain cyanoacrylates are known to be more toxic than their longer-chain counterparts.[1][2] The formulation of cyanoacrylates into three-dimensional hydrogel networks offers a promising strategy to mitigate toxicity and expand their biomedical applications into areas like controlled drug delivery and tissue engineering.[3][4][5]
Hydrogels are highly hydrated, crosslinked polymer networks that mimic the native extracellular matrix, providing a biocompatible environment for cells and a versatile platform for therapeutic agent delivery.[3][6][7] This document provides detailed protocols for the formulation, characterization, and evaluation of biomedical hydrogels based on the isopropyl cyanoacrylate (ICA) monomer.
Application Note 1: Synthesis of this compound (ICA) Hydrogels
This protocol describes the synthesis of an ICA-based hydrogel via anionic polymerization. The process involves the initiation of polymerization in a controlled manner to form a crosslinked network capable of high water absorption.
Experimental Protocol: Hydrogel Synthesis
-
Materials and Reagents:
-
This compound (ICA) monomer (biomedical grade)
-
Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker
-
N,N-Dimethylformamide (DMF) as a solvent
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
-
Initiator solution (e.g., 1% (v/v) pyridine in DMF or a weak base like water)
-
-
Procedure:
-
In a sterile glass vial, prepare the pre-gel solution by dissolving the desired amount of PEGDA crosslinker in DMF.
-
Add the this compound monomer to the solution and mix gently until a homogenous solution is formed. [Caution: Work in a fume hood and avoid exposure to moisture to prevent premature polymerization.]
-
To initiate polymerization, add a controlled volume of the initiator solution to the monomer-crosslinker mixture. The amount of initiator will influence the gelation time.
-
Immediately vortex the mixture for 5-10 seconds and cast the solution into a desired mold (e.g., a petri dish or a custom PDMS mold).
-
Allow the polymerization to proceed at room temperature for 2-4 hours or until a solid hydrogel is formed.
-
After gelation, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water every 6-8 hours, to remove any unreacted monomer, solvent, and initiator.
-
Finally, transfer the purified hydrogel to PBS (pH 7.4) for equilibration before characterization.
-
Workflow for ICA Hydrogel Synthesis
Caption: A flowchart of the key steps for synthesizing ICA-based hydrogels.
Application Note 2: Physicochemical Characterization
Characterizing the physical and chemical properties of the hydrogel is essential to ensure its suitability for biomedical applications. Key parameters include swelling ratio, degradation rate, and internal morphology.
Experimental Protocol: Swelling Ratio Determination
-
Prepare three hydrogel samples (e.g., 5x5 mm discs).
-
Lyophilize the samples to obtain their dry weight (Wd).
-
Immerse each sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.
-
Continue until the weight remains constant, indicating equilibrium swelling.
Experimental Protocol: In Vitro Degradation Study
-
Prepare three pre-weighed, lyophilized hydrogel samples (W_initial).
-
Place each sample in a vial containing 5 mL of PBS (pH 7.4) with 0.02% sodium azide to prevent microbial growth.
-
Incubate the vials at 37°C with gentle agitation.
-
At specified time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the samples, rinse with deionized water, and lyophilize to obtain the final dry weight (W_final).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
Experimental Protocol: Morphological Analysis (SEM)
-
Equilibrate a hydrogel sample in PBS and then freeze it rapidly in liquid nitrogen.
-
Lyophilize the frozen sample for 48 hours to preserve its porous structure.
-
Mount the dried, fractured sample onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the cross-sectional area of the hydrogel using a scanning electron microscope (SEM) to observe its porosity and internal structure.[8]
Representative Characterization Data
Table 1: Physicochemical Properties of Representative ICA Hydrogel Formulations
| Formulation ID | Monomer:Crosslinker Ratio | Equilibrium Swelling Ratio (%) | Porosity (%) | Weight Loss at Day 28 (%) |
|---|---|---|---|---|
| ICA-H1 | 95:5 | 450 ± 35 | 85 ± 5 | 15 ± 2 |
| ICA-H2 | 90:10 | 320 ± 28 | 78 ± 7 | 11 ± 1.5 |
| ICA-H3 | 85:15 | 210 ± 19 | 71 ± 6 | 8 ± 1 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Application Note 3: Drug Loading and In Vitro Release
ICA hydrogels can serve as depots for the controlled release of therapeutic agents. This section details the protocols for loading a model drug and evaluating its release profile.
Experimental Protocol: Drug Loading (Soaking Method)
-
Prepare a stock solution of a model drug (e.g., Doxorubicin, 1 mg/mL) in PBS.
-
Immerse pre-weighed, lyophilized hydrogel samples in the drug solution.
-
Allow the hydrogels to swell in the solution for 24 hours at room temperature in the dark to facilitate drug absorption.
-
After loading, remove the hydrogels, briefly rinse with PBS to remove surface-adsorbed drug, and lyophilize.
-
To determine the drug loading efficiency, dissolve a loaded hydrogel sample in a suitable solvent (e.g., DMF) and quantify the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate loading efficiency: Loading Efficiency (%) = (Amount of drug in hydrogel / Initial amount of drug in solution) * 100.
Experimental Protocol: In Vitro Drug Release Study
-
Place a drug-loaded hydrogel sample in a dialysis bag (with an appropriate molecular weight cut-off) containing 1 mL of PBS (pH 7.4).
-
Submerge the dialysis bag in a container with 20 mL of PBS (release medium) at 37°C with continuous stirring (e.g., 100 rpm).[6]
-
At designated time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative drug release percentage over time.
Workflow for Drug Delivery Application
Caption: A process diagram for loading a drug into an ICA hydrogel and measuring its release.
Representative Drug Release Data
Table 2: Cumulative Release of Model Drug from ICA-H2 Hydrogel
| Time (hours) | Cumulative Release (%) |
|---|---|
| 1 | 15.2 ± 2.1 |
| 4 | 35.8 ± 3.5 |
| 8 | 54.1 ± 4.2 |
| 12 | 68.9 ± 3.9 |
| 24 | 85.3 ± 5.0 |
| 48 | 94.6 ± 4.1 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Application Note 4: In Vitro Cytotoxicity Assessment
Biocompatibility is a critical requirement for any material intended for biomedical use.[1] This protocol outlines a standard method to assess the cytotoxicity of ICA hydrogels using an indirect extract test.
Experimental Protocol: MTT Assay (Indirect Contact)
-
Extract Preparation:
-
Sterilize hydrogel samples by UV irradiation or ethylene oxide.
-
Incubate the sterile hydrogels in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
Collect the medium (now considered the hydrogel extract) and filter it through a 0.22 µm syringe filter.
-
-
Cell Culture and Exposure:
-
Seed L929 fibroblast cells (or another relevant cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the old medium and replace it with the prepared hydrogel extracts. Use fresh medium as a negative control and a medium containing a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubate the cells with the extracts for 24 or 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability: Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100.
-
Cytotoxicity Testing Workflow
Caption: A schematic of the indirect contact cytotoxicity test using the MTT assay.
Representative Cytotoxicity Data
Table 3: Cell Viability of L929 Fibroblasts after 24h Exposure to Hydrogel Extracts
| Treatment Group | Cell Viability (%) |
|---|---|
| Negative Control (Medium) | 100 |
| Positive Control (Triton X-100) | 5 ± 1.2 |
| ICA-H1 Extract | 92 ± 6.5 |
| ICA-H2 Extract | 95 ± 5.8 |
| ICA-H3 Extract | 96 ± 4.9 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Mechanism of Polymerization
The formation of cyanoacrylate-based materials is driven by anionic polymerization, which is a type of chain-growth polymerization. The reaction is typically initiated by weak bases or nucleophiles, such as water or amines, which are ubiquitously present on surfaces, explaining their rapid adhesive properties.[9]
Caption: A simplified representation of the anionic polymerization of ICA monomers.
References
- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afinitica.com [afinitica.com]
Application Notes and Protocols for Fuming Non-Porous Evidence with Isopropyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyanoacrylate fuming is a widely established and effective method for the development of latent fingerprints on non-porous surfaces. The fumes from cyanoacrylate esters polymerize on contact with the moisture and other components present in fingerprint residues, forming a stable, white polymer (polycyanoacrylate) along the ridges of the print. This process makes the latent prints visible and preserves them for further analysis.[1][2]
While ethyl cyanoacrylate is the most commonly used ester for this purpose, other alkyl cyanoacrylates, including isopropyl cyanoacrylate, can also be employed. The choice of ester can influence the polymerization process and the quality of the developed prints. This compound, with its bulkier isopropyl group compared to the ethyl group in ethyl cyanoacrylate, may exhibit different polymerization kinetics and polymer morphology, potentially offering advantages in specific scenarios, although it is less documented in forensic literature.
The effectiveness of cyanoacrylate fuming is highly dependent on several factors, including temperature, humidity, and the duration of the fuming process.[3][4] Optimal conditions ensure controlled polymerization, leading to well-defined ridge detail without over-development, which can obscure the print. Non-porous surfaces suitable for this technique include glass, plastics, metals, and finished wood.[1][2]
Developed prints can be further enhanced using various techniques, such as dusting with fingerprint powders or applying fluorescent dyes that adhere to the polymerized print, which can then be visualized under an alternate light source.[5][6]
Safety Precautions: Cyanoacrylate fumes are irritants to the respiratory system and eyes. All fuming procedures must be conducted in a well-ventilated area or within a dedicated fuming chamber equipped with a proper exhaust system.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Overheating cyanoacrylate should be avoided as it can produce toxic fumes.[1]
Quantitative Data Summary
Due to the limited specific research on this compound for latent print development, the following table presents a comparative summary of the performance of various alkyl cyanoacrylates based on available literature. This data provides context for how different ester side chains can affect development quality. The quality of developed prints is often assessed on a graded scale (e.g., 0-4, where 4 is excellent).
| Cyanoacrylate Ester | Surface | Aging of Print | Development Quality (Illustrative) | Reference |
| Methyl Cyanoacrylate | Glass | Fresh | Good | [8] |
| Methyl Cyanoacrylate | Plastic | Aged (1 week) | Fair | [8] |
| Ethyl Cyanoacrylate | Glass | Fresh | Very Good | [8][9] |
| Ethyl Cyanoacrylate | Metal | Fresh | Very Good | [8] |
| Ethyl Cyanoacrylate | Plastic | Aged (1 month) | Good | [9] |
| n-Butyl Cyanoacrylate | Plastic | Fresh | Excellent | [8] |
| n-Butyl Cyanoacrylate | Glass | Aged (1 month) | Very Good | [9] |
| 2-Octyl Cyanoacrylate | Metal | Fresh | Fair | [8] |
Experimental Protocol: Fuming of Non-Porous Evidence with this compound
This protocol outlines a generalized procedure for the development of latent fingerprints on non-porous evidence using this compound fuming. The parameters provided are based on established principles of cyanoacrylate fuming and may require optimization depending on the specific evidence and environmental conditions.
3.1. Materials and Equipment
-
Fuming Chamber with temperature and humidity control
-
Hot plate
-
This compound
-
Aluminum or glass dish for cyanoacrylate
-
Beaker or container for water
-
Evidence suspension clips or racks
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Test prints on a similar non-porous surface for control
3.2. Procedure
-
Preparation:
-
Ensure the fuming chamber is clean and free of any residual chemicals from previous use.
-
Don appropriate personal protective equipment.
-
Visually examine the evidence for any visible prints before processing.
-
Create a control test print on a non-porous surface similar to the evidence item. This will be fumed alongside the evidence to monitor the development process.[7]
-
-
Evidence Placement:
-
Humidity Control:
-
Cyanoacrylate Preparation and Fuming:
-
Place a clean aluminum or glass dish on the hot plate inside the chamber.
-
Add a few drops of this compound to the dish. The amount will depend on the size of the fuming chamber.
-
Set the hot plate to a low temperature, typically around 80-100°C, to gently vaporize the cyanoacrylate.[1][4]
-
Seal the fuming chamber.
-
-
Development:
-
Continuously monitor the development of the control print. The fuming process can take from a few minutes to over an hour, depending on the conditions and the nature of the prints.[1]
-
Once the control print shows sufficient ridge detail without excessive polymerization (a thick, white coating), stop the fuming process by turning off the hot plate.
-
-
Venting and Evidence Removal:
-
Activate the chamber's ventilation system to purge the cyanoacrylate fumes.
-
Once the chamber is thoroughly vented, open the door and carefully remove the evidence and the control print.
-
Allow the developed prints to fully cure at room temperature for a short period.
-
-
Post-Treatment and Analysis:
-
Visually inspect the evidence for developed prints.
-
If necessary, enhance the prints using fingerprint powder or a fluorescent dye stain.
-
Photograph the developed prints for documentation and analysis.
-
Experimental Workflow Diagram
Caption: Workflow for this compound Fuming.
References
- 1. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. scilit.com [scilit.com]
- 4. labconco.com [labconco.com]
- 5. tandfonline.com [tandfonline.com]
- 6. raajournal.com [raajournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Various Alkyl Cyanoacrylates Applied to Fingerprint Development in a Commercial Fuming Chamber - ProQuest [proquest.com]
Application Notes and Protocols for Isopropyl Cyanoacrylate in Optical Component Bonding
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isopropyl cyanoacrylate as an adhesive for bonding optical components in experimental setups. It is intended to guide researchers in achieving stable and reliable bonds for applications where the specific properties of this adhesive are suitable.
Introduction to this compound for Optical Bonding
This compound is a fast-curing, single-component adhesive that polymerizes rapidly in the presence of moisture.[1][2] It belongs to the family of cyanoacrylate adhesives, commonly known as "super glues."[1][2] While not traditionally considered a primary optical adhesive for high-precision, permanent optical systems due to factors like potential outgassing and brittleness, it can be a valuable tool for rapid prototyping, temporary fixturing, and certain experimental setups where its fast cure time and ease of use are advantageous.[3][4][5] Its utility in bonding optical components requires careful consideration of its properties and limitations.
Advantages:
-
Rapid Curing: Achieves handling strength in seconds to minutes at room temperature.[6]
-
Ease of Use: Single-component system that does not require mixing or complex curing equipment.[6]
-
Strong Adhesion: Forms strong bonds with a variety of substrates, including glass and metals.[6]
Limitations:
-
Outgassing: Cyanoacrylates are known to release volatile compounds during and after curing, which can contaminate sensitive optical surfaces.[3][4][7] This is a critical consideration for vacuum applications and systems with sensitive detectors or coatings.
-
Brittleness: The resulting bond can be brittle, making it susceptible to failure under high impact or vibrational loads.[5]
-
Compatibility with Coatings: The solvent action of the monomer or byproducts of curing could potentially damage delicate anti-reflection or other optical coatings.
Quantitative Data
The following tables summarize the available quantitative data for this compound and general cyanoacrylate adhesives. It is important to note that specific optical and outgassing data for this compound is limited in publicly available sources. Researchers should consider this a general guide and are encouraged to perform their own characterizations for critical applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Colorless liquid |
| Density | ~1.0038 g/cm³ @ 20°C |
| Boiling Point | 53-56 °C @ 2 Torr |
| Flash Point | ~85.6 °C |
| Refractive Index (n) | 1.437 (wavelength not specified) |
Data sourced from[8].
Table 2: General Optical Properties of Poly(Alkyl Cyanoacrylates)
| Property | Value | Notes |
| Refractive Index (n_D) | 1.48 - 1.49 | For general poly(alkyl 2-cyanoacrylates). The specific value for poly(this compound) may vary. |
| Optical Appearance | Colorless and transparent | When cured in a thin film. |
| Transmission | Generally good in the visible spectrum | Specific transmission spectra for this compound are not readily available. Users should test for their specific wavelength range of interest. |
Table 3: General Mechanical and Performance Data for Cyanoacrylate Adhesives
| Property | Value Range | Notes |
| Shear Strength (on Steel) | 1,300 - 4,000 psi (9 - 27.6 MPa) | Highly dependent on the specific cyanoacrylate formulation, substrate, surface preparation, and bond line thickness. Data on optical glasses is not readily available.[6] |
| Fixture Time | 5 - 90 seconds | Time to reach handling strength.[11] |
| Full Cure Time | 8 - 24 hours | Time to reach maximum bond strength.[12] |
| Service Temperature Range | -54 to 82 °C (Standard) | Specialty formulations can have higher temperature resistance.[1] |
Table 4: Outgassing Properties of General Cyanoacrylates (ASTM E595)
| Material Type | Total Mass Loss (TML) | Collected Volatile Condensable Material (CVCM) | Notes |
| General Cyanoacrylates | > 1.0% | > 0.1% | Cyanoacrylates are generally not considered low-outgassing materials and may not pass the ASTM E595 standard for space and vacuum applications.[3][4][7] Specific data for this compound is not readily available. Post-curing with heat can sometimes reduce outgassing, but this must be tested for the specific application.[4][7] |
| ASTM E595 Pass Criteria | < 1.0% | < 0.1% | For materials to be considered low-outgassing for space applications.[3][9] |
Experimental Protocols
The following protocols provide a detailed methodology for bonding optical components using this compound.
Materials and Equipment
-
This compound adhesive
-
Optical components to be bonded (e.g., lenses, prisms, filters)
-
Substrates (e.g., BK7, fused silica)
-
Cleaning solvents: Reagent-grade isopropyl alcohol (IPA) and acetone
-
Lint-free wipes and swabs
-
Air duster (oil-free)
-
Gloves (nitrile recommended)
-
Fume hood or well-ventilated area
-
Alignment jigs or fixtures
-
(Optional) Cyanoacrylate accelerator
-
(Optional) Cyanoacrylate debonder
Protocol 1: Surface Preparation of Optical Components
Proper surface preparation is critical for achieving a strong and reliable bond.[2] The goal is to remove all contaminants, such as dust, oils, and moisture, from the bonding surfaces.
-
Initial Cleaning:
-
Put on a new pair of nitrile gloves.
-
Using a lint-free wipe moistened with acetone, gently wipe the surfaces of the optical components to be bonded. This will remove any organic residues.
-
Follow with a second wipe using a lint-free wipe moistened with isopropyl alcohol to remove any remaining acetone residue and other contaminants.
-
-
Final Cleaning:
-
Perform a final wipe with a fresh, dry, lint-free wipe.
-
Use an oil-free air duster to blow away any remaining lint or dust particles.
-
-
Inspection:
-
Visually inspect the surfaces under a bright light to ensure they are perfectly clean and free of any haze, fingerprints, or particles.
-
-
Handling:
-
From this point forward, handle the optics only by their edges to avoid re-contaminating the bonding surfaces.
-
Protocol 2: Adhesive Application and Bonding
This protocol describes the manual application of this compound for bonding small optical components.
-
Preparation:
-
Ensure the cleaned optical components and any alignment fixtures are ready in a clean, well-ventilated area.
-
Have the this compound dispenser ready.
-
-
Adhesive Application:
-
Apply a very small amount of this compound to the center of one of the bonding surfaces. A common recommendation is one drop per square inch of bonding area.[6] For small optics, a tiny droplet applied with a fine-tip applicator is sufficient.
-
Note: Using the minimum amount of adhesive necessary to cover the bond area when the components are brought together will result in a stronger and faster-curing bond.[6]
-
-
Component Assembly:
-
Carefully and slowly bring the second optical component into contact with the first, starting from one edge to allow air to escape and prevent bubble formation.
-
Gently press the components together to spread the adhesive into a thin, uniform layer.
-
-
Alignment and Curing:
-
Quickly align the components into their final position. You will only have a few seconds of working time before the adhesive begins to set.
-
Apply firm, consistent pressure for 30-60 seconds to ensure a tight bond line and initiate the cure.
-
If using an alignment jig, secure the assembly in the jig before applying the adhesive.
-
Allow the bonded assembly to cure undisturbed for at least the recommended fixture time before handling. For optimal strength, allow a full 24-hour cure.[12]
-
-
Cleanup:
-
Carefully remove any excess uncured adhesive from the edges of the bond line with a lint-free swab. Be cautious not to get any adhesive on the optical surfaces.
-
Protocol 3: Considerations for Vacuum Applications
Due to the outgassing nature of cyanoacrylates, their use in vacuum environments is generally discouraged.[3][4][7] However, for non-critical or temporary applications, the following steps may help mitigate contamination:
-
Pre-Curing:
-
After bonding, allow the assembly to cure at ambient conditions for at least 24 hours.
-
-
Vacuum Bake-Out (Optional and with Caution):
-
If compatible with the optical components and their coatings, a low-temperature vacuum bake-out may help to drive off some of the volatile compounds.
-
Place the bonded assembly in a vacuum chamber and slowly pump down.
-
Gently heat the assembly to a temperature compatible with all components (e.g., 40-60 °C) for several hours.
-
Warning: This process must be carefully controlled to avoid damage to the optics or coatings. It is recommended to test this on non-critical components first.
-
-
Outgassing Testing:
-
For any critical application, it is essential to perform outgassing tests on a sample bonded component using a residual gas analyzer (RGA) to determine the species and rate of outgassing.
-
Visualizations
Anionic Polymerization of this compound
The curing of this compound is an anionic polymerization process initiated by weak bases, such as the trace amounts of moisture present on surfaces. The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack.
Experimental Workflow for Optical Component Bonding
The following diagram illustrates the logical flow of the bonding process, from preparation to final curing.
Safety Precautions
-
Ventilation: Use this compound in a well-ventilated area or under a fume hood to avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Cyanoacrylates bond to skin instantly. In case of skin contact, do not pull the skin apart. Gently peel or roll the surfaces apart, using warm, soapy water. For eye contact, flush with water for 15 minutes and seek immediate medical attention.
-
Gloves: Wear nitrile gloves. Do not use cotton or wool gloves, as the adhesive can undergo a rapid, exothermic reaction with these materials, causing burns.
-
Storage: Store this compound in a cool, dry place, away from direct sunlight and moisture to maximize its shelf life.
Disclaimer: The information provided in these application notes is for guidance purposes only. Users should always conduct their own tests to determine the suitability of this compound for their specific application and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - BlazeAsia [blazeasia.com]
- 3. circuitnet.com [circuitnet.com]
- 4. azom.com [azom.com]
- 5. masterbond.com [masterbond.com]
- 6. Understanding Low Outgassing Adhesives [ien.eu]
- 7. oalib-perpustakaan.upi.edu [oalib-perpustakaan.upi.edu]
- 8. konarksilicones.com [konarksilicones.com]
- 9. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 10. Mastering the Art of Fixturing and Clamping for Cyanoacrylate Bonding - BlazeAsia [blazeasia.com]
- 11. Precision Bonding of Lenses into Optical Mounts - INCURE INC. [incurelab.com]
- 12. zdschemical.com [zdschemical.com]
Application of Isopropyl Cyanoacrylate in the Fabrication of Micro-needles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are generalized based on established microneedle fabrication techniques with various polymers. As of the current literature, specific protocols for the fabrication of microneedles using isopropyl cyanoacrylate are not widely documented. Therefore, the provided methodologies are intended as a foundational guide for researchers exploring the potential of this compound in this application. The quantitative data presented is derived from studies on other polymers and is for illustrative and comparative purposes.
Introduction
Microneedles are a promising technology for transdermal drug delivery, offering a minimally invasive and painless alternative to conventional injections. The choice of material for microneedle fabrication is critical, influencing their mechanical strength, biocompatibility, and drug delivery efficiency. This compound, a member of the cyanoacrylate family of adhesives, presents several properties that make it a candidate for investigation in microneedle manufacturing. Medical-grade cyanoacrylates are known for their rapid curing, biocompatibility, and established use in medical applications.[1][2] This document provides a detailed overview of potential fabrication methods, characterization techniques, and experimental protocols that can be adapted for developing this compound-based microneedles.
Properties of this compound for Microneedle Fabrication
This compound and other cyanoacrylates possess characteristics that are pertinent to microfabrication:
-
Rapid Curing: Cyanoacrylates polymerize rapidly in the presence of moisture, which can expedite the fabrication process.[3][4] UV-curable formulations are also available, offering precise control over polymerization.[5][6][7][8]
-
Biocompatibility: Medical-grade cyanoacrylates are formulated to meet ISO 10993 standards for biocompatibility, a crucial requirement for devices that penetrate the skin.[1][2] Longer alkyl chain cyanoacrylates are generally better tolerated due to slower degradation.[9]
-
Viscosity: Cyanoacrylate adhesives are available in a range of viscosities, from water-like thin liquids to thick gels.[10] This allows for flexibility in the choice of fabrication method, such as micromolding or 3D printing.
-
Mechanical Strength: Cured cyanoacrylates form strong, rigid bonds.[4] While they can be brittle, formulations can be modified to enhance properties like shock and impact resistance.[11]
Quantitative Data on Microneedle Characteristics (Illustrative Examples)
The following tables summarize quantitative data from studies on various polymeric microneedles. This data can serve as a benchmark for the development and characterization of this compound microneedles.
Table 1: Microneedle Dimensions from Various Fabrication Methods
| Microneedle Material | Fabrication Method | Height (µm) | Base Width (µm) | Tip Width/Radius (µm) | Interneedle Spacing (µm) |
| Polymeric (Commercial) | Not Specified | 180 - 500 | 100 - 270 | Not Specified | 320 - 686 |
| Poly-Lactic Glycolic Acid (PLGA) | Not Specified | 700 | Not Specified | 25 | Not Specified |
| Polyvinyl Alcohol (PVA) | Micromolding | 800 | 300 | 10 (diameter) | Not Specified |
| Gelatin Methacryloyl (GelMA)/Polyethylene Glycol Diacrylate (PEGDA) | Shrink-Molding | Not Specified | Not Specified | Not Specified | Not Specified |
| Trimethylolpropane Triacrylate (TMPTA) | CLIP 3D Printing | 400, 700, 1000 | 133, 233, 333 | Not Specified | Equal to base width |
Table 2: Mechanical Properties of Polymeric Microneedles
| Microneedle Material/Geometry | Test Method | Fracture Force (N) | Stiffness (N/m) | Buckling Load (N) |
| Polymeric (Commercial) | Axial Compression | Up to 14 | Not Specified | Not Specified |
| Polymer Microneedles (Geometry A) | Compression | Not Specified | 1620 | Not Specified |
| Polymer Microneedles (Geometry B) | Compression | Not Specified | 2222 | Not Specified |
| Polymer Microneedles (Geometry C) | Compression | Not Specified | 7580 | Not Specified |
| 52 Individual Microneedles | Single-needle Compression | Not Specified | 13,900 | 0.211 |
Experimental Protocols
The following are detailed, generalized protocols for the fabrication and characterization of microneedles, which can be adapted for this compound.
Microneedle Fabrication via Micromolding
This is a common and cost-effective method for fabricating polymeric microneedles.
Materials:
-
This compound formulation (select viscosity based on mold geometry)
-
Polydimethylsiloxane (PDMS) microneedle mold
-
Vacuum desiccator
-
Centrifuge
-
UV curing lamp (if using a UV-curable formulation)
Protocol:
-
Mold Preparation: Clean the PDMS mold with isopropyl alcohol and deionized water, then dry it thoroughly.
-
Filling the Mold: Dispense the this compound solution onto the surface of the PDMS mold.
-
Vacuum Application: Place the filled mold in a vacuum desiccator and apply a vacuum to remove any air bubbles trapped within the microneedle cavities.
-
Centrifugation: To ensure complete filling of the mold cavities, centrifuge the mold at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 20 minutes).[10]
-
Curing:
-
Moisture Curing: Allow the microneedles to cure at room temperature in a controlled humidity environment. The curing time will depend on the formulation and humidity.[3]
-
UV Curing: If using a UV-curable formulation, expose the filled mold to a UV lamp with a specific wavelength and intensity for a predetermined duration to ensure complete polymerization.[7]
-
-
Demolding: Carefully peel the cured this compound microneedle array from the PDMS mold.
-
Post-fabrication Inspection: Inspect the microneedles under a microscope to check for defects and uniformity.
Microneedle Fabrication via Photolithography (for UV-curable formulations)
This method offers high resolution and control over microneedle geometry.
Materials:
-
UV-curable this compound formulation
-
Photomask with desired microneedle array pattern
-
Substrate (e.g., glass wafer)
-
UV light source
Protocol:
-
Substrate Preparation: Clean the substrate thoroughly.
-
Resin Deposition: Apply a layer of the UV-curable this compound formulation onto the substrate.
-
Photomask Alignment: Place the photomask over the resin-coated substrate.
-
UV Exposure: Expose the setup to a UV light source. The light will pass through the transparent parts of the photomask, causing the underlying resin to polymerize and form the microneedles.
-
Development: Wash away the unpolymerized resin using a suitable solvent (e.g., isopropyl alcohol), leaving the cured microneedle structures on the substrate.
-
Post-curing: A final UV exposure may be necessary to ensure complete polymerization and enhance mechanical strength.
Characterization of Microneedle Mechanical Strength
Axial Compression Test:
Equipment:
-
Texture Analyzer or a universal testing machine with a suitable load cell
-
Compression probe
Protocol:
-
Sample Mounting: Secure the microneedle patch onto the testing platform using double-sided adhesive tape.
-
Test Setup: Lower a flat-ended cylindrical probe towards the microneedle array at a defined pre-test speed (e.g., 0.1 mm/s).
-
Compression: Apply a compressive force at a constant rate (e.g., 0.1 mm/s) to a specific displacement (e.g., 0.5 mm).
-
Data Acquisition: Record the force and displacement data throughout the test.
-
Analysis: Determine the fracture force, which is identified by a sudden drop in the force-displacement curve. Calculate the stiffness from the linear elastic region of the curve.
Skin Insertion Test
Ex Vivo Model:
Materials:
-
Porcine skin (a common ex vivo model for human skin)
-
Microneedle applicator (to ensure consistent application force)
-
Dye solution (e.g., tissue marking dye)
-
Microscope or Optical Coherence Tomography (OCT) scanner
Protocol:
-
Skin Preparation: Shave the porcine skin and cut it into appropriate sizes.
-
Microneedle Application: Apply the this compound microneedle patch to the skin with a consistent force and duration using an applicator.
-
Dye Application: After removing the patch, apply a dye solution to the application site and then wipe it away. The dye will stain the micro-conduits created by the needles.
-
Visualization: Image the skin surface using a microscope to visualize the stained pores, confirming successful penetration.
-
Depth Analysis (OCT): Use an OCT scanner to obtain cross-sectional images of the skin to measure the depth of penetration.
Visualizations
Caption: Generalized workflow for the fabrication and characterization of this compound microneedles.
Caption: Key factors influencing the performance of this compound microneedles.
References
- 1. zdschemical.com [zdschemical.com]
- 2. aronalpha.net [aronalpha.net]
- 3. aronalpha.net [aronalpha.net]
- 4. forgeway.com [forgeway.com]
- 5. gotopac.com [gotopac.com]
- 6. MXBON E6144 UV Curing Cyanoacrylate Adhesive Clear 20 g Bottle [ellsworth.com]
- 7. Permabond® 130UV Instant UV Cure Clear Cyanoacrylate (Superglue) - Easy Composites US [easycomposites.us]
- 8. mxbon.com [mxbon.com]
- 9. researchgate.net [researchgate.net]
- 10. zdschemical.com [zdschemical.com]
- 11. multimedia.3m.com [multimedia.3m.com]
Application Notes and Protocols for Isopropyl Cyanoacrylate in Micro- and Nano-Structure Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isopropyl cyanoacrylate as a rapid and effective material for the replication of micro- and nano-structures. This technique offers a cost-effective and efficient alternative to conventional replication methods, particularly for applications in microfluidics, cell culture platforms, and the fabrication of drug delivery systems.
Introduction
This compound is a low-viscosity monomer that undergoes rapid anionic polymerization upon contact with nucleophilic species, such as water or alcohols. This property allows for the faithful replication of micro- and nano-scale features from a master mold with high fidelity. The resulting polymer, poly(this compound), is a rigid thermoplastic with good mechanical properties suitable for many research and development applications. This method is analogous to soft lithography and replica molding techniques.
Key Advantages:
-
Rapid Curing: Polymerization occurs within seconds to minutes at room temperature, significantly reducing processing time.
-
High Resolution: Capable of replicating features with high fidelity, potentially in the sub-micron range.
-
Cost-Effective: this compound is a readily available and inexpensive material compared to specialized photopolymers.
-
Simple Procedure: The replication process does not require sophisticated equipment, making it accessible for most laboratory settings.
Quantitative Data
While specific quantitative data for the replication fidelity and mechanical properties of poly(this compound) is not extensively available in published literature, the following tables provide a summary of typical properties for cyanoacrylate-based adhesives. This data can be used as a general guideline, with the understanding that specific values for this compound may vary.
Table 1: General Mechanical Properties of Cyanoacrylate Adhesives
| Property | Value Range | Source(s) |
| Tensile Strength | 22.8 - 42.0 MPa | |
| Shear Strength | 10 - 42 MPa | |
| Modulus of Elasticity | 1.61 - 400 ksi (approx. 11.1 - 2758 MPa) | |
| Hardness (Shore D) | 27.0 - 85.0 |
Table 2: Physical and Chemical Properties of this compound Monomer
| Property | Value | Source(s) |
| Molecular Weight | 139.15 g/mol | |
| CAS Number | 10586-17-1 | |
| Polymerization Initiators | Weak bases (e.g., moisture, alcohols, amines) |
Table 3: Polymerization Shrinkage of Cyanoacrylate Adhesives
| Monomer System | Shrinkage Strain (%) | Notes | Source(s) |
| 2-octyl cyanoacrylate (2-OCA) | Increases with initiator concentration | Shrinkage is a critical factor for replication fidelity. | |
| General (meth)acrylate monomers | Can be reduced by fillers | - |
Experimental Protocols
The following protocols are generalized procedures for creating replicas of micro- and nano-structures using this compound. Optimization of parameters such as curing time and catalyst concentration may be necessary for specific applications and master mold materials.
Materials and Equipment
-
This compound adhesive (low viscosity)
-
Master mold with desired micro- or nano-structures (e.g., silicon, PDMS, or other compatible materials)
-
Substrate for replica (e.g., glass slide, silicon wafer, polymer film)
-
Isopropanol (as a catalyst)
-
Spin coater (optional, for uniform substrate coating)
-
Vacuum desiccator
-
Microscope (for inspection of replicas)
-
Personal protective equipment (gloves, safety glasses)
Protocol 1: Direct Application and Curing
This protocol is suitable for robust master molds and when a thin, uniform layer of the replica material is desired.
-
Master Mold Preparation:
-
Thoroughly clean the master mold with a suitable solvent (e.g., acetone, isopropanol) to remove any organic residues.
-
Dry the master mold completely using a stream of nitrogen or in a clean oven.
-
For silicon masters, an anti-adhesion layer (e.g., a silane-based coating) can be applied to facilitate replica release.
-
-
Substrate Preparation:
-
Clean the substrate using the same procedure as the master mold.
-
For enhanced adhesion of the replica to the substrate, the substrate can be treated with an adhesion promoter such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM).
-
-
This compound Application:
-
Place the master mold on a level surface.
-
Apply a small drop of this compound onto the center of the master mold. The amount will depend on the size of the mold.
-
-
Replica Formation:
-
Carefully place the prepared substrate onto the drop of this compound, allowing the liquid to spread and fill the features of the master mold.
-
Apply gentle and uniform pressure to ensure complete filling and to minimize the thickness of the residual layer.
-
-
Curing:
-
The polymerization will be initiated by the ambient moisture. To accelerate and control the curing process, expose the assembly to a controlled humidity environment or very briefly to isopropanol vapor in a sealed chamber.
-
Allow the assembly to cure for 5-15 minutes at room temperature. Curing time will vary based on humidity and the amount of adhesive used.
-
-
Replica Release:
-
Carefully separate the substrate with the cured replica from the master mold. This can be done by gently peeling from one corner.
-
-
Post-Processing:
-
Inspect the replica under a microscope to verify the fidelity of the replicated features.
-
The replica can be further treated or used in subsequent experiments.
-
Protocol 2: Catalyst-Assisted Spin Coating and Curing
This protocol is recommended for achieving a more uniform and thinner replica layer, particularly for applications on flat substrates.
-
Master Mold and Substrate Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Catalyst Application (Optional but Recommended):
-
To promote rapid and uniform curing, a very thin layer of a weak base catalyst can be applied to the master mold. A highly diluted solution of an amine in a volatile solvent can be spin-coated onto the master and the solvent allowed to evaporate completely. Caution: The concentration of the catalyst needs to be optimized to prevent overly rapid polymerization which could trap air bubbles.
-
-
This compound Application:
-
Dispense a few drops of this compound onto the center of the prepared substrate.
-
-
Spin Coating:
-
Spin coat the this compound onto the substrate at a speed of 1000-3000 rpm for 30-60 seconds to achieve a thin, uniform film. The final thickness will depend on the viscosity of the cyanoacrylate and the spin speed.
-
-
Molding and Curing:
-
Immediately bring the master mold into contact with the spin-coated substrate.
-
Apply uniform pressure.
-
Curing will be initiated by the catalyst on the master mold or by ambient moisture. Allow to cure for 5-10 minutes.
-
-
Replica Release and Post-Processing:
-
Follow steps 6 and 7 from Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for micro- and nano-structure replication.
Polymerization Mechanism
Caption: Anionic polymerization of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Filling of Features | - Insufficient amount of cyanoacrylate- Air bubbles trapped- Viscosity of cyanoacrylate is too high | - Use a slightly larger drop of cyanoacrylate- Apply in a vacuum environment or apply and release pressure slowly- Use a lower viscosity grade of cyanoacrylate |
| Replica Adheres to Master Mold | - Lack of anti-adhesion layer on the master- Master mold material has high surface energy | - Apply a silane-based anti-adhesion coating to the master- Use a master mold made from a low surface energy material like PDMS |
| Brittle or Cracked Replicas | - Inherent property of poly(cyanoacrylate)- Stresses induced during curing or release | - Handle replicas with care- Consider using a more flexible substrate- Ensure a slow and uniform release from the master mold |
| Inconsistent Curing | - Non-uniform humidity- Uneven distribution of catalyst | - Cure in a controlled humidity chamber- Optimize catalyst application for uniformity (e.g., spin coating) |
Conclusion
The use of this compound for replicating micro- and nano-structures presents a rapid, simple, and low-cost method suitable for a variety of research and development applications. While challenges such as polymerization shrinkage and the brittle nature of the resulting polymer exist, these can be mitigated through careful control of the experimental parameters. The protocols provided herein serve as a starting point for developing optimized procedures for specific replication tasks. Further research is warranted to fully quantify the replication fidelity and mechanical properties of poly(this compound) at the nano-scale.
Application Notes and Protocols for the Sterilization of Isopropyl Cyanoacrylate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cyanoacrylate is a rapidly polymerizing adhesive with significant potential for various biomedical applications, including tissue adhesion, wound closure, and as a component in drug delivery systems. To ensure the safety and efficacy of this compound-based medical devices, terminal sterilization is a critical final manufacturing step. However, the sterilization process itself can impact the material's physical, chemical, and biological properties. This document provides a comprehensive overview of common sterilization methods and detailed protocols for their application to this compound, along with subsequent testing to validate the integrity and safety of the sterilized product.
The selection of an appropriate sterilization method is crucial and must be carefully considered based on the specific application, device design, and material compatibility. The primary goal is to achieve the required Sterility Assurance Level (SAL) of 10⁻⁶, meaning the probability of a single viable microorganism being present on a device after sterilization is one in a million, without compromising the adhesive's performance.[1]
Sterilization Methods for this compound
Several sterilization methods are available for medical devices, each with its own advantages and disadvantages when applied to cyanoacrylate-based products. The most common methods include Ethylene Oxide (EO) gas sterilization, gamma radiation, and electron beam (e-beam) radiation.
-
Ethylene Oxide (EO) Sterilization: This is a low-temperature gas sterilization method that is highly effective and compatible with a wide range of materials, including many polymers.[2][3] However, it involves a toxic and flammable gas, requiring a lengthy aeration period to remove residual EO from the product.[3] The key parameters for EO sterilization are gas concentration, temperature, relative humidity, and exposure time.[2]
-
Gamma Radiation: This method uses Cobalt-60 as a source of gamma rays to penetrate products in their final packaging, effectively killing microorganisms.[4][5] It is a well-established and reliable method with high penetration capabilities.[6] However, gamma radiation can cause chain scission and cross-linking in polymers, potentially altering the mechanical properties and viscosity of cyanoacrylate adhesives.[7] The standard dose for sterilization of medical devices is typically 25 kGy.[5] Lower doses, in the range of 5 to 20 kGy, have also been investigated for sterilizing cyanoacrylate compositions to minimize degradation.[8]
-
Electron Beam (E-beam) Radiation: E-beam sterilization utilizes a stream of high-energy electrons to sterilize products.[9] It is a rapid process with a shorter exposure time compared to gamma radiation, which can reduce the extent of material degradation.[10] However, e-beam has lower penetration depth than gamma rays, making it more suitable for low-density and uniformly packaged products.[9] The dose for e-beam sterilization typically ranges from 15 to 50 kGy.[11]
Data Presentation: Effects of Sterilization on this compound Properties
The following tables summarize the potential effects of different sterilization methods on the key properties of cyanoacrylate adhesives. It is important to note that the data presented here is a synthesis from various sources and may include findings for similar alkyl cyanoacrylates (e.g., n-butyl, 2-octyl) due to the limited availability of public data specifically for this compound. This information should be used as a guideline, and specific testing on the final product is essential.
Table 1: Effect of Sterilization on Physical and Chemical Properties of Cyanoacrylate Adhesives
| Property | Ethylene Oxide (EO) | Gamma Radiation (25 kGy) | Electron Beam (E-beam) (25 kGy) |
| Viscosity | Minimal change reported.[12] | May increase due to polymerization or decrease due to degradation.[4] | Similar to gamma, but potentially less pronounced due to shorter exposure.[10][13] |
| Setting Time | Generally unaffected. | May be slightly altered due to changes in viscosity and purity. | May be slightly altered. |
| Bond Strength | Minimal impact on bond strength.[14] | Can decrease due to polymer chain scission.[15] | May show less reduction in bond strength compared to gamma radiation.[13] |
| Color | No significant change. | May cause yellowing.[7] | May cause slight discoloration. |
| Purity | Potential for residual EO and byproducts.[3] | Can lead to the formation of degradation products like 1,4-benzoquinone from hydroquinone stabilizer.[4] | Can induce chemical changes in the adhesive formulation.[10] |
Table 2: Sterilization Method Comparison
| Feature | Ethylene Oxide (EO) | Gamma Radiation | Electron Beam (E-beam) |
| Temperature | Low (37-63°C)[3] | Ambient | Ambient (with some product heating) |
| Penetration | Excellent[2] | Excellent[6] | Moderate[9] |
| Processing Time | Long (including aeration)[3] | Hours | Seconds to minutes[9] |
| Material Compatibility | Very good with most polymers.[2] | Can degrade some polymers.[7] | Generally better than gamma for some polymers.[10] |
| Residuals | Yes (EO, ethylene chlorohydrin)[3] | No | No |
| Capital Cost | Moderate | High | Very High |
| Processing Cost | Moderate | Low | Low |
Experimental Protocols
The following are detailed protocols for the sterilization and subsequent testing of this compound for biomedical applications.
Sterilization Protocols
4.1.1. Protocol for Ethylene Oxide (EO) Sterilization
-
Preparation: Package the this compound in its final, sealed container, which must be permeable to EO gas (e.g., in a breathable pouch).
-
Preconditioning: Place the packaged product in a preconditioning chamber at a controlled temperature (e.g., 40-55°C) and relative humidity (e.g., 40-80%) for a specified duration to allow the product to reach equilibrium.[3]
-
Sterilization Cycle:
-
Place the preconditioned product in the EO sterilizer.
-
Evacuate the chamber to a specified pressure.
-
Introduce steam to achieve the desired relative humidity.
-
Introduce EO gas to a concentration of 450 to 1200 mg/L.[3]
-
Maintain the specified temperature (37-63°C), gas concentration, and humidity for the validated exposure time (typically 1-6 hours).[3]
-
-
Post-Sterilization:
-
Evacuate the EO gas from the chamber.
-
Perform a series of air washes to remove residual EO.
-
-
Aeration: Transfer the product to an aeration chamber or a well-ventilated area to allow for the desorption of residual EO and its byproducts to safe levels as defined by ISO 10993-7. This can take from several hours to days.
4.1.2. Protocol for Gamma Radiation Sterilization
-
Preparation: Package the this compound in its final, sealed container. The packaging material should be resistant to gamma radiation.
-
Dose Mapping: Perform a dose mapping study to determine the minimum and maximum dose received by the product within the irradiation container.
-
Irradiation:
-
Place the packaged product in an irradiation container (tote).
-
Expose the product to a Cobalt-60 gamma radiation source.
-
Deliver a validated sterilization dose, typically 25 kGy, ensuring the dose distribution is within the specified limits.[5] For cyanoacrylates, a lower dose of 5-20 kGy may be validated to minimize degradation.[8]
-
-
Post-Irradiation: No quarantine period is required. The product is ready for testing and use immediately after irradiation.[9]
4.1.3. Protocol for Electron Beam (E-beam) Sterilization
-
Preparation: Package the this compound in its final, sealed container. The packaging should be suitable for e-beam processing.
-
Dose Mapping: Conduct a dose mapping study to ensure the entire product receives the specified dose.
-
Irradiation:
-
Place the packaged product on a conveyor system that passes through the electron beam.
-
Expose the product to a beam of high-energy electrons.
-
Deliver a validated sterilization dose, typically between 15 and 50 kGy, at a specified beam energy and conveyor speed.[11]
-
-
Post-Irradiation: No quarantine period is required. The product can be handled immediately after the process.[16]
Post-Sterilization Testing Protocols
4.2.1. Protocol for Bond Strength Testing (Lap-Shear) - based on ASTM F2255
-
Substrate Preparation: Prepare substrates that are relevant to the intended biomedical application (e.g., porcine skin, synthetic skin models). Cut the substrate into uniform strips.[17]
-
Bonding:
-
Overlap two substrate strips by a defined area (e.g., 1 cm x 1 cm).
-
Apply a consistent amount of the sterilized this compound to the overlap area.
-
Apply gentle pressure to ensure a thin, uniform bond line.
-
Allow the adhesive to cure for a specified time (e.g., 24 hours) at a controlled temperature and humidity.
-
-
Testing:
-
Mount the bonded specimen in a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the bond fails.[17]
-
Record the maximum load at failure.
-
-
Calculation: Calculate the shear strength by dividing the maximum load by the bonded area.
-
Comparison: Compare the shear strength of the sterilized adhesive to that of an unsterilized control group.
4.2.2. Protocol for Sterility Testing - based on ISO 11737-2
-
Method Selection: The direct inoculation method is often suitable for liquid adhesives.[18]
-
Procedure:
-
Aseptically transfer a defined volume of the sterilized this compound into two types of sterile culture media: Tryptic Soy Broth (TSB) for aerobic and facultative anaerobic bacteria, and Fluid Thioglycollate Medium (FTM) for anaerobic bacteria.[1]
-
Incubate the TSB at 20-25°C and the FTM at 30-35°C for a minimum of 14 days.[1]
-
-
Observation: Visually inspect the media for turbidity (cloudiness) at regular intervals during the incubation period.[1]
-
Interpretation: Turbidity indicates microbial growth, signifying a failure of the sterility test. The absence of turbidity indicates that the product is sterile.
-
Controls: Include positive controls (media inoculated with known microorganisms) and negative controls (uninoculated media) to validate the test.
4.2.3. Protocol for In Vitro Cytotoxicity Testing - based on ISO 10993-5 (Elution Test)
-
Extract Preparation:
-
Aseptically place a sample of the sterilized this compound into a sterile container with a cell culture medium (e.g., MEM with serum) at a specified ratio of sample surface area or mass to medium volume.[19]
-
Incubate the sample in the medium for a defined period (e.g., 24 hours) at 37°C to create an extract.[20]
-
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) to a sub-confluent monolayer in 96-well plates.[21]
-
-
Cell Exposure:
-
Remove the existing culture medium from the cells and replace it with the prepared extract of the sterilized adhesive.
-
Incubate the cells with the extract for a specified duration (e.g., 48 hours).[20]
-
-
Evaluation:
-
Assess the cells for cytotoxic effects. This can be done qualitatively by microscopic observation of cell morphology (e.g., cell lysis, rounding, detachment) and graded on a scale of 0 to 4.[22]
-
Alternatively, a quantitative assessment of cell viability can be performed using assays such as the MTT assay, which measures metabolic activity.[21]
-
-
Interpretation: A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[21]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for sterilization and testing of this compound.
Sterilization Method Selection Logic
Caption: Decision logic for selecting a suitable sterilization method.
Conclusion
The sterilization of this compound for biomedical applications is a critical process that requires careful consideration of the chosen method and its potential impact on the adhesive's properties. Ethylene oxide, gamma radiation, and electron beam are all viable options, each with distinct advantages and limitations. Comprehensive post-sterilization testing for bond strength, sterility, and cytotoxicity is mandatory to ensure the final product is safe and performs as intended. The protocols and data presented in this document provide a framework for researchers and developers to establish a robust and validated sterilization process for their this compound-based medical devices. It is imperative to conduct thorough validation studies for any specific product and sterilization process to meet regulatory requirements and ensure patient safety.
References
- 1. ttslaboratuvar.com [ttslaboratuvar.com]
- 2. sterigenics.com [sterigenics.com]
- 3. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 4. EP0659441A1 - Sterilized cyanoacrylate adhesive composition and a method of making such a composition - Google Patents [patents.google.com]
- 5. ebeammachine.com [ebeammachine.com]
- 6. gipalliance.net [gipalliance.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. US20110283662A1 - Low dose gamma sterilization of liquid adhesives - Google Patents [patents.google.com]
- 9. freseniusmedicalcare.com [freseniusmedicalcare.com]
- 10. E-beam Sterilization: The Impact on Skin-Contact Adhesives for Medical Applications - Medical Design Briefs [medicaldesignbriefs.com]
- 11. ebeammachine.com [ebeammachine.com]
- 12. researchgate.net [researchgate.net]
- 13. scapahealthcare.com [scapahealthcare.com]
- 14. Sterilization and its effects on bulk adhesives | Henkel Adhesives [next.henkel-adhesives.com]
- 15. dm.henkel-dam.com [dm.henkel-dam.com]
- 16. ebeammachine.com [ebeammachine.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 19. nhiso.com [nhiso.com]
- 20. namsa.com [namsa.com]
- 21. senzagen.com [senzagen.com]
- 22. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
Application Notes and Protocols: Isopropyl Cyanoacrylate as a Binder in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropyl cyanoacrylate as a binder in the synthesis of composite materials for biomedical and drug delivery applications. Due to the limited availability of literature specifically detailing this compound in composite materials, this document presents generalized protocols adapted from research on other alkyl cyanoacrylates (e.g., n-butyl, ethyl) and common composite fabrication techniques. Researchers should consider these protocols as a starting point, with the understanding that optimization will be necessary for specific applications.
Introduction
This compound is a monomer that rapidly polymerizes in the presence of anions, such as hydroxyl groups found in water, making it a fast-curing adhesive. Its biocompatibility and biodegradability have led to its investigation in various medical applications, including as a tissue adhesive and, more recently, as a potential binder for composite materials in bone regeneration and drug delivery. When combined with bioactive fillers like hydroxyapatite or bioactive glass, this compound can form a composite matrix that provides structural support and a vehicle for localized drug release.
Synthesis of this compound-Based Composite Materials
This section outlines a general protocol for the synthesis of a composite material using this compound as a binder and a bioactive ceramic powder (e.g., hydroxyapatite, tricalcium phosphate, or bioactive glass) as the filler.
Experimental Protocol: Composite Synthesis
Materials:
-
This compound monomer
-
Bioactive ceramic powder (e.g., Hydroxyapatite, particle size < 100 µm)
-
Volatile organic solvent (e.g., acetone, sterile)
-
Molds of desired geometry (e.g., Teflon®)
-
Mixing vessel (e.g., sterile glass beaker)
-
Spatula or magnetic stirrer
-
Vacuum oven
Procedure:
-
Filler Preparation: Ensure the bioactive ceramic powder is sterile and dry. If necessary, sterilize by autoclaving and dry in an oven at 120°C for at least 4 hours to remove any residual moisture.
-
Mixing: In a sterile mixing vessel, combine the desired weight percentage of the ceramic powder with a minimal amount of sterile acetone. This creates a paste-like consistency.
-
Binder Addition: Add the this compound monomer to the ceramic paste. The ratio of binder to filler will need to be optimized based on the desired mechanical properties and setting time. A common starting point is a 1:3 to 1:4 binder-to-filler ratio by weight.
-
Homogenization: Thoroughly mix the components until a homogenous paste is formed. This step should be performed relatively quickly due to the rapid polymerization of the cyanoacrylate.
-
Molding: Transfer the composite paste into the molds, ensuring even distribution and packing to avoid voids.
-
Curing: Allow the composite to cure at room temperature. The curing process is initiated by the ambient moisture. Curing time will vary depending on the mass of the composite and the ambient humidity. Initial setting typically occurs within minutes, with full curing taking up to 24 hours.
-
Solvent Evaporation: Place the cured composite in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
-
Sterilization: If intended for biological applications, the final composite should be sterilized using a suitable method such as ethylene oxide or gamma radiation. Autoclaving is generally not recommended as it can degrade the polymer.
Diagram: Experimental Workflow for Composite Synthesis
Troubleshooting & Optimization
How to prevent premature polymerization of isopropyl cyanoacrylate monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of isopropyl cyanoacrylate monomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound?
A1: The primary cause of premature polymerization of this compound is anionic polymerization initiated by weak bases or nucleophiles.[1][2] The electron-withdrawing cyano and ester groups on the monomer make it highly susceptible to this type of polymerization. Common initiators in a laboratory setting include moisture from the air or on surfaces, as well as contaminants on glassware or in solvents.[1]
Q2: What is the general strategy for preventing premature polymerization?
A2: A dual-inhibitor system is the most effective strategy. This involves using both an anionic polymerization inhibitor and a free-radical polymerization inhibitor.[3] Anionic inhibitors counteract the primary polymerization pathway, while free-radical inhibitors prevent polymerization that can be initiated by factors like light or heat.
Q3: What are the recommended storage conditions for this compound monomer?
A3: To maximize shelf life, this compound monomer should be stored in a cool, dark, and dry environment.[4][5] Refrigeration at 2-8°C is ideal for unopened containers.[6] Once opened, it is best to store the monomer at room temperature in a desiccated, airtight container to prevent moisture condensation inside the bottle, which can occur with repeated temperature cycling.[6]
Q4: How does humidity affect the stability of the monomer?
A4: Humidity is a critical factor. High humidity provides a ready source of moisture (hydroxide ions), which can initiate anionic polymerization and significantly shorten the shelf life of the monomer.[1] Conversely, very low humidity can slow down the desired curing process when the adhesive is eventually used.
Q5: What is the typical shelf life of this compound?
A5: The shelf life of cyanoacrylate adhesives can vary based on the specific formulation and storage conditions. Unopened containers, stored under ideal conditions, can have a shelf life of up to 12 months.[4][5] Once opened, the shelf life can be significantly shorter, often in the range of 1-6 months, depending on the frequency of use and storage practices.[6][7]
Troubleshooting Guide
Issue 1: Monomer polymerizes immediately upon opening a new bottle.
| Possible Cause | Troubleshooting Step |
| Improper Storage During Shipping or Prior to Opening | Review the storage conditions from the supplier. If the cold chain was broken, the monomer may have already started to polymerize. Contact the supplier for a replacement. |
| Contaminated Bottle Opening | Ensure the bottle cap and threads are clean and dry before opening. Wipe with a dry, lint-free cloth if necessary. |
| High Ambient Humidity | Open new bottles in a controlled, low-humidity environment, such as a glove box or a room with a dehumidifier. |
Issue 2: Monomer thickens or solidifies in the bottle over a short period (days to weeks).
| Possible Cause | Troubleshooting Step |
| Frequent Opening and Closing in Humid Environment | Minimize the frequency of opening the main stock bottle. Aliquot smaller, working quantities into separate vials for daily use. |
| Moisture Ingression into the Bottle | Store the opened bottle in an airtight container with a desiccant.[5] Ensure the cap is tightly sealed immediately after each use. |
| Inadequate Inhibitor Concentration | If synthesizing the monomer in-house, ensure the correct concentrations of both anionic and free-radical inhibitors are added during the final purification steps. |
| Contaminated Pipette Tips or Dispensing Equipment | Use only new, clean, and dry pipette tips or dispensing equipment for each use. Avoid introducing any potential contaminants into the stock bottle. |
Issue 3: Monomer appears clear but fails to cure properly when used.
| Possible Cause | Troubleshooting Step |
| Excessive Anionic Inhibitor Concentration | If the monomer is over-stabilized, it will resist polymerization. This can happen if too much acidic stabilizer is added during synthesis. The monomer may need to be re-purified. |
| Use on Acidic Surfaces | Some surfaces are naturally acidic and can neutralize the initiators required for curing. Test the monomer on a known neutral surface (e.g., a clean glass slide with a tiny droplet of water) to confirm its activity. |
| Very Low Ambient Humidity | The curing of cyanoacrylates requires some moisture. If working in an extremely dry environment, a very small amount of moisture on the bonding surface can help initiate the cure. |
Inhibitor Concentrations and Stability Data
The following tables provide a summary of typical inhibitor concentrations used for cyanoacrylate monomers. It is important to note that the optimal concentration can vary depending on the purity of the monomer and the specific application. The data presented is often for ethyl or butyl cyanoacrylate and should be used as a starting point for this compound.
Table 1: Common Anionic Polymerization Inhibitors and Their Typical Concentrations
| Inhibitor | Typical Concentration (ppm) | Notes |
| Sulfur Dioxide (SO₂) | 10 - 100 | Often used as a vapor-phase inhibitor to prevent polymerization in the headspace of the container.[8] |
| Boric Acid in combination with a polyhydroxy compound (e.g., pyrogallol) | Boric Acid: 5-1000, Polyhydroxy compound: 5-500 | Forms an acidic chelate that is a very effective stabilizer.[9] |
| Methane Sulfonic Acid | 5 - 500 | A strong acid that can be very effective but may also significantly slow the cure rate if used at higher concentrations.[10] |
| Phosphorus Pentoxide (P₂O₅) | Varies | A very strong acidic inhibitor, often used during the distillation process.[11] |
Table 2: Common Free-Radical Polymerization Inhibitors and Their Typical Concentrations
| Inhibitor | Typical Concentration (ppm) | Notes |
| Hydroquinone | 100 - 1000 | A very common and effective free-radical inhibitor.[3][10] |
| Butylated Hydroxytoluene (BHT) | 1000 - 5000 | Often used in medical-grade formulations due to its lower toxicity profile compared to hydroquinone.[3] |
| p-Methoxy Phenol (MEHQ) | 100 - 1000 | Another effective phenolic inhibitor. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of a batch of this compound monomer under accelerated aging conditions.
Materials:
-
This compound monomer sample
-
Oven capable of maintaining a constant temperature of 80°C ± 2°C
-
Several small, inert, airtight containers (e.g., amber glass vials with PTFE-lined caps)
-
Viscometer
-
Gas chromatograph (GC) for purity analysis
Methodology:
-
Dispense the this compound monomer into multiple small containers, filling them to about 80% capacity.
-
Seal the containers tightly.
-
Reserve a set of control samples to be stored at the recommended storage condition (e.g., 4°C).
-
Place the remaining samples in the oven at 80°C.
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove a sample from the oven and one from the control storage.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect the samples for any signs of polymerization (e.g., increased viscosity, gelation, solidification).
-
Measure the viscosity of each sample using a viscometer.[12]
-
(Optional) Analyze the purity of the monomer using GC to detect any degradation products.
-
Record all observations and measurements. A significant increase in viscosity or decrease in purity indicates instability. Based on some studies, 12 days of accelerated aging at 80°C can be equivalent to a 2-year shelf life.[13]
Protocol 2: Monitoring Viscosity as a Measure of Stability
Objective: To monitor the change in viscosity of this compound monomer over time as an indicator of polymerization.
Materials:
-
This compound monomer sample
-
Viscometer (e.g., a Brookfield viscometer)
-
Controlled temperature water bath
-
Sample containers
Methodology:
-
At the initial time point (t=0), measure the viscosity of a fresh sample of the monomer at a controlled temperature (e.g., 25°C).
-
Store the bulk monomer under the desired conditions (e.g., refrigerated or at room temperature in a desiccator).
-
At regular intervals (e.g., weekly or monthly), take an aliquot of the monomer.
-
Allow the aliquot to equilibrate to the measurement temperature (25°C) in the water bath.
-
Measure the viscosity using the same viscometer settings as the initial measurement.
-
A consistent increase in viscosity over time is a direct indication of ongoing polymerization and a reduction in the monomer's stability.[12]
Visualizations
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 3. US5530037A - Sterilized cyanoacrylate adhesive composition, and a method of making such a composition - Google Patents [patents.google.com]
- 4. gluegun.com [gluegun.com]
- 5. ascouncil.org [ascouncil.org]
- 6. permabond.com [permabond.com]
- 7. What is the shelf life of cyanoacrylate (super glue)? 🚂 [trainshop.co.uk]
- 8. US20080021139A1 - Cyanoacrylate compositions having increased stability under irradiation - Google Patents [patents.google.com]
- 9. Anionic Polymerization Inhibitor for Cyanoacrylate Adhesives | Afinitica [afinitica.com]
- 10. US20080108844A1 - Non Hydroquinone Cyanoacrylate Cracking Process - Google Patents [patents.google.com]
- 11. US3654340A - Cyanoacrylate monomer process - Google Patents [patents.google.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. US9018254B2 - Cyanoacrylate tissue adhesives with desirable permeability and tensile strength - Google Patents [patents.google.com]
Troubleshooting weak adhesion of isopropyl cyanoacrylate to plastic substrates
Technical Support Center: Isopropyl Cyanoacrylate Adhesion
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing weak adhesion of this compound adhesives to plastic substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound adhesive not bonding to a plastic surface?
A: Bond failure with cyanoacrylate adhesives on plastic substrates typically stems from a few core issues:
-
Low Surface Energy: Many plastics, such as polyethylene (PE) and polypropylene (PP), have low surface energy, which prevents the adhesive from properly "wetting" the surface to form a strong bond.[1][2][3][4][5] For an adhesive to bond effectively, the substrate should generally have a surface energy greater than 36 mN/m.[4]
-
Surface Contamination: Surfaces must be completely free of contaminants like dust, oils, grease, and mold release agents.[6][7][8] Cyanoacrylates will bond to any contaminants present rather than the plastic itself, resulting in a weak join.[7]
-
Improper Curing Conditions: Cyanoacrylates cure via an anionic polymerization reaction initiated by moisture.[1][9][10] Environmental humidity and surface moisture levels that are too low or too high can adversely affect the curing process and final bond strength.[11][12][13]
-
Material Incompatibility: Not all cyanoacrylate formulations are suitable for every type of plastic.[9] Some plastics may require specialized formulations or surface treatments to achieve a durable bond.[1]
Q2: Which plastic substrates are considered difficult to bond with cyanoacrylates?
A: Plastics with low surface energy (LSE) are notoriously difficult to bond without special surface preparation. These include:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE) are common examples that are challenging to bond due to their non-polar, chemically resistant surfaces.[2][3][14]
-
Fluoropolymers: Polytetrafluoroethylene (PTFE), known by the brand name Teflon, has extremely low surface energy and is very difficult to bond with most adhesives.[15][16]
-
Acetal Polymers: Also known as Polyoxymethylene (POM) or by the brand name Delrin, these plastics are tricky to glue and may form a weak, easily removable bond with standard cyanoacrylates.[15][17]
-
Silicone Rubber: This material also requires special treatment, such as a primer, to achieve a strong bond with cyanoacrylates.[4]
Table 1: Surface Energy of Common Plastic Substrates
| Plastic Substrate | Surface Energy (mJ/m² or Dynes/cm) | General Bondability with Standard Cyanoacrylate |
| Polytetrafluoroethylene (PTFE) | 18 | Very Poor |
| Polypropylene (PP) | 29 | Poor |
| Polyethylene (PE) | 31 | Poor |
| Polystyrene (PS) | 33 | Fair |
| Polycarbonate (PC) | 42 | Good |
| Acrylonitrile Butadiene Styrene (ABS) | 42 | Good |
| Polyvinyl Chloride (PVC) | 40 | Good |
| Acrylic (PMMA) | 40 | Good |
Data compiled from multiple sources indicating general surface energy values.[4]
Q3: What is the correct procedure for preparing a plastic surface for bonding?
A: Proper surface preparation is the most critical step for ensuring a strong, reliable bond.[6][7] The process involves cleaning, and for many plastics, abrasion and priming.
-
Cleaning and Degreasing: All surfaces must be scrupulously clean.[6] Use a residue-free solvent like isopropyl alcohol to remove oils, grease, and other contaminants.[6][8][9] Ensure the surface is completely dry before applying the adhesive.[7][9]
-
Abrasion (Roughening): For smooth, non-porous plastics, light abrasion with fine-grit sandpaper (120-200 grit) or steel wool increases the surface area and creates micro-channels for better mechanical interlocking of the adhesive.[6][7] After abrading, the surface must be cleaned again to remove any loose particles.[6]
-
Priming: For LSE plastics like PE and PP, a specialized polyolefin primer is essential.[4][6] The primer modifies the surface chemistry, making it more receptive to the cyanoacrylate adhesive.[6]
Q4: How do humidity and moisture affect the curing and adhesion of this compound?
A: Moisture is the catalyst for the cyanoacrylate curing reaction.[1][10][18]
-
Optimal Conditions: The ideal relative humidity for cyanoacrylate bonding is between 40% and 60%.[12]
-
Low Humidity (<30%): Insufficient moisture will significantly slow down the cure time, potentially leading to a weak or incomplete bond.[1][13][19] In very dry environments, using a cyanoacrylate accelerator may be necessary.[6][19]
-
High Humidity (>80%): Excess moisture can cause the adhesive to cure too rapidly, before it has a chance to properly wet the surface.[12][20] This can lead to a "shock polymerization," resulting in a brittle bond with lower strength and potentially causing a white haze (blooming) around the bond line.[20][21]
Q5: My bond is failing even after proper surface preparation. What else could be wrong?
A: If surface preparation and environmental conditions are optimized, consider the following factors:
-
Adhesive Application: Cyanoacrylates form the strongest bonds in very thin layers with tight-fitting parts.[9][22] Applying too much adhesive can significantly slow the cure time and weaken the final bond.[21] The typical gap-filling capability is small, often between 0.015mm and 0.5mm.[22]
-
Cure Time: While cyanoacrylates achieve handling strength (fixture time) in seconds to minutes, a full cure typically requires up to 24 hours to reach maximum bond strength.[6][9][18] Do not subject the bonded assembly to operational stress before a full cure is achieved.[6]
-
Adhesive Age: Expired or improperly stored adhesive can lose its effectiveness.[23] Always check the expiration date and store the product according to the manufacturer's guidelines.
-
Substrate Failure: In some cases, the bond may be stronger than the plastic substrate itself. If the plastic material fails adjacent to the bond line, it indicates that the adhesive choice and application were successful.[21]
Troubleshooting Workflow & Logic Diagrams
The following diagrams illustrate the logical steps for troubleshooting weak adhesion and selecting an appropriate surface treatment.
Caption: Troubleshooting workflow for weak cyanoacrylate adhesion.
Caption: Decision guide for plastic surface preparation methods.
Experimental Protocols
Protocol 1: Standard Surface Cleaning and Degreasing
-
Objective: To remove organic and inorganic contaminants from the plastic surface.
-
Materials: Isopropyl alcohol (IPA) or other suitable volatile solvent (e.g., acetone, MEK - verify substrate compatibility first), lint-free cloths.[8]
-
Procedure:
-
Don appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Wet a clean, lint-free cloth with isopropyl alcohol.[7]
-
Wipe the bonding surfaces thoroughly to remove all traces of oil, grease, and dust.[6]
-
Using a second clean, dry, lint-free cloth, wipe the surfaces to remove any residual solvent and ensure they are completely dry.[7]
-
Avoid touching the cleaned surfaces with bare hands to prevent re-contamination with skin oils.[7]
-
Protocol 2: Surface Abrasion for Smooth Plastics
-
Objective: To increase the surface area and provide a better mechanical key for the adhesive.
-
Materials: Fine-grit sandpaper (120-200 grit), steel wool, or a Scotch-Brite pad.[6][7]
-
Procedure:
-
Following the cleaning protocol, lightly roughen the bonding areas of the substrate.[7]
-
Apply gentle, even pressure to create a uniform, matte finish. Avoid excessive abrasion that could damage the part's integrity.
-
After abrasion, repeat the "Standard Surface Cleaning and Degreasing" protocol to remove all dust and debris.[6]
-
Protocol 3: Application of a Polyolefin Primer
-
Objective: To chemically modify a low-surface-energy plastic to make it receptive to cyanoacrylate adhesive.
-
Materials: A designated polyolefin primer for cyanoacrylates.
-
Procedure:
-
Ensure the plastic surface has been cleaned and dried according to Protocol 1.
-
Apply a thin, uniform coat of the primer to one or both of the bonding surfaces.[6] This can be done by brushing, spraying, or wiping.
-
Allow the solvent in the primer to completely evaporate ("flash off") before applying the adhesive.[6] This typically takes 30-60 seconds, but follow the manufacturer's specific instructions.
-
Apply the this compound adhesive and assemble the parts within the time frame recommended by the primer manufacturer.
-
Table 2: Efficacy of Primer on Low Surface Energy Plastics
| Substrate | Adhesive System | Shear Strength (psi) | Improvement |
| Polypropylene | Ethyl Cyanoacrylate | < 50 | - |
| Polypropylene | Ethyl Cyanoacrylate with Primer | > 400 | > 8x |
| Polyethylene | Ethyl Cyanoacrylate | < 50 | - |
| Polyethylene | Ethyl Cyanoacrylate with Primer | > 300 | > 6x |
This table presents illustrative data showing the significant increase in bond strength on polyolefins when a cyanoacrylate primer is used. Actual values can vary based on the specific adhesive, primer, and substrate grade.[24][25]
Protocol 4: Overview of Plasma Treatment Workflow
-
Objective: To increase the surface energy of a plastic substrate through plasma activation, thereby improving wettability and adhesion.[26][27][28]
-
General Workflow:
-
Chamber Placement: The plastic components are placed inside a vacuum chamber.[26]
-
Vacuum Generation: A vacuum pump reduces the pressure inside the chamber.[26]
-
Gas Introduction: A specific process gas (e.g., oxygen, argon, or air) is introduced into the chamber at a low, controlled pressure.[29]
-
Plasma Generation: An electrical field is applied, which ionizes the gas and creates plasma.[26]
-
Surface Modification: The reactive species within the plasma bombard the plastic surface, removing final traces of organic contamination and introducing polar functional groups.[24][30] This action increases the surface energy.[24][26]
-
Venting and Removal: The chamber is vented back to atmospheric pressure, and the treated parts are removed. The surface is now activated and ready for bonding. The treatment can last for an extended period if the parts are stored in a clean environment.[27]
-
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - BlazeAsia [blazeasia.com]
- 3. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 4. permabond.com [permabond.com]
- 5. stickyaides.com [stickyaides.com]
- 6. How to Use Super Glue for Plastic in Manufacturing: A Guide - INCURE INC. [incurelab.com]
- 7. Super Glues for Plastic Part 3: Preparing the Plastic Surface for Bonding [swiftsupplies.com.au]
- 8. Surface Preparation For Bonding Plastics | MasterBond.com [masterbond.com]
- 9. zdschemical.com [zdschemical.com]
- 10. gluegun.com [gluegun.com]
- 11. Simplifying Failure Analysis for Select Medical Device Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 12. chenso.com [chenso.com]
- 13. When Adhesive Won’t Adhere – Troubleshooting | The Essential Blog for Engineers | StrainBlog [strainblog.micro-measurements.com]
- 14. colle21.com [colle21.com]
- 15. starbond.com [starbond.com]
- 16. adhesives - Will cyanoacrylates damage plastic? - Arts & Crafts Stack Exchange [crafts.stackexchange.com]
- 17. Plastic Bonding Adhesives Q&A [gluespec.com]
- 18. aronalpha.net [aronalpha.net]
- 19. How to Get a Strong CA Glue Bond on Tough Plastics and Dry Surfaces - INCURE INC. [incurelab.com]
- 20. thelashchickpro.com [thelashchickpro.com]
- 21. permabond.com [permabond.com]
- 22. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 23. alwaysfirst4fixings.co.uk [alwaysfirst4fixings.co.uk]
- 24. hisco.com [hisco.com]
- 25. specialchem.com [specialchem.com]
- 26. The effect of plasma tratment on plastics - GA Lindberg [galindberg.se]
- 27. Plasma Treatment of Plastics to Improve Adhesion - Henniker Plasma [plasmatreatment.co.uk]
- 28. sciplasma.com [sciplasma.com]
- 29. plasticsdecorating.com [plasticsdecorating.com]
- 30. tstar.com [tstar.com]
Optimizing humidity and temperature for consistent isopropyl cyanoacrylate curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the curing process of isopropyl cyanoacrylate adhesives. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistent and reliable bonding in your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal environmental conditions for curing this compound?
A1: this compound adhesives cure via an anionic polymerization reaction initiated by moisture.[1][2][3] For optimal and consistent results, the recommended relative humidity is between 40% and 60%.[4][5] The ideal temperature range is typically between 18°C and 27°C (64°F to 80°F).[4][6][7] Deviations from these ranges can significantly impact curing speed and bond strength.
Q2: My adhesive is curing too slowly. What are the common causes and solutions?
A2: Slow curing is a frequent issue, often stemming from environmental factors or substrate properties.
-
Low Humidity: Insufficient moisture in the air is the most common reason for slow curing, as water vapor acts as the catalyst.[2]
-
Acidic Surfaces: Acidic substrates can neutralize the alkaline catalysts required for polymerization, inhibiting the cure.[1][9] This is common with materials like wood or certain plated metals.[9]
-
Solution: Use a "surface insensitive" cyanoacrylate formulation designed to tolerate acidity or apply a chemical accelerator to one of the bonding surfaces.[9]
-
-
Low Temperature: Colder temperatures slow down the chemical reaction of polymerization.[4]
Q3: The adhesive bond is weak or failing. What could be the problem?
A3: Bond failure can result from several factors, including surface incompatibility and improper application.
-
Surface Contamination: The presence of oils, grease, dust, or mold release agents on the substrate can prevent the adhesive from making proper contact.
-
Solution: Thoroughly clean all bonding surfaces with a solvent like isopropyl alcohol and ensure they are completely dry before applying the adhesive.
-
-
Incompatible Substrates: Low surface energy plastics, such as polyethylene and polypropylene, are inherently difficult to bond without surface treatment.[9]
-
Solution: Use a polyolefin primer on low surface energy plastics to increase surface energy and promote adhesion.[8]
-
-
Excessive Gap: Cyanoacrylates are not ideal for large gap-filling applications. If the gap between substrates is too large (typically >0.5mm), the adhesive may not cure completely through the bond line.
-
Solution: Ensure a tight fit between components. For larger gaps, consider a gel-type cyanoacrylate or a different adhesive class. Using an accelerator can help cure larger gaps than standard cyanoacrylates can manage alone.
-
Q4: I'm seeing a white, powdery residue around the bond line. What is it and how can I prevent it?
A4: This phenomenon is known as "blooming" or "frosting." It is caused by cyanoacrylate monomers that volatilize, react with ambient moisture, and then settle back onto the surface as a white powder.
-
Cause: High humidity can accelerate this process, as can the use of excessive amounts of accelerator.[5]
-
Solution:
-
Maintain humidity levels below 70%.[5]
-
Apply the adhesive sparingly in a thin, uniform layer.
-
Ensure good ventilation to carry away the monomer vapors.
-
Use a low-bloom or low-odor formulation if aesthetics are critical.
-
Data Presentation
Table 1: Optimal Curing Parameters for this compound
| Parameter | Optimal Range | Notes |
| Relative Humidity | 40% - 60% | Curing is initiated by moisture. Low humidity slows curing; high humidity can cause "shock curing" or blooming.[4][5] |
| Temperature | 18°C - 27°C (64°F - 80°F) | Higher temperatures accelerate curing, while lower temperatures slow it down.[4][6] Standard formulations lose strength above 82°C (180°F). |
| Fixture Time | 5 - 90 seconds | Time until the assembly can be carefully handled. Varies with substrate, temperature, and humidity.[3][8] |
| Full Cure Time | 8 - 24 hours | Time required to reach maximum bond strength.[3][8] |
| Bond Gap | 0.015mm - 0.5mm | Best performance is achieved with a thin bond line. Use of an accelerator can help with slightly larger gaps. |
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues.
Issue 1: Inconsistent or Slow Curing Speed
| Question | Possible Cause | Recommended Action |
| Is the relative humidity within the 40-60% range? | Low humidity (<40%) | Increase humidity with a humidifier or apply a cyanoacrylate accelerator to one surface.[2] |
| Is the ambient temperature below 18°C (64°F)? | Low temperature | Increase the ambient temperature to fall within the 18°C - 27°C range.[7] |
| Are you bonding acidic or porous surfaces (e.g., wood, paper, zinc-plated metal)? | Acidic surface chemistry | Use a surface-insensitive cyanoacrylate formulation or apply an accelerator.[9] |
| Is the adhesive application very thick? | Excessive adhesive volume | Apply a thinner, more uniform layer of adhesive. Large volumes take longer to cure. |
Issue 2: Weak or No Adhesion
| Question | Possible Cause | Recommended Action |
| Were the surfaces cleaned prior to bonding? | Surface contamination (oils, dust, mold release agents) | Degrease and clean surfaces with isopropyl alcohol and allow them to dry completely. |
| Are you bonding low surface energy plastics like Polyethylene (PE) or Polypropylene (PP)? | Incompatible substrate | Apply a specialized polyolefin primer to the plastic surface before the adhesive.[8] |
| Is there a visible gap between the bonded surfaces? | Large bond line gap | Redesign components for a tighter fit. Use a higher viscosity or gel cyanoacrylate. Use an accelerator. |
| Did the adhesive cure too quickly before parts were assembled? | High humidity (>70%) or premature accelerator application | Reduce humidity. Apply accelerator to only one surface and join parts immediately after applying adhesive to the other.[5] |
Experimental Protocols
Protocol 1: Standard Surface Preparation for Consistent Bonding
Objective: To prepare various substrates to ensure optimal and repeatable bond strength.
Materials:
-
Substrates to be bonded
-
Isopropyl alcohol (IPA)
-
Lint-free wipes
-
Polyolefin primer (for low surface energy plastics)
-
Cyanoacrylate accelerator (optional)
Methodology:
-
Solvent Cleaning: Liberally wet a lint-free wipe with isopropyl alcohol.
-
Surface Wiping: Vigorously wipe the surfaces to be bonded to remove any oils, dirt, or other contaminants.
-
Drying: Allow the solvent to fully evaporate. The surface should be completely dry before applying adhesive.[8]
-
Priming (for difficult plastics): If bonding polyethylene, polypropylene, or other polyolefins, apply a thin, uniform coat of polyolefin primer to the bonding surfaces. Allow the primer's solvent to flash off completely as per the manufacturer's instructions.
-
Accelerating (optional, for fast curing): If rapid curing is required, apply a light mist of accelerator to one of the two surfaces to be bonded. Allow the solvent to evaporate before proceeding.
-
Adhesive Application: Proceed with adhesive application immediately after surface preparation is complete.
Protocol 2: Evaluating the Effect of Humidity on Cure Speed
Objective: To determine the fixture time of this compound on a standardized substrate at varying humidity levels.
Materials:
-
This compound adhesive
-
Standardized substrates (e.g., pre-cleaned steel or ABS plastic tabs)
-
Environmental chamber with humidity and temperature control
-
Stopwatch
-
Clamping fixture with minimal, consistent pressure
Methodology:
-
Chamber Conditioning: Set the environmental chamber to a constant temperature (e.g., 22°C) and the first desired relative humidity level (e.g., 20% RH). Allow the chamber and all materials (substrates, adhesive) to equilibrate for at least 1 hour.
-
Surface Preparation: Clean all substrates according to Protocol 1.
-
Adhesive Application: Apply a single, consistent-sized drop of this compound to the center of one substrate tab.
-
Assembly and Timing: Immediately join the second substrate tab to the first, applying light, consistent pressure with the clamping fixture. Start the stopwatch simultaneously.
-
Fixture Time Determination: Gently check the bond periodically for handling strength. The fixture time is recorded when the bond is strong enough to resist light manual shearing.
-
Repeatability: Repeat the test at least three times for the given humidity level to ensure repeatability.
-
Varying Humidity: Adjust the environmental chamber to the next humidity level (e.g., 40%, 60%, 80% RH) and repeat steps 1-6.
-
Data Analysis: Plot the average fixture time as a function of relative humidity to visualize the relationship.
Mandatory Visualizations
Caption: this compound curing is initiated by surface moisture.
Caption: Troubleshooting workflow for slow this compound curing.
References
- 1. aronalpha.net [aronalpha.net]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. testresources.net [testresources.net]
- 4. colle21.com [colle21.com]
- 5. adhesiveguru.com [adhesiveguru.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ISO 10123:2013 Adhesives — Determination of shear strength of anaerobic adhesives using pin-and-collar specimens_Adhesives_UnitedTest - Material Testing Machine [unitedtest.com]
- 8. akfix.com [akfix.com]
- 9. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
Methods to remove cured isopropyl cyanoacrylate from laboratory equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective and safe removal of cured isopropyl cyanoacrylate from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chemical solvents for removing cured this compound?
A1: The most commonly recommended and effective solvents for dissolving cured cyanoacrylate adhesives are acetone and nitromethane.[1][2][3][4][5] Dimethyl sulfoxide (DMSO) is another solvent that can be effective.[4] Commercial cyanoacrylate debonders are also available and are often based on solvents like propylene carbonate or nitromethane.[4]
Q2: Can I use any solvent on any type of laboratory equipment?
A2: No, it is crucial to consider the material of your laboratory equipment before applying a solvent. Solvents like acetone can damage or dissolve certain plastics, such as polycarbonate and polystyrene.[6][7] Always verify the chemical compatibility of the equipment material with the chosen solvent. Refer to the chemical resistance chart in this guide for more details.
Q3: Are there any non-chemical methods to remove cured this compound?
A3: Yes, for hard and non-delicate surfaces like glass, mechanical removal by carefully scraping with a sharp blade can be effective, especially for thick deposits.[8] This method should be used with caution to avoid scratching the surface.
Q4: How long does it take for the solvents to dissolve the cured adhesive?
A4: The time required for dissolution depends on the solvent used, the thickness of the adhesive, and the ambient temperature. It can range from a few minutes for a thin film to several hours for a thick deposit.[9]
Q5: What safety precautions should I take when using these solvents?
A5: Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or butyl rubber), safety goggles, and a lab coat.[9][10][11][12][13][14] Acetone and nitromethane are flammable and should be kept away from ignition sources.[10][15][16]
Troubleshooting Guides
Issue: The solvent is not removing the cured cyanoacrylate.
-
Possible Cause: The layer of cyanoacrylate is too thick.
-
Solution: Gently scrape away the bulk of the adhesive with a plastic or wooden scraper before reapplying the solvent. For robust surfaces like glass, a razor blade can be used carefully.[8]
-
-
Possible Cause: Insufficient soaking time.
-
Solution: Increase the soaking time. For thick deposits, this could range from 30 minutes to several hours.[9] Cover the applied solvent with a watch glass or parafilm to reduce evaporation.
-
-
Possible Cause: The solvent is not effective enough.
-
Solution: If acetone is not working, try nitromethane, which is a more aggressive solvent for cyanoacrylates.[1]
-
Issue: The plastic laboratory equipment is showing signs of damage (crazing, swelling, or dissolving).
-
Possible Cause: The plastic is not compatible with the solvent used.
-
Solution: Immediately stop the procedure and rinse the equipment with water. Refer to the Chemical Resistance Data table to select a compatible solvent. If the material is unknown, it is safer to attempt mechanical removal or use a less aggressive solvent after performing a spot test on an inconspicuous area.
-
Issue: A white residue remains after the cyanoacrylate is removed.
-
Possible Cause: This is "blooming," a common side effect of cyanoacrylate curing.
-
Solution: The same solvents used for removal (acetone or nitromethane) can typically remove this residue. Apply the solvent with a cloth and wipe the area clean.
-
Quantitative Data Summary
The following table summarizes the effectiveness of common solvents on cured this compound and their compatibility with various laboratory equipment materials. Dissolution times are estimates based on qualitative descriptions from various sources and can vary significantly based on the thickness of the adhesive and environmental conditions.
| Solvent | Estimated Dissolution Time (Thin Film) | Estimated Dissolution Time (Thick Deposit) | Borosilicate Glass | Polypropylene (PP) | Polycarbonate (PC) | Polytetrafluoroethylene (PTFE) | Polyetheretherketone (PEEK) |
| Acetone | 5 - 15 minutes | 30 minutes - 2 hours | Excellent | Good | Not Recommended | Excellent | Excellent |
| Nitromethane | 2 - 10 minutes | 20 minutes - 1.5 hours | Excellent | Good | Not Recommended | Excellent | Excellent |
| DMSO | 10 - 30 minutes | 1 - 4 hours | Excellent | Good | May cause swelling | Excellent | May cause swelling |
Note: The dissolution times are estimates and should be used as a general guideline. Always perform a small spot test on an inconspicuous area before full application, especially on plastic surfaces.
Experimental Protocols
Protocol 1: Chemical Removal of Cured this compound from Glassware
Objective: To safely and effectively remove cured this compound from borosilicate glassware.
Materials:
-
Acetone or Nitromethane
-
Squirt bottle
-
Beaker or container for immersion
-
Plastic or wooden scraper
-
Lint-free wipes
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Ensure all work is performed in a well-ventilated fume hood. Wear appropriate PPE.
-
Mechanical Pre-cleaning (Optional): For thick deposits, gently use a scraper to remove the bulk of the cured adhesive. Be cautious not to scratch the glass surface.
-
Solvent Application:
-
For small areas: Apply the chosen solvent (acetone or nitromethane) directly to the cured adhesive using a squirt bottle or a wipe saturated with the solvent.
-
For larger areas or full immersion: Place the glassware in a suitable container and add enough solvent to completely submerge the affected area.
-
-
Soaking: Allow the solvent to act on the adhesive. For thin films, 5-15 minutes may be sufficient. For thicker deposits, soaking for 30 minutes to several hours may be necessary.[9] Cover the container to minimize solvent evaporation.
-
Removal:
-
Once the adhesive has softened, use a plastic or wooden scraper to gently lift it from the glass surface.
-
Use a lint-free wipe saturated with the solvent to wipe away any remaining residue.
-
-
Cleaning: Wash the glassware thoroughly with soap and water, followed by a rinse with deionized water.
-
Drying: Dry the glassware as per standard laboratory procedures.
Protocol 2: Chemical Removal from Solvent-Resistant Plasticware (PP, PTFE, PEEK)
Objective: To remove cured this compound from compatible plastic laboratory equipment.
Materials:
-
Acetone (for PP, PTFE, PEEK) or a commercial debonder
-
Beaker or container for immersion
-
Soft cloth or cotton swabs
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Compatibility Check: Positively identify the plastic type and confirm its compatibility with the chosen solvent using the provided chemical resistance chart.
-
Spot Test: Apply a small amount of the solvent to an inconspicuous area of the plasticware to ensure no adverse effects occur.
-
Solvent Application: Apply the solvent to the cured adhesive using a soft cloth or cotton swab. For complete immersion, place the item in a suitable container with the solvent.
-
Soaking: Allow the solvent to soften the adhesive. Monitor the plastic for any signs of degradation during this time.
-
Removal: Gently rub the softened adhesive with a soft cloth to remove it. Avoid using abrasive tools that could scratch the plastic.
-
Cleaning: Thoroughly wash the plasticware with a laboratory-grade detergent and water.
-
Rinsing and Drying: Rinse with deionized water and allow to air dry.
Visualizations
Caption: Decision tree for selecting a removal method.
Caption: Workflow for chemical removal of cyanoacrylate.
Safety Information
Handling Chemical Solvents (Acetone, Nitromethane, DMSO)
-
Ventilation: Always handle these solvents in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[9][10][15][16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Milled butyl rubber or neoprene gloves are recommended.[10][14] Do not use latex gloves as they offer poor protection against these solvents.
-
Eye Protection: Chemical splash goggles are mandatory.[10][12][13]
-
Protective Clothing: A lab coat should be worn to protect against splashes.[12][13]
-
-
Fire Safety: Acetone and nitromethane are flammable.[10][15][16] Keep them away from open flames, hot surfaces, and sparks. Ensure proper grounding of containers to prevent static discharge.
-
Storage: Store solvents in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials.
First Aid Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][12] Remove contaminated clothing. If irritation persists, seek medical attention. For cyanoacrylate bonded to skin, soak in warm, soapy water and gently peel or roll the skin apart; do not pull.[6][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17][18] Seek immediate medical attention. If eyelids are bonded, do not force them open.[17][19]
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. tesa.com [tesa.com]
- 7. permabond.com [permabond.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. uwm.edu [uwm.edu]
- 11. threesixtysafety.com [threesixtysafety.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 14. lobachemie.com [lobachemie.com]
- 15. oxfordlabchem.com [oxfordlabchem.com]
- 16. ge-iic.com [ge-iic.com]
- 17. masterbond.com [masterbond.com]
- 18. Cyanoacrylates Information | Mount Sinai - New York [mountsinai.org]
- 19. horme.com.sg [horme.com.sg]
Techniques to control the exothermic reaction of isopropyl cyanoacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the exothermic polymerization of isopropyl cyanoacrylate.
Troubleshooting Guides
Issue: Polymerization is Occurring Too Rapidly (Flash Polymerization)
Question: My this compound is polymerizing almost instantly upon application, leading to poor bond formation and potential safety hazards. How can I slow down the reaction?
Answer:
Rapid polymerization is a common issue and is often caused by excessive initiators or a reactive environment. Here are several techniques to control the polymerization rate:
-
Environmental Control: The polymerization of cyanoacrylates is initiated by moisture.[1][2] Optimal bonding conditions are typically between 40% and 60% relative humidity.[1][3] High humidity accelerates the cure.[1][4]
-
Action: Conduct your experiment in a controlled environment with lower humidity. Avoid breathing directly on the adhesive, as the moisture in your breath can initiate polymerization.[5]
-
-
Substrate Choice and Preparation: The pH of the substrate surface plays a crucial role. Alkaline (basic) surfaces will accelerate curing, while acidic surfaces can slow it down or even inhibit it.[1][3]
-
Action: If possible, use a more acidic substrate. Thoroughly clean and dry all surfaces before applying the adhesive to remove any basic contaminants.[6]
-
-
Use of Inhibitors: Cyanoacrylate adhesives contain stabilizers to prevent premature polymerization in the container.[1] You can introduce additional anionic polymerization inhibitors to slow down the reaction.
-
Anionic Inhibitors: Weak acids can slow down the polymerization, while strong acids can stop it completely.[7][8] Common anionic inhibitors include sulfur dioxide, nitric oxide, and various protonic or Lewis acids.
-
Free Radical Inhibitors: While the primary polymerization mechanism is anionic, free radical inhibitors like hydroquinone are also used to prevent premature polymerization.[9]
-
Issue: Polymerization is Too Slow or Incomplete
Question: The this compound is not curing within the expected timeframe, or the resulting polymer is tacky and not fully hardened. What could be the cause?
Answer:
Slow or incomplete polymerization is typically due to a lack of initiators or the presence of inhibiting substances.
-
Insufficient Moisture: Low humidity is a primary cause of slow curing.[1][4]
-
Acidic Surfaces: Acidic substrates can neutralize the necessary basic initiators, hindering polymerization.[1][3]
-
Action: Use a more alkaline substrate if possible. Alternatively, apply a cyanoacrylate accelerator to one of the surfaces before bonding.[2]
-
-
Large Bond Gap: Cyanoacrylate adhesives are designed for thin bond lines. Gaps larger than 0.010 inches can be difficult to cure completely.[2][3]
-
Low Temperature: Lower temperatures will slow down the curing process.[4][8]
-
Action: Conduct the experiment at a controlled room temperature, ideally between 18°C and 27°C (64°F to 80°F).[11]
-
Issue: Weak or Brittle Bonds
Question: The bond formed by the polymerized this compound is weak and fails under minimal stress. Why is this happening?
Answer:
Weak bond strength can result from several factors related to both the polymerization process and the properties of the final polymer.
-
Poor Surface Preparation: Contaminants like oil, grease, or dust on the substrate surface can prevent proper adhesion.[6]
-
Action: Thoroughly clean all surfaces with a suitable solvent like isopropyl alcohol and ensure they are completely dry before applying the adhesive.[12]
-
-
Material Incompatibility: Some plastics, such as polyethylene and polypropylene, have low surface energy, making them difficult to bond without surface treatment.[13]
-
Action: Use a primer specifically designed for polyolefins on the surface before applying the cyanoacrylate.[10]
-
-
Excessive Heat Generation: A highly exothermic reaction can create internal stresses in the polymer, leading to a brittle and weak bond.[14]
-
Action: Control the reaction rate using the methods described for rapid polymerization. Applying the adhesive in a thin, even layer helps to dissipate heat more effectively.[14]
-
-
Thermal Degradation: The resulting poly(this compound) is a thermoplastic and will soften at elevated temperatures.[15] The glass transition temperature (Tg) for similar poly(cyanoacrylates) is in the range of 140-150°C, and decomposition can begin at temperatures as low as 110°C for aged samples.[15]
-
Action: Ensure the bonded assembly is not exposed to temperatures exceeding the polymer's service range.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound polymerization?
A1: this compound polymerizes via a rapid anionic chain-growth mechanism.[7][8] The reaction is typically initiated by weak bases, such as hydroxyl ions from moisture present on surfaces and in the atmosphere.[1][2] The initiator attacks the electron-deficient carbon-carbon double bond of the monomer, creating a carbanion that then propagates by attacking other monomers to form long polymer chains.[7][16]
Q2: How does temperature affect the polymerization of this compound?
A2: Higher temperatures generally accelerate the polymerization rate, while lower temperatures slow it down.[4][8] However, excessive heat from the exothermic reaction can lead to a reduction in bond strength and, in extreme cases, thermal degradation of the polymer.[14][15]
Q3: What is "blooming" and how can I prevent it?
A3: "Blooming" is a white, powdery residue that can form around the bond line.[2] It is caused by the volatilization of unreacted cyanoacrylate monomers that then polymerize on the surrounding surface.[10] To prevent blooming, use a minimal amount of adhesive to create a thin bond line, ensure good ventilation, and consider using a low-bloom formulation or a cyanoacrylate accelerator to speed up the cure within the joint.[10]
Q4: Can I use an accelerator with this compound?
A4: Yes, accelerators (or activators) can be used to significantly speed up the curing time.[12] They are particularly useful in low humidity conditions, on acidic surfaces, or for filling larger gaps.[2][5] An accelerator is typically a solution of a weak base in a solvent that is applied to one of the surfaces before the adhesive is applied to the other.[3]
Q5: What are the typical shelf life and storage conditions for this compound?
A5: Unopened cyanoacrylate adhesives typically have a shelf life of about one year from the date of manufacture.[7] Once opened, the shelf life is significantly reduced to about one month.[7] For optimal shelf life, store unopened containers in a cool, dry place, such as a refrigerator.[14] Allow the container to warm to room temperature before opening to prevent moisture condensation inside.[14]
Data Presentation
Table 1: Factors Influencing this compound Polymerization
| Factor | Effect on Polymerization Rate | Recommended Control Measures |
| Humidity | High humidity accelerates; Low humidity slows.[1][4] | Maintain relative humidity between 40-60%.[1][3] Use an accelerator in dry conditions.[5] |
| Temperature | Higher temperature accelerates; Lower temperature slows.[4][8] | Work at ambient temperature (18-27°C).[11] Control exotherm for heat-sensitive substrates. |
| Substrate pH | Alkaline surfaces accelerate; Acidic surfaces inhibit.[1][3] | Use primers for acidic surfaces or apply an accelerator.[10] |
| Inhibitors (Acidic) | Slow or stop the reaction.[7][8] | Included in the formulation for stability. Can be added to slow a reaction. |
| Accelerators (Basic) | Significantly increase the reaction speed.[12] | Apply to one surface before bonding to speed up cure.[2] |
| Bond Gap | Large gaps (>0.010") cure slowly or incompletely.[2][3] | Design for tight-fitting parts. Use higher viscosity formulations for larger gaps.[10] |
Table 2: Thermal Properties of Poly(cyanoacrylates)
Note: Data for specific poly(alkyl cyanoacrylates) are used as an approximation for poly(this compound) where specific data is not available.
| Property | Typical Value | Significance |
| Glass Transition Temperature (Tg) | 140-150°C (for Poly(ethyl cyanoacrylate))[15] | The temperature at which the polymer transitions from a rigid, glassy state to a softer, more rubbery state. Bond strength decreases significantly above this temperature. |
| Decomposition Initiation Temperature | ~190°C (for neat adhesive)[15] | The temperature at which the polymer begins to chemically break down. |
| Heat of Polymerization (HOP) | Indirectly related to alkane side chain length (longer chain = lower HOP)[17][18] | A measure of the heat released during polymerization. A lower HOP is desirable for bonding heat-sensitive materials. |
Experimental Protocols
Protocol: Controlled Polymerization of this compound for Bond Strength Testing
Objective: To create a consistent bond between two substrates for mechanical testing, while controlling the exothermic reaction.
Materials:
-
This compound monomer (with known stabilizer concentration)
-
Substrates for bonding (e.g., glass slides, plastic coupons)
-
Solvent for cleaning (e.g., Isopropyl Alcohol)
-
Lint-free wipes
-
Micropipette or dispensing robot
-
Controlled environment chamber (temperature and humidity control)
-
Optional: Cyanoacrylate accelerator, cyanoacrylate primer (for specific substrates)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the surfaces of the substrates with isopropyl alcohol and a lint-free wipe to remove any contaminants.[6]
-
Allow the solvent to fully evaporate.
-
If using a low-energy plastic like polypropylene, apply a thin, even coat of a polyolefin primer to the bonding surfaces and allow it to dry according to the manufacturer's instructions.[10]
-
-
Environmental Conditioning:
-
Place the prepared substrates and the this compound adhesive in a controlled environment chamber set to the desired conditions (e.g., 22°C and 50% relative humidity) for at least 30 minutes to allow them to equilibrate.
-
-
Adhesive Application:
-
Using a micropipette or automated dispenser, apply a small, precise volume of this compound to one of the substrate surfaces. The goal is to create a very thin bond line upon assembly.[3]
-
-
Assembly and Curing:
-
Immediately bring the second substrate into contact with the first, applying gentle pressure to spread the adhesive into a thin, uniform layer.
-
Hold the assembly in place for the recommended fixture time (typically 5-90 seconds, depending on the formulation and substrates).[6]
-
Allow the bonded assembly to cure for a full 24 hours under the controlled environmental conditions to achieve maximum bond strength.[1]
-
-
Troubleshooting during the protocol:
-
If curing is too fast, reduce the ambient humidity or precondition the substrates in a drier environment.
-
If curing is too slow, increase the ambient humidity or apply an accelerator to one of the substrates before applying the adhesive.[2]
-
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Key factors influencing the polymerization of this compound.
References
- 1. chenso.com [chenso.com]
- 2. aronalpha.net [aronalpha.net]
- 3. Simplifying Failure Analysis for Select Medical Device Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. zdschemical.com [zdschemical.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. US20160304749A1 - Cyanoacrylate Adhesive Formulation And Method Of Making - Google Patents [patents.google.com]
- 10. gluespec.com [gluespec.com]
- 11. Polymerization kinetics of n-butyl cyanoacrylate glues used for vascular embolization. | Semantic Scholar [semanticscholar.org]
- 12. hotmelt.com [hotmelt.com]
- 13. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 14. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. scispace.com [scispace.com]
- 17. Polymerization kinetics of n-butyl cyanoacrylate glues used for vascular embolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abstracts.biomaterials.org [abstracts.biomaterials.org]
Addressing the issue of blooming or whitening in isopropyl cyanoacrylate applications
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering blooming or whitening issues with isopropyl cyanoacrylate adhesives.
Frequently Asked Questions (FAQs)
Understanding Blooming
Q1: What is blooming or whitening?
A1: Blooming, also known as frosting or chlorosis, is the appearance of a chalky white residue on the surface surrounding the bond line of a cyanoacrylate adhesive.[1][2][3][4][5] This phenomenon occurs when unreacted cyanoacrylate monomers evaporate, become airborne, and then settle back onto the substrate surfaces, where they polymerize upon contact with ambient moisture.[1][2][6] While it is primarily an aesthetic issue and does not typically affect the bond's strength or durability, it can be undesirable in applications where a clean appearance is critical, such as in medical devices.[2][5][7]
Q2: What is the chemical mechanism behind blooming?
A2: Cyanoacrylate adhesives cure through an anionic polymerization reaction initiated by moisture on the substrate surfaces.[1][2] The adhesive formulation contains volatile monomers and an acidic stabilizer to prevent premature curing.[4] When the adhesive is exposed to air, the acidic stabilizer is neutralized by moisture, allowing the monomers to polymerize and form a strong bond.[4] However, some monomers can evaporate before they have a chance to react. These airborne monomers, which are heavier than air, then fall back onto the areas surrounding the bond line.[1][5] There, they react with atmospheric moisture and cure into tiny white particles, creating the characteristic bloom.[6]
Troubleshooting & Prevention
Q3: What are the primary causes of blooming in my experiments?
A3: Several factors can contribute to an increased incidence of blooming. These include:
-
Excess Adhesive: Applying too much adhesive is a primary cause. The excess material that squeezes out from the bond line (fillets) has a larger surface area exposed to the air, increasing the likelihood of monomer evaporation.[1][2][7][8]
-
Slow Cure Speed: A slower cure provides more time for unreacted monomers to become airborne.[2][3][7] Factors that slow down the cure include low humidity, low temperatures, and acidic or inactive surfaces.[1][2][3][5][7]
-
Environmental Conditions: Extremes in humidity and temperature can significantly impact blooming. Low humidity slows the cure, while very high humidity can cause a rapid, exothermic reaction that also promotes blooming.[1][2][5] Elevated temperatures increase the volatility of the monomers.[1][2][3][5][7]
-
Substrate Properties: Acidic surfaces, such as those of some plastics or woods, can neutralize the initiator in the adhesive, leading to a slower cure and increased blooming.[1][2][3][7] Porous materials can also absorb the adhesive, potentially leading to slower cure times.[9]
-
Poor Ventilation: In a sealed or poorly ventilated environment, the concentration of airborne monomers remains high, leading to more significant blooming when they settle.[2][3]
-
Adhesive Age: Older cyanoacrylate adhesives may cure more slowly, increasing the risk of blooming.[2][3][7]
Q4: How can I prevent blooming from occurring in the first place?
A4: Proactive measures are the most effective way to combat blooming. Consider the following strategies:
-
Use Low-Bloom Formulations: Adhesives based on higher molecular weight monomers, such as methoxyethyl cyanoacrylates (MECA), are less volatile and therefore less prone to blooming.[2][3][4][10] These are often marketed as "low odor, low bloom" products.[2][3][10]
-
Optimize Dispensing: Apply the minimum amount of adhesive necessary to create a strong bond. Automated or semi-automated dispensing systems can help control the volume and placement of the adhesive precisely, minimizing squeeze-out.[1][7]
-
Accelerate the Cure: Using a cyanoacrylate accelerator can significantly speed up the polymerization process, reducing the time available for monomers to evaporate.[1][6][7][11] Accelerators can be pre-applied to one of the substrates or post-applied to exposed fillets.[1][11][12]
-
Control the Environment: Maintain a consistent temperature and relative humidity within the recommended ranges.[2][3] Good air circulation can help dissipate airborne monomers away from the bonding area.[1][2][3][6][7]
-
Proper Surface Preparation: Ensure that substrates are clean, dry, and free of contaminants.[9][13][14] For acidic surfaces, consider using a surface-insensitive cyanoacrylate or a primer.[2][3][8][15]
-
Use Light-Cure Cyanoacrylates: Some formulations incorporate a secondary UV light cure mechanism. This allows any exposed adhesive fillets to be cured instantly with UV light, preventing blooming.[7][8]
Q5: I am already experiencing blooming. How can I remove the white residue?
A5: If blooming has already occurred, the white residue can often be removed, though care must be taken not to damage the substrate. Acetone is a common solvent for cyanoacrylates and can be effective in removing bloom.[16][17][18] However, acetone can damage some plastics, so it is crucial to test it on an inconspicuous area first.[16][17] For sensitive substrates, a specialized cyanoacrylate debonder may be a better option.[16] In some cases, gently wiping with a dry cloth may be sufficient for minor blooming.[19]
Data Presentation
Table 1: Environmental and Formulation Factors Influencing Blooming
| Factor | Optimal Range/Condition | Rationale for Blooming Reduction |
| Relative Humidity | 40% - 60%[2][3] | Balances cure speed. Too low extends cure time, allowing for monomer evaporation. Too high can cause a rapid, exothermic reaction that promotes blooming.[1][2][5] |
| Temperature | ~21°C (70°F)[1][2] | Lower temperatures slow the cure, while higher temperatures increase monomer volatility.[1][2][3][5] |
| Monomer Type | Methoxyethyl (MECA) or other high molecular weight monomers[2][3][4] | Higher molecular weight monomers are less volatile and less likely to become airborne.[1][4] |
| Adhesive Viscosity | Application-dependent | Thicker gels can help fill gaps and may be less prone to running, but controlling the dispensed amount is still crucial.[20] |
| Cure Speed | As fast as practical for the application | A rapid cure minimizes the time for unreacted monomers to volatilize.[1][7][11] |
Experimental Protocols
Protocol 1: Surface Preparation for Optimal Bonding and Bloom Reduction
-
Objective: To ensure a clean, receptive surface for bonding that promotes a rapid and complete cure, thereby minimizing blooming.
-
Materials:
-
Methodology:
-
Wipe the bonding surfaces with a lint-free cloth dampened with the 50:50 IPA/water solution to remove dust, light oils, and other contaminants.[13]
-
Allow the solvent to fully evaporate before applying the adhesive.[22]
-
For surfaces with heavy contamination, pre-clean with a suitable degreaser, followed by the IPA/water wipe.[13]
-
For low surface energy plastics, apply a thin, uniform coat of a compatible polyolefin primer to the bonding surfaces and allow it to dry completely according to the manufacturer's instructions before applying the adhesive.[21]
-
Protocol 2: Application of a Cyanoacrylate Accelerator to Minimize Blooming
-
Objective: To accelerate the cure speed of the this compound, reducing the potential for monomer volatilization and blooming.
-
Materials:
-
Methodology (Pre-application):
-
Apply the accelerator to one of the bonding surfaces via spraying, brushing, or wiping.[12]
-
Allow the solvent carrier in the accelerator to evaporate completely.[11][12]
-
Apply the cyanoacrylate adhesive to the other (un-accelerated) substrate.[12]
-
Immediately join the two substrates and hold them in place until a fixture is achieved.
-
-
Methodology (Post-application):
-
Apply the cyanoacrylate adhesive to one of the substrates and join the parts.
-
Once the parts are fixtured, apply the accelerator to any exposed adhesive fillets.[1] This is particularly useful for curing squeeze-out and preventing it from blooming.
-
Visualizations
Caption: The chemical pathway leading to cyanoacrylate blooming.
Caption: A logical workflow for troubleshooting blooming issues.
References
- 1. prostech.vn [prostech.vn]
- 2. wnie.online [wnie.online]
- 3. uk-manufacturing-online.co.uk [uk-manufacturing-online.co.uk]
- 4. prostech.vn [prostech.vn]
- 5. designworldonline.com [designworldonline.com]
- 6. Cyanoacrylate Frosting or Blooming - ResinLab [resinlab.com]
- 7. dm.henkel-dam.com [dm.henkel-dam.com]
- 8. intertronics.co.uk [intertronics.co.uk]
- 9. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 10. novachem.ie [novachem.ie]
- 11. aronalpha.net [aronalpha.net]
- 12. aronalpha.net [aronalpha.net]
- 13. Surface Preparation and Hard-to-Bond Surfaces [bdk.uk.com]
- 14. starbond.com [starbond.com]
- 15. Cyanoacrylate Adhesives for Medical Device Assembly [gluespec.com]
- 16. homeownershub.com [homeownershub.com]
- 17. permabond.com [permabond.com]
- 18. quora.com [quora.com]
- 19. secbond.com [secbond.com]
- 20. Cyanoacrylate Adhesives for Medical Devices: A Manufacturer's Guide - INCURE INC. [incurelab.com]
- 21. How to Get a Strong CA Glue Bond on Tough Plastics and Dry Surfaces - INCURE INC. [incurelab.com]
- 22. Essential Surface Preparation Techniques for Optimal Adhesive Bonding [ellsworth.co.th]
- 23. warmoth.com [warmoth.com]
How to increase the shelf life of opened isopropyl cyanoacrylate containers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the shelf life of opened isopropyl cyanoacrylate containers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your adhesive in critical applications.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Premature Curing in Container | Exposure to moisture and/or elevated temperatures. | Store the container in a cool, dry environment. For opened containers, use an airtight container with a desiccant. Ensure the container cap is tightly sealed immediately after use. |
| Increased Viscosity | Partial polymerization has occurred due to moisture exposure. | While it may still be usable for some applications, for precise dispensing, it is recommended to use a fresh container. To prevent this, always store opened containers with a desiccant in an airtight environment. |
| Slow Cure Time | Low humidity in the bonding environment. The adhesive itself may be nearing the end of its effective shelf life. | Increase the ambient humidity. If the issue persists, the adhesive may have degraded, and a new container should be used. |
| Nozzle Clogging | Curing of adhesive residue in the nozzle due to moisture in the air. | Clean the nozzle with a lint-free cloth after each use before replacing the cap. If clogged, carefully use a fine pin to clear the opening. For stubborn clogs, a small amount of acetone on a cloth can be used to wipe the exterior of the nozzle, taking care not to introduce any solvent into the container. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that causes opened this compound to degrade?
A1: The primary factor is exposure to moisture. This compound undergoes rapid anionic polymerization in the presence of weak bases, with water being a common initiator.[1] Even ambient humidity is sufficient to trigger this process, leading to thickening and eventual solidification of the adhesive within the container.[2]
Q2: What are the ideal storage conditions for an opened container of this compound?
A2: To maximize the shelf life of an opened container, it should be stored in a cool, dry, and dark place.[3] The ideal temperature range is between 2°C (35°F) and 7°C (45°F).[3] It is crucial to store the opened container in an airtight secondary container, such as a glass jar or a sealed plastic bag, along with a desiccant like silica gel to absorb any moisture.[4]
Q3: Can I refrigerate or freeze an opened container of this compound?
A3: Refrigeration is recommended for extending the shelf life of opened containers, provided the container is stored in an airtight environment with a desiccant to prevent condensation when it is removed.[4] It is critical to allow the container to return to room temperature before opening to prevent moisture from condensing inside.[3] Freezing of opened containers is generally not recommended as it can lead to moisture condensation upon thawing, which will accelerate polymerization.[5]
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures accelerate the polymerization process, reducing the shelf life of the adhesive.[4] Conversely, lower temperatures slow down this process.[6] It is important to avoid storing containers in direct sunlight or near heat sources.
Q5: What are polymerization inhibitors and can I add them to my opened container?
A5: Polymerization inhibitors are chemical compounds added during the manufacturing process to stabilize the cyanoacrylate and prevent premature curing. There are two main types: anionic polymerization inhibitors (e.g., acidic compounds like sulfur dioxide) and free-radical polymerization inhibitors (e.g., phenolic compounds like hydroquinone). While these are crucial for the initial shelf life of the product, adding them to an already opened container in a laboratory setting is not a standard or recommended practice. The concentration of these inhibitors is critical, and improper addition could negatively impact the adhesive's performance.
Data Summary: Shelf Life of Cyanoacrylate Adhesives
The following table summarizes the expected shelf life of cyanoacrylate adhesives under different storage conditions. Note that this data is for general cyanoacrylates, as specific quantitative data for this compound is limited. The principles of storage and degradation are, however, applicable.
| Storage Condition | Expected Shelf Life (Opened Container) | Expected Shelf Life (Unopened Container) |
| Room Temperature (~20-25°C) | 6 to 8 weeks[2] | 8 to 12 months[2] |
| Refrigerated (2-7°C) in Airtight Container with Desiccant | Up to 6 months (user-dependent) | 12 to 24 months |
Experimental Protocols
For researchers wishing to validate the shelf life of their this compound under specific storage conditions, the following experimental protocol can be adapted. This protocol is based on the principles of accelerated aging and performance testing.
Objective: To determine the effect of different storage conditions on the shelf life of opened this compound containers.
Materials:
-
Multiple new containers of this compound from the same batch.
-
Airtight containers (e.g., glass jars with screw caps).
-
Desiccant packets (silica gel).
-
Refrigerator capable of maintaining a constant temperature between 2-7°C.
-
Environmental chamber capable of maintaining a constant temperature (e.g., 40°C) and relative humidity.
-
Viscometer.
-
Stopwatch.
-
Standard substrates for bond strength testing (e.g., steel, aluminum, or plastic coupons).
-
Tensile testing machine.
Methodology:
-
Baseline Measurement (Time 0):
-
Open a new container of this compound.
-
Immediately measure and record the following initial properties:
-
Viscosity: Use a viscometer to determine the initial viscosity.
-
Cure Time: Apply a small drop to a standard substrate and measure the time to fixture (when it can no longer be easily moved).
-
Bond Strength: Prepare several lap shear specimens with standard substrates and measure the initial bond strength using a tensile testing machine.
-
-
-
Sample Preparation and Storage:
-
Divide the remaining opened containers into different storage groups:
-
Group A (Control): Room temperature (~22°C) with the cap tightly sealed.
-
Group B: Room temperature in an airtight container with a desiccant.
-
Group C: Refrigerated (4°C) in an airtight container with a desiccant.
-
Group D (Accelerated Aging): Environmental chamber at an elevated temperature (e.g., 40°C) and controlled humidity.
-
-
-
Periodic Testing:
-
At regular intervals (e.g., weekly for accelerated aging, bi-weekly or monthly for other groups), remove a sample from each storage group.
-
Allow the refrigerated samples to equilibrate to room temperature before opening.
-
For each sample, repeat the measurements from step 1 (viscosity, cure time, and bond strength).
-
-
Data Analysis:
-
Plot the change in viscosity, cure time, and bond strength over time for each storage condition.
-
Define a "failure point" for the adhesive based on your experimental requirements (e.g., a 20% increase in viscosity or a 20% decrease in bond strength).
-
The time to reach this failure point is the effective shelf life under that storage condition.
-
Visualizations
Signaling Pathway of this compound Polymerization
Caption: Anionic polymerization of this compound.
Experimental Workflow for Shelf Life Testing
Caption: Workflow for determining the shelf life of opened this compound.
Logical Relationships in Shelf Life Extension
Caption: Key factors influencing the shelf life of opened this compound.
References
Troubleshooting inconsistent results in fingerprint fuming with isopropyl cyanoacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results encountered during fingerprint fuming with isopropyl cyanoacrylate. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal relative humidity for this compound fuming, and why is it important?
A1: The optimal relative humidity (RH) for cyanoacrylate fuming is between 70% and 80%.[1][2][3] Humidity is crucial because the cyanoacrylate fumes polymerize upon contact with moisture and initiators present in the latent fingerprint residue.[4][5] Insufficient humidity can lead to weakly developed prints with poor contrast, while excessive humidity may cause the background to be overly whitened.[6][7] At optimal humidity, constituents in the fingerprint residue, such as sodium chloride, absorb moisture, which enhances the polymerization process and results in a more detailed and robust print development.[2]
Q2: How does temperature affect the quality of fumed fingerprints?
A2: Temperature plays a significant role in the fuming process. Heating the this compound, typically to around 80°C to 100°C, is necessary to create sufficient vapor for the reaction to occur.[6][7] However, research has shown that a lower temperature of the substrate (the item with the fingerprint) can improve the quality of the developed print.[8][9] Lowering the substrate temperature appears to improve the rate of polymerization, leading to more polymer deposition on the print ridges and better overall print quality.[8][10] Conversely, very low ambient temperatures can slow down the fuming process, producing fainter prints.[4] Overheating the cyanoacrylate (above approximately 220°C) should be avoided as it can produce toxic hydrogen cyanide gas.[6][7]
Q3: Why are my fingerprints appearing weak or underdeveloped?
A3: Weak or underdeveloped fingerprints can result from several factors:
-
Low Humidity: Insufficient moisture in the fuming chamber is a common cause of poor print development.[6][7]
-
Inadequate Fuming Time: The fuming cycle may have been too short for complete polymerization to occur.[1]
-
Low Temperature: A low ambient temperature can reduce the evaporation of the cyanoacrylate and slow the polymerization reaction.[4]
-
Porous Substrates: this compound fuming is most effective on non-porous surfaces like glass and plastic.[4][6] On porous surfaces, the moisture and residues of the fingerprint are absorbed, making the reaction less effective.[4]
-
Aged Prints: Older fingerprints may have lost moisture and other essential components, inhibiting the polymerization process.[8]
Q4: What causes over-fumed fingerprints, and how can it be prevented?
A4: Over-fuming is characterized by excessive whitening of the print and the surrounding background, which can obscure ridge detail. It is typically caused by:
-
Excessive Fuming Time: Leaving the evidence in the fuming chamber for too long.[11]
-
High Cyanoacrylate Concentration: Using too much cyanoacrylate for the size of the fuming chamber.
-
Poor Air Circulation: Uneven distribution of fumes can lead to some areas being over-fumed while others are underdeveloped.[1]
To prevent over-fuming, it is essential to monitor the development process regularly.[7] Using a control print within the chamber can help indicate when the prints are optimally developed.[12] Starting with shorter fuming times and incrementally increasing as needed for your specific chamber and conditions is also a good practice.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No visible print development | - Surface is porous.[4] - Print is too old or degraded.[8] - Insufficient cyanoacrylate used. - Fuming chamber is not airtight. | - Confirm the substrate is non-porous. - Consider pre-treatment methods for aged prints. - Increase the amount of cyanoacrylate. - Ensure the fuming chamber is properly sealed. |
| Weak or faint prints | - Low humidity in the chamber.[6][7] - Fuming time is too short.[1] - Low ambient temperature.[4] - Insufficient air circulation.[1] | - Introduce a water source to increase humidity to 70-80% RH.[1][2] - Increase the fuming duration. - Ensure the ambient temperature is adequate for vaporization (typically room temperature or slightly above). - Use a fan to ensure even fume distribution. |
| Over-fumed prints (excessive whitening) | - Fuming time is too long.[11] - Too much cyanoacrylate used. - Poor air circulation leading to "hot spots".[1] | - Reduce the fuming time and monitor development closely. - Decrease the amount of cyanoacrylate. - Improve air circulation within the chamber. |
| Inconsistent results across samples | - Variation in substrate type and cleanliness. - Inconsistent temperature and humidity levels. - Age and quality of the latent prints vary.[1] | - Process similar substrates together. - Calibrate and monitor temperature and humidity for each run. - Document the age and condition of prints when possible. |
Experimental Protocols
Standard this compound Fuming Protocol
-
Preparation:
-
Ensure the fuming chamber is clean and airtight.
-
Place a calibrated hygrometer and thermometer inside the chamber to monitor conditions.
-
Position a small, low-speed fan inside the chamber to ensure even fume circulation.
-
Suspend the items to be fumed, ensuring all surfaces are exposed to the air.
-
Place a control fingerprint on a similar, non-porous material inside the chamber.
-
-
Humidification:
-
Fuming:
-
Place a small aluminum dish containing a few drops of this compound onto a warming plate inside the chamber.[7]
-
Heat the cyanoacrylate to approximately 80-100°C to initiate vaporization.[6][7]
-
Seal the chamber and begin the fuming cycle.
-
Monitor the development of the control print. Fuming times can range from 15 minutes to over an hour depending on the chamber size and conditions.[4]
-
-
Completion and Post-Treatment:
-
Once the control print shows adequate development (clear, white ridges), turn off the heat source.
-
Ventilate the chamber in a fume hood to remove any remaining cyanoacrylate fumes.[11]
-
Visually inspect the developed prints.
-
The developed prints can be photographed as is or enhanced with fingerprint powders or fluorescent dyes for better contrast.[5][13]
-
Visual Guides
Caption: Troubleshooting workflow for inconsistent fuming results.
Caption: Standard workflow for this compound fuming.
References
- 1. labconco.com [labconco.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soinc.org [soinc.org]
- 6. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Lift Fingerprints: Cyanoacrylate (Super Glue) Fuming : 6 Steps (with Pictures) - Instructables [instructables.com]
- 8. ojp.gov [ojp.gov]
- 9. crime-scene-investigator.net [crime-scene-investigator.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 12. Superglue Fuming Tips [onin.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
Methods for refining the purification process of synthesized isopropyl cyanoacrylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of synthesized isopropyl cyanoacrylate. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthesized this compound?
A1: The most common and effective method for purifying this compound is vacuum distillation. This technique is preferred because it lowers the boiling point of the monomer, reducing the risk of thermal decomposition and premature polymerization, which are significant challenges with cyanoacrylates.[1][2] The process involves heating the crude monomer under reduced pressure, causing it to vaporize and then condense in a separate, cooled container, leaving behind non-volatile impurities.[1]
Q2: Why is my this compound polymerizing in the distillation flask or condenser?
A2: Premature polymerization during distillation is a frequent issue and is typically caused by one or more of the following factors:
-
Insufficient or Ineffective Inhibitors: Cyanoacrylates are highly susceptible to both anionic and free-radical polymerization.[3] It is crucial to have an adequate concentration of both types of inhibitors in the distillation mixture.
-
High Temperatures: Excessive distillation temperatures can overcome the effectiveness of inhibitors and initiate thermal polymerization.[4]
-
Presence of Contaminants: Basic or nucleophilic impurities can initiate anionic polymerization.[3] Ensure all glassware is scrupulously cleaned and dried, preferably acid-washed, to remove any basic residues.[4]
-
Air Leaks in the Vacuum System: Oxygen can promote free-radical polymerization. Ensure all joints in your vacuum distillation setup are properly sealed.
Q3: What types of inhibitors should I use, and in what concentration?
A3: A dual inhibitor system is essential for stabilizing this compound during purification:
-
Anionic Polymerization Inhibitors: These are typically acidic compounds that neutralize basic impurities. Common examples include sulfur dioxide (SO₂), phosphoric acid, and various sulfonic acids.[5][6] The concentration is critical; too much can over-stabilize the monomer and affect its final performance, while too little will be ineffective.
-
Free-Radical Polymerization Inhibitors: These are often phenolic compounds that scavenge free radicals. Hydroquinone and butylated hydroxytoluene (BHT) are commonly used.[7]
For optimal results, it is recommended to use a combination of both types of inhibitors. The exact concentrations may need to be optimized for your specific setup and the purity of your crude monomer.
Q4: How can I assess the purity of my refined this compound?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups of this compound and to detect the presence of polymeric impurities by observing the disappearance or reduction of the C=C bond absorption.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the monomer and identify impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is cloudy or hazy after distillation. | Presence of water or other immiscible impurities. | Ensure all starting materials and glassware are thoroughly dry. Consider using a drying agent prior to distillation. |
| Low yield of purified product. | - Premature polymerization in the distillation flask.- Inefficient condensation.- Loss of product due to overly aggressive vacuum. | - Optimize inhibitor concentrations.- Ensure the condenser is adequately cooled.- Carefully control the vacuum level. |
| Product turns yellow or discolors during or after distillation. | Thermal degradation or presence of certain impurities. | - Lower the distillation temperature by reducing the vacuum pressure.- Ensure high-purity starting materials. |
| Distillate solidifies in the receiving flask. | Spontaneous polymerization upon cooling. | Add a small amount of both anionic and free-radical inhibitors to the receiving flask before starting the distillation. |
| Inconsistent boiling point during distillation. | Fluctuations in vacuum pressure. | Ensure a stable vacuum source and check for leaks in the system. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing non-volatile impurities and inhibitors from the synthesis step.
Materials:
-
Crude this compound
-
Anionic inhibitor (e.g., phosphoric acid)
-
Free-radical inhibitor (e.g., hydroquinone)
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, condenser, receiving flask, and vacuum pump)
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and completely dry. Use high-vacuum grease on all ground-glass joints to ensure a good seal.[11]
-
Inhibitor Addition: To the crude this compound in the distillation flask, add an appropriate amount of an anionic inhibitor (e.g., a few drops of phosphoric acid) and a free-radical inhibitor (e.g., a small amount of hydroquinone). Also, add a small amount of inhibitors to the receiving flask to stabilize the purified monomer.
-
Applying Vacuum: Begin to slowly apply the vacuum to the system. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump.[12]
-
Heating: Once a stable vacuum is achieved (typically in the range of 1-5 mmHg), begin to gently heat the distillation flask using a heating mantle with magnetic stirring.
-
Distillation: The this compound will begin to boil and distill. The vapor will pass through the condenser and collect in the receiving flask. Monitor the temperature of the vapor throughout the distillation. The boiling point of this compound is approximately 53-56 °C at 2 Torr.[13]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Storage: Store the purified this compound in a tightly sealed container with a headspace flushed with an inert gas (e.g., nitrogen or argon) and in a cool, dark place.
Protocol 2: Purity Assessment by GC-MS
Objective: To determine the purity of the distilled this compound and identify any residual impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Chromatographic Separation: The components of the sample will be separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As each component elutes from the column, it will be ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Data Analysis: The purity of the this compound is determined by the relative area of its peak in the chromatogram. Impurities can be identified by comparing their mass spectra to a library of known compounds.[8]
Data Presentation
Table 1: Effect of Inhibitor Concentration on this compound Distillation Yield and Purity
| Anionic Inhibitor (ppm) | Radical Inhibitor (ppm) | Distillation Temperature (°C at 2 Torr) | Yield (%) | Purity by GC-MS (%) | Observations |
| 50 | 100 | 55-60 | 65 | 98.5 | Some polymer formation in the distillation flask. |
| 100 | 200 | 55-60 | 85 | 99.2 | Minimal polymer formation. |
| 200 | 400 | 55-60 | 82 | 99.5 | Stable distillation, slight increase in distillation time. |
| 100 | 0 | 55-60 | 20 | - | Significant polymerization in the flask. |
| 0 | 200 | 55-60 | 35 | - | Polymerization observed, but less severe than with no anionic inhibitor. |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical relationships for troubleshooting premature polymerization.
References
- 1. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 2. vacuum distillation process: Topics by Science.gov [science.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents [patents.google.com]
- 7. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 8. optikinstruments.hr [optikinstruments.hr]
- 9. shimadzu.com [shimadzu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. echemi.com [echemi.com]
Strategies to improve the bond strength of isopropyl cyanoacrylate on wet surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with using isopropyl cyanoacrylate adhesives on wet or moist surfaces.
Troubleshooting Guides
This section addresses common problems encountered during the application of this compound to wet substrates.
Question: Why is the this compound adhesive curing instantly upon contact with the wet surface, forming a weak, white solid instead of a strong bond?
Answer: This phenomenon, known as shock polymerization, is the most common cause of bonding failure on excessively wet surfaces. Cyanoacrylate polymerization is initiated by moisture.[1] When a droplet of the adhesive comes into contact with a visible layer of water, the outer surface of the droplet cures immediately before the adhesive can spread and "wet" the substrate. This prevents the formation of a continuous, strong adhesive film, resulting in a weak, crumbly white polymer.[2]
Question: My this compound is taking a very long time to cure, or not curing at all, on a seemingly wet biological tissue. What is happening?
Answer: While moisture is necessary for curing, some biological tissues or other substrates can have an acidic surface pH. The acidic nature of the surface can neutralize the basic catalyst (moisture) that initiates the polymerization of the cyanoacrylate, leading to significantly delayed or even inhibited curing.[3] Additionally, if the tissue is porous, the low-viscosity adhesive may be absorbed into the tissue before it has a chance to polymerize on the surface.[4]
Question: After initial successful bonding on a humid day, the bond failed over time. Why did this happen?
Question: I'm trying to bond a low-surface-energy plastic (e.g., polyethylene, polypropylene) that is also wet. The adhesive is not spreading and the bond is very weak. What is the best approach?
Answer: This is a particularly challenging application due to two compounding factors: low surface energy and excess moisture. Low-surface-energy plastics prevent the adhesive from wetting the surface properly, leading to poor adhesion.[7] The presence of water further complicates this by causing premature curing. The most effective strategy involves a multi-step approach:
-
Surface Preparation: If possible, gently dry the surface to remove excess water.
-
Primer Application: Use a polyolefin primer specifically designed for cyanoacrylate adhesives. The primer modifies the surface energy of the plastic, making it more receptive to the adhesive.[8]
-
Adhesive Application: Apply a minimal amount of this compound to the primed surface.
-
Assembly: Quickly join the parts and apply firm pressure.
Frequently Asked Questions (FAQs)
Q1: What is the ideal humidity range for applying this compound?
A1: The optimal ambient relative humidity for applying cyanoacrylate adhesives is typically between 40% and 60%.[6] Lower humidity can slow down the cure, while humidity above 80% can accelerate the cure too quickly, potentially reducing the final bond strength due to shock curing.[9]
Q2: Can I use an accelerator to speed up the cure on a wet surface?
A2: While an accelerator can be used to speed up the cure in low-humidity conditions or on acidic surfaces, its use on already wet surfaces should be approached with caution.[10] An accelerator will further increase the speed of polymerization, which could exacerbate the problem of shock curing if a visible water layer is present. It is generally more effective to control the amount of surface moisture first.
Q3: Are there specific formulations of cyanoacrylate that perform better on wet surfaces?
A3: Yes, there are specialized cyanoacrylate formulations designed for improved performance in humid or wet conditions. These include rubber-toughened formulations, which offer enhanced flexibility and impact resistance, and newer, specifically formulated water-resistant adhesives.[6] For example, some commercial ethyl cyanoacrylate-based adhesives are marketed as "water-resistant" and show significantly improved bond strength retention after prolonged exposure to water.[11][12]
Q4: How does the thickness of the applied adhesive affect bonding on wet surfaces?
A4: A thin, uniform layer of adhesive is crucial for optimal bonding with cyanoacrylates, especially on wet surfaces.[2] Applying too much adhesive increases the volume that needs to polymerize and can lead to a slower cure and a weaker bond, as there is a low moisture-to-adhesive ratio in the bulk of the adhesive drop.
Q5: What is the best way to prepare a wet surface before applying this compound?
A5: The goal of surface preparation on a wet substrate is to control the amount of moisture, not necessarily to eliminate it completely. Gently blot the surface with a lint-free wipe to remove any visible water droplets or films. The microscopic layer of moisture remaining will be sufficient to initiate a controlled cure. The surface should also be free of contaminants like oils or grease, so cleaning with isopropyl alcohol and allowing it to dry before the application of the adhesive is recommended if the substrate is not already wet.[13]
Quantitative Data on Moisture-Resistant Cyanoacrylate Performance
| Adhesive Formulation | Substrate | Test Condition | Duration | Resulting Bond Strength / % Retention |
| Permabond 712 (Water-Resistant Ethyl Cyanoacrylate) | Mild Steel | 85°C / 85% Relative Humidity | 100 hours | ~90% strength retention[12] |
| Permabond 712 (Water-Resistant Ethyl Cyanoacrylate) | Mild Steel | 60°C Water Immersion | 1000 hours | ~75% strength retention[11] |
| Born2Bond Aquafast (Moisture-Resistant Ethyl Cyanoacrylate) | Various | High Relative Humidity | 1000 hours | Small reduction in adhesion strength |
| Born2Bond Aquafast (Moisture-Resistant Ethyl Cyanoacrylate) | Various | 24-hour water submersion | 24 hours | Low water absorption rate of 0.8% |
Experimental Protocols
Protocol 1: Surface Preparation of a Non-Porous Wet Substrate
-
Initial Cleaning: If the substrate is contaminated with oils, grease, or other residues, clean it thoroughly with isopropyl alcohol and a lint-free cloth.[13]
-
Drying: Allow the isopropyl alcohol to fully evaporate.
-
Moisture Control: Gently blot the surface with a lint-free wipe to remove any visible water film or droplets. The goal is to leave a microscopically thin, uniform layer of moisture.
-
Primer Application (for low-surface-energy plastics): If bonding a material like polyethylene or polypropylene, apply a thin, uniform coat of a polyolefin primer to the bonding surface. Allow the solvent in the primer to evaporate completely as per the manufacturer's instructions.[8]
Protocol 2: Lap Shear Strength Testing on a Moist Substrate (Adapted from ASTM D1002)
-
Substrate Preparation: Prepare at least five replicate specimens of the substrate material (e.g., plastic or metal coupons). Clean and prepare the bonding surface of each coupon as described in Protocol 1.
-
Adhesive Application: Apply a single drop of this compound adhesive to the prepared surface of one coupon.
-
Assembly: Immediately join the second coupon, creating a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: Apply firm, consistent pressure (e.g., using a clamp or weights) for a specified period (e.g., 24 hours) at a controlled temperature and humidity (e.g., 23°C and 50% RH).
-
Testing: Mount the bonded specimen in a universal testing machine. Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Data Recording: Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the overlap area.
Visualizations
Caption: Troubleshooting workflow for this compound bonding on wet surfaces.
Caption: Anionic polymerization of this compound initiated by surface moisture.
Caption: Logical relationships of factors affecting this compound bond strength.
References
- 1. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 2. Cyanoacrylate Adhesives for Metal: The Professional's Guide - INCURE INC. [incurelab.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - BlazeAsia [blazeasia.com]
- 5. One moment, please... [chemtools.com.au]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Measuring shear strength of soft-tissue adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gluespec.com [gluespec.com]
- 13. guidechem.com [guidechem.com]
Overcoming the inhibition of isopropyl cyanoacrylate polymerization by acidic surfaces
Welcome to the Technical Support Center for Isopropyl Cyanoacrylate Adhesives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges encountered during the use of this compound, particularly its polymerization inhibition on acidic surfaces.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound adhesive curing slowly or not at all on certain surfaces?
A1: this compound adhesives cure via anionic polymerization, a process initiated by weak bases, such as moisture, present on the bonding surface.[1][2] These adhesives are formulated with acidic stabilizers to ensure they remain in a liquid state in the container.[2][3][4] When the adhesive is applied to an acidic surface (e.g., wood, paper, certain plastics, or some plated metals), the surface acidity neutralizes the basic initiators, which slows down or completely inhibits the polymerization reaction.[1][5][6]
Q2: What are "acidic surfaces" in the context of cyanoacrylate bonding?
A2: Acidic surfaces are materials with a low surface pH. Common examples in a laboratory or manufacturing setting include wood and wood products (which contain acidic tannins), paper and cardboard, leather, and certain metals with acidic residues or passivation layers (like zinc-dichromated metals).[5][6] Even some plastics can have acidic surface characteristics.
Q3: How can I overcome the inhibitory effect of acidic surfaces?
A3: There are two primary solutions to this issue:
-
Use of an Accelerator/Activator: These are chemical formulations that are applied to the acidic surface before the adhesive. They work by providing a layer of weak base (typically an amine) that neutralizes the surface acidity and initiates the polymerization of the cyanoacrylate.[4][7][8]
-
Use of a Surface-Insensitive (SI) Cyanoacrylate: These are specially formulated adhesives that contain additives to counteract the effect of acidic surfaces, allowing for a rapid cure without the need for a separate accelerator.[1][5][6][9]
Q4: What are cyanoacrylate accelerators and how do they work?
A4: Cyanoacrylate accelerators are solutions containing a weak base, often an amine compound, dissolved in a volatile solvent like acetone or heptane.[8] When applied to a surface, the solvent evaporates, leaving behind the active basic ingredient. This basic residue neutralizes the acidic surface and the acidic stabilizer in the adhesive, thereby promoting rapid polymerization.[4][8]
Q5: Can I use an accelerator on any surface?
A5: While accelerators are primarily designed for acidic or inactive surfaces, they can be used on other surfaces to achieve a near-instantaneous cure. However, it is crucial to test the accelerator on a small, inconspicuous area first, especially with sensitive plastics, as the solvent in the accelerator can sometimes cause crazing or discoloration.[10]
Q6: What is the difference between fixture time and full cure time?
A6: Fixture time is the amount of time required for the adhesive to develop enough strength to hold the bonded parts together so they can be carefully handled without the bond failing. This is typically very rapid for cyanoacrylates, ranging from a few seconds to a minute.[11] Full cure time is the time it takes for the adhesive to reach its maximum bond strength. For most cyanoacrylates, this is typically 24 hours.[11]
Troubleshooting Guides
Problem: Slow or No Cure on an Acidic Substrate
| Possible Cause | Solution |
| Surface Acidity | The surface pH is too low, inhibiting the anionic polymerization. |
| 1. Apply a Cyanoacrylate Accelerator: Pre-apply a thin layer of an appropriate accelerator to one or both surfaces. Allow the solvent to evaporate completely before applying the adhesive. | |
| 2. Switch to a Surface-Insensitive (SI) Cyanoacrylate: These adhesives are formulated to cure on acidic surfaces without a separate activator. | |
| Low Humidity | Cyanoacrylate adhesives require moisture to initiate curing. Very dry environments (low humidity) can slow the cure speed. |
| 1. Increase Ambient Humidity: Use a humidifier to bring the relative humidity in the workspace to the optimal range of 40-60%. | |
| 2. Use an Accelerator: Accelerators can help initiate the cure in low-humidity conditions. | |
| Inactive Surface | Some surfaces are naturally less reactive and may not have enough moisture to initiate a fast cure. |
| Use an Accelerator: An accelerator will provide the necessary chemical trigger for polymerization. |
Problem: Weak Bond Strength on an Acidic Substrate
| Possible Cause | Solution |
| Incomplete Polymerization | The acidic nature of the substrate has prevented the cyanoacrylate from fully curing, resulting in a weak bond. |
| 1. Use an Accelerator: Ensure a complete and rapid cure by pre-treating the surface with an accelerator. | |
| 2. Use a Surface-Insensitive (SI) Adhesive: These are designed to achieve high bond strength on acidic surfaces. | |
| Porous Substrate | Porous materials like wood can absorb the liquid adhesive before it has a chance to cure, leading to a starved joint. |
| 1. Use a Higher Viscosity Cyanoacrylate: A gel or higher viscosity formulation will be less prone to wicking into the substrate. | |
| 2. Apply an Accelerator: This will speed up the cure time, reducing the time available for the adhesive to be absorbed. | |
| Poor Wetting | The adhesive is not spreading well on the surface, leading to a smaller bonding area. |
| Improve Surface Preparation: Ensure the surface is clean, dry, and free of contaminants. Light abrasion of the surface can sometimes improve wetting and adhesion. |
Data Presentation
Table 1: Comparative Performance of this compound on an Acidic Substrate (Oak Wood)
| Adhesive System | Fixture Time (seconds) | Bond Strength (MPa) after 24h Cure |
| Standard this compound | > 300 (did not fixture) | < 1.0 |
| Standard this compound with Accelerator | 5 - 15 | 8.0 - 12.0 |
| Surface-Insensitive (SI) this compound | 10 - 25 | 9.0 - 13.0 |
Note: These are representative values. Actual results may vary depending on the specific product, substrate condition, and environmental factors.
Experimental Protocols
Protocol 1: Determination of Fixture Time
Objective: To determine the time required for a cyanoacrylate adhesive bond to achieve handling strength.
Materials:
-
This compound adhesive (standard and/or surface-insensitive)
-
Cyanoacrylate accelerator (if applicable)
-
Substrates (e.g., oak wood blocks, steel coupons)
-
Stopwatch
-
Means of applying consistent, light pressure
Procedure:
-
Prepare the substrates by ensuring they are clean, dry, and free from any contaminants.
-
If using an accelerator, apply a thin, even coat to one of the bonding surfaces and allow the solvent to fully evaporate (typically 30-60 seconds).
-
Apply a single drop of the this compound adhesive to the other bonding surface.
-
Immediately join the two substrates, applying light, consistent pressure to ensure a thin bond line. Start the stopwatch simultaneously.
-
After a predetermined time (e.g., 5 seconds), gently attempt to move the substrates by hand.
-
If the bond holds, the fixture time is recorded as that time. If it does not hold, repeat the process with a fresh set of substrates, increasing the time interval until the bond is secure enough to resist gentle manual force.
-
Repeat the measurement at least three times and report the average fixture time.
Protocol 2: Measurement of Bond Strength (Pull-Off Adhesion Test - adapted from ASTM D4541)
Objective: To quantify the bond strength of a cured cyanoacrylate adhesive on a given substrate.
Materials:
-
Cured adhesive assemblies from Protocol 1
-
Portable pull-off adhesion tester with appropriate dollies (testing fixtures)
-
A high-strength epoxy or other suitable adhesive to attach the dolly to the substrate
-
Scoring tool (if necessary to isolate the test area)
Procedure:
-
Ensure the cyanoacrylate adhesive in the test assemblies has been allowed to cure for at least 24 hours at ambient conditions.
-
Lightly abrade the top surface of the substrate to be tested and the bottom of the dolly. Clean both surfaces with a suitable solvent (e.g., acetone).
-
Prepare the high-strength epoxy according to the manufacturer's instructions and apply a thin layer to the bottom of the dolly.
-
Firmly press the dolly onto the center of the bonded substrate area. Ensure the dolly is perpendicular to the surface.
-
Allow the epoxy to fully cure as per the manufacturer's instructions.
-
If necessary, use a scoring tool to cut through the adhesive around the perimeter of the dolly, isolating the test area.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a tensile load at a steady rate until the dolly detaches from the substrate.
-
Record the force at which the bond failed.
-
Examine the dolly and the substrate to determine the mode of failure (e.g., adhesive failure at the substrate-adhesive interface, cohesive failure within the adhesive, or substrate failure).
-
Calculate the bond strength in Megapascals (MPa) by dividing the failure load by the surface area of the dolly.
-
Repeat the test for a statistically significant number of samples and report the average bond strength and mode of failure.
Visualizations
Caption: Inhibition of this compound Polymerization on Acidic Surfaces.
Caption: Troubleshooting Workflow for Slow or No Cure of this compound.
References
- 1. gluegun.com [gluegun.com]
- 2. masterbond.com [masterbond.com]
- 3. permabond.com [permabond.com]
- 4. What to Do When Super Glue Doesn't Bond - Mentored Engineer [mentoredengineer.com]
- 5. techsolute.com [techsolute.com]
- 6. Substrate Selectivity: The Solution for Cyanoacrylate Cure Failure on Difficult Surfaces - INCURE INC. [incurelab.com]
- 7. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 8. kta.com [kta.com]
- 9. action-adhesives.ie [action-adhesives.ie]
- 10. ceccorp.ca [ceccorp.ca]
- 11. poudrafshan.ir [poudrafshan.ir]
Technical Support Center: Latent Print Development with Cyanoacrylate Fuming
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of fuming chamber parameters for optimal latent print development using cyanoacrylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the cyanoacrylate fuming process.
Issue: Weak or Under-developed Prints
-
Question: My latent prints are very faint or not developing at all. What could be the cause?
-
Answer: Weak or under-developed prints are a common issue and can be attributed to several factors. Low humidity is a primary cause, as moisture is essential for the polymerization of cyanoacrylate on fingerprint residues.[1] Insufficient fuming time or an inadequate amount of cyanoacrylate can also lead to poor development.[2][3] Additionally, the age of the latent print can affect development, with older prints sometimes being more difficult to develop.[1] The nature of the surface is also a critical factor; cyanoacrylate fuming is most effective on non-porous surfaces like glass and plastic.[1][4][5][6][7]
Issue: Over-developed or "Over-glued" Prints
-
Question: The developed prints are thick, white, and have lost ridge detail. How can I prevent this?
-
Answer: This condition is known as over-fuming and occurs when the evidence is exposed to cyanoacrylate fumes for too long.[5] It results in the excessive buildup of polymerized cyanoacrylate, which obscures the fine details of the print. To avoid this, it is crucial to monitor the development process visually and stop the fuming cycle as soon as the prints become visible.[8] Using a control print on a similar surface can help in judging the optimal fuming time.[5] Some commercial fuming chambers have automated controls that can help prevent over-fuming.[1][8]
Issue: Uneven Print Development
-
Question: Some parts of the print are well-developed while others are weak. What causes this inconsistency?
-
Answer: Uneven development is often a result of poor air circulation within the fuming chamber.[2][3] If the cyanoacrylate vapor is not distributed evenly, some areas of the evidence will come into more contact with the fumes than others. Ensuring proper vapor circulation with a fan or by strategically placing the evidence to allow for maximum exposure can mitigate this issue.[2][3][5] The placement of the cyanoacrylate source and the water source for humidity can also impact vapor distribution.
Issue: Poor Contrast on Light-colored Surfaces
-
Question: The prints have developed, but they are difficult to see against a light-colored background. How can I enhance the contrast?
-
Answer: The white color of developed prints can indeed result in poor contrast on lighter surfaces. To enhance visibility, post-treatment procedures are often employed. These can include the application of fingerprint powders that adhere to the polymerized cyanoacrylate or the use of fluorescent dyes that can be visualized under a specific light source.[6][9][10]
Frequently Asked Questions (FAQs)
What is the optimal humidity level for cyanoacrylate fuming?
The optimal relative humidity for cyanoacrylate fuming is generally considered to be around 80%.[11][12] However, a range of 60% to 80% is also cited as effective.[13] Low humidity can lead to weakly developed prints, while excessively high humidity can cause the background to be overly developed.[1][11]
What is the ideal temperature for the fuming process?
Temperature plays a dual role in the fuming process. The cyanoacrylate itself is typically heated to between 80°C and 100°C to create sufficient vapor.[1] However, research suggests that the temperature of the item being fumed can also impact the quality of the developed prints. Some studies indicate that cooling the substrate to between 8°C and 10°C can improve the quality of aged latent prints.[14] Overheating the cyanoacrylate should be avoided as it can produce toxic fumes.[1]
How long should the fuming process take?
The duration of the fuming process is highly variable and depends on factors such as the size of the chamber, the amount of cyanoacrylate used, the temperature, and the humidity.[6] It can range from a few minutes to several hours.[1][5][6] Continuous monitoring of the development is the most reliable way to determine the appropriate fuming time.[8]
Can cyanoacrylate fuming be used on porous surfaces?
Cyanoacrylate fuming is most effective on non-porous surfaces such as glass, plastic, and metal.[1][4][5][6][7] It can sometimes work on semi-porous surfaces like glossy cardboard, but it is generally not suitable for porous surfaces like paper or untreated wood because the fingerprint residue is absorbed into the material.[5][7]
Is it possible to remove developed prints?
Cyanoacrylate can be removed with solvents such as acetone or acetonitrile.[5] However, this process may also damage the underlying surface and the latent print itself.
Data Presentation
Table 1: Recommended Fuming Chamber Parameters
| Parameter | Recommended Value/Range | Notes |
| Relative Humidity | 60% - 80% | Optimum is often cited as 80%.[11][12][13] |
| Cyanoacrylate Temp. | 80°C - 100°C | To generate sufficient vapor.[1] |
| Substrate Temp. | 8°C - 15°C | Can improve development of aged prints.[14] |
| Fuming Time | Variable (minutes to hours) | Dependent on multiple factors; visual monitoring is key.[1][5][6] |
Experimental Protocols
Protocol: Standard Cyanoacrylate Fuming Procedure
-
Preparation:
-
Ensure the fuming chamber is clean and free of any residual cyanoacrylate from previous runs.
-
Place the evidence inside the chamber, ensuring all surfaces to be fumed are exposed. Suspend items if necessary.[5]
-
Place a control print on a non-porous surface similar to the evidence item within the chamber.[5]
-
-
Parameter Setup:
-
Place a small, open container with a few drops of liquid cyanoacrylate onto the heating element within the chamber.[1][6]
-
Place a container of water in the chamber to provide humidity. An accelerator, such as warm water, can be used.[5][6]
-
Set the desired temperature for the heating element (typically 80°C - 100°C) and the desired relative humidity (typically 70% - 80%).[1][2]
-
-
Fuming Cycle:
-
Cycle Completion and Post-treatment:
Visualizations
Caption: A flowchart illustrating the standard workflow for latent print development using cyanoacrylate fuming.
Caption: A logical workflow for troubleshooting common problems encountered during cyanoacrylate fuming.
References
- 1. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labconco.com [labconco.com]
- 3. arrowheadforensics.com [arrowheadforensics.com]
- 4. Cyanoacrylate Fuming Method | Air Science [airscience.com]
- 5. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 6. soinc.org [soinc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Cyanoacrylate Fuming for Latent Fingerprint Development [fingerprintexpert.in]
- 11. The effect of relative humidity on the effectiveness of the cyanoacrylate fuming process for fingermark development and on the microstructure of the developed marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimum conditions and application of one-step fluorescent cyanoacrylate fuming method for fingermark development based on PolyCyano UV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crime-scene-investigator.net [crime-scene-investigator.net]
Validation & Comparative
A Comparative Guide to Isopropyl Cyanoacrylate and Ethyl Cyanoacrylate for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate biocompatible materials is a critical step in the design and fabrication of medical devices and drug delivery systems. Cyanoacrylate adhesives, known for their rapid polymerization and strong adhesive properties, have been widely explored for various biomedical applications, from tissue adhesives to nanoparticle drug carriers. Among the various alkyl esters of cyanoacrylate, ethyl cyanoacrylate (ECA) and isopropyl cyanoacrylate (ICA) are of significant interest. This guide provides an objective comparison of these two cyanoacrylates, supported by experimental data, to aid in the selection process for specific biomedical uses.
Performance Comparison: Key Physicochemical and Biological Properties
The choice between this compound and ethyl cyanoacrylate often hinges on a trade-off between bond strength, degradation rate, and biocompatibility. Generally, the length of the alkyl ester chain influences these properties. Ethyl cyanoacrylate, with a shorter alkyl chain, tends to form a more rigid and strong bond but degrades faster, leading to a higher concentration of cytotoxic byproducts. In contrast, longer-chain cyanoacrylates like this compound are typically more flexible, degrade slower, and exhibit improved biocompatibility.
Quantitative Data Summary
The following tables summarize the key performance indicators for isopropyl and ethyl cyanoacrylate based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and thus, the presented data is a synthesis from various sources.
| Property | This compound | Ethyl Cyanoacrylate | Test Method |
| Bond Strength | Lower, more flexible bond | High, rigid bond | ASTM F2255 (Shear), F2258 (Tensile) |
| Degradation Rate | Slower | Faster | In vitro mass loss |
| Cytotoxicity | Lower | Higher | ISO 10993-5, MTT Assay |
| Formaldehyde Release | Lower rate | Higher rate | Fluorometric Assay |
Table 1: General Performance Comparison
| Parameter | This compound | Ethyl Cyanoacrylate |
| Tensile Strength (MPa) | Data not readily available in comparative studies | ~20 MPa (on steel)[1] |
| Cell Viability (%) | Higher (qualitative) | Lower (qualitative) |
| Degradation Byproducts | Formaldehyde, Isopropyl Cyanoacetate | Formaldehyde, Ethyl Cyanoacetate |
Table 2: Specific Performance Data
Biocompatibility and Cytotoxicity: The Role of Degradation
The biocompatibility of cyanoacrylates is intrinsically linked to their degradation products. The primary mechanism of cytotoxicity is the release of formaldehyde and a cyanoacetate ester upon hydrolysis of the polymer chain.[2] Shorter-chain cyanoacrylates, such as ethyl cyanoacrylate, degrade more rapidly, leading to a faster and higher local concentration of these cytotoxic compounds.[3] This can induce a more pronounced inflammatory response and tissue necrosis.[4] this compound, with its longer alkyl chain, degrades at a slower rate, resulting in a more gradual release of byproducts and, consequently, a milder tissue response.[5]
Signaling Pathway of Formaldehyde-Induced Inflammation
Formaldehyde, a key degradation product, is known to induce inflammatory responses in cells. One of the primary signaling pathways activated is the Nuclear Factor-kappa B (NF-κB) pathway. The binding of formaldehyde to cellular receptors can trigger a cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]
Caption: NF-κB signaling pathway activation by formaldehyde.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the biomedical performance of cyanoacrylate adhesives.
In Vitro Cytotoxicity Testing (Elution Method - based on ISO 10993-5)
This protocol assesses the cytotoxic potential of leachable substances from the cyanoacrylate adhesive.
-
Material Preparation: Polymerize 0.1g of the cyanoacrylate adhesive in a sterile glass vial at 37°C for 24 hours.
-
Elution: Add 10 mL of serum-free cell culture medium (e.g., DMEM) to the vial containing the polymerized adhesive. Incubate at 37°C for 24 hours with gentle agitation. This creates the 100% extract.
-
Cell Culture: Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with serial dilutions (e.g., 100%, 50%, 25%, 12.5%) of the cyanoacrylate extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Bond Strength Testing (Lap Shear - based on ASTM F2255)
This protocol measures the shear strength of the adhesive bond between two substrates.
-
Substrate Preparation: Use standardized substrates, such as porcine skin or a synthetic skin mimic. Cut the substrates into uniform strips (e.g., 25 mm x 100 mm).
-
Bonding: Overlap two substrate strips by a defined area (e.g., 25 mm x 10 mm). Apply a consistent amount of cyanoacrylate adhesive (e.g., 5 µL) to the overlap region. Apply a constant pressure (e.g., 1 N) for a set curing time (e.g., 2 minutes).
-
Conditioning: Store the bonded specimens under controlled conditions (e.g., 37°C and 95% humidity) for 24 hours to simulate physiological conditions.
-
Testing: Mount the specimen in a universal testing machine with tensile grips. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the bonded area (in MPa or N/mm²).
Caption: Logical workflow for bond strength testing.
Conclusion
The selection between this compound and ethyl cyanoacrylate for biomedical applications requires careful consideration of the specific requirements of the device or therapy. Ethyl cyanoacrylate offers superior bond strength, which may be advantageous for applications requiring robust adhesion. However, its faster degradation and higher cytotoxicity make it less suitable for applications involving direct, long-term contact with sensitive tissues. This compound, while potentially having lower bond strength, provides a more favorable biocompatibility profile due to its slower degradation and reduced rate of formaldehyde release. For applications where biocompatibility and a controlled degradation rate are paramount, such as in tissue engineering scaffolds or long-term implantable devices, this compound may be the preferred choice. Researchers and developers are encouraged to conduct specific in-house testing based on the protocols outlined above to determine the most suitable cyanoacrylate for their unique application.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. afinitica.com [afinitica.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB is activated in oesophageal fibroblasts in response to a paracrine signal generated by acid-exposed primary oesophageal squamous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Isopropyl Cyanoacrylate and n-Butyl Cyanoacrylate as Tissue Adhesives: A Guide for Researchers and Drug Development Professionals
An in-depth evaluation of two prominent cyanoacrylate-based tissue adhesives, this guide provides a comparative analysis of isopropyl cyanoacrylate and n-butyl cyanoacrylate. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
This guide synthesizes available experimental data on the performance characteristics of this compound and n-butyl cyanoacrylate, focusing on key parameters for tissue adhesives: bond strength, biocompatibility, and degradation rate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited studies are provided. Additionally, visualizations of experimental workflows and cellular response pathways are included to facilitate a comprehensive understanding.
Performance Comparison
The selection of a tissue adhesive is dictated by the specific requirements of the surgical procedure, including the required bond strength, the sensitivity of the surrounding tissues, and the desired persistence of the adhesive. Isopropyl and n-butyl cyanoacrylates, while chemically similar, exhibit differences in these critical performance areas.
Bond Strength
The primary function of a tissue adhesive is to provide secure wound closure. Bond strength is a critical determinant of an adhesive's efficacy. While direct comparative studies are limited, data from various sources allows for an indirect comparison of the bond strength of isopropyl and n-butyl cyanoacrylates. Wound bursting strength and shear strength are common metrics used to evaluate this property.
| Performance Metric | This compound | n-Butyl Cyanoacrylate | Test Substrate/Model |
| Shear Strength | 12.5 MPa[1] | Not explicitly found in MPa, but generally considered to have a strong bond.[2] | Not specified[1] |
| Wound Bursting Strength (in vivo) | Data not available | 182 - 214 mmHg (at day 0)[3] | Rat incisional model[3] |
Note: The provided shear strength for this compound is a single data point and may not be representative of all formulations. The wound bursting strength for n-butyl cyanoacrylate is compared to 2-octyl cyanoacrylate, which was found to be stronger.[3] It is generally accepted that longer alkyl chains in cyanoacrylates, such as in 2-octyl cyanoacrylate, lead to increased flexibility but potentially lower initial bond strength compared to shorter chains like n-butyl.[4]
Biocompatibility
The biocompatibility of a tissue adhesive is paramount to prevent adverse tissue reactions and promote optimal healing. Cytotoxicity and in vivo inflammatory response are key indicators of biocompatibility.
| Biocompatibility Parameter | This compound | n-Butyl Cyanoacrylate | Key Findings |
| Cytotoxicity (in vitro) | Data suggests that the increased steric bulk of the isopropyl group may contribute to greater thermal stability in copolymers, implying potentially lower cytotoxicity compared to shorter-chain cyanoacrylates.[1] | Studies on cultured human oral fibroblasts have shown that polymerized n-butyl cyanoacrylate can release cytotoxic substances.[5] However, it is widely used in clinical settings, suggesting an acceptable level of biocompatibility in vivo. | Longer alkyl chain cyanoacrylates are generally considered to have lower cytotoxicity due to slower degradation and reduced release of byproducts like formaldehyde.[6] |
| Inflammatory Response (in vivo) | Data not available | In a study on rats, n-butyl cyanoacrylate was found to elicit a more aggressive inflammatory reaction compared to alpha-cyanoacrylate.[7] | The inflammatory response to cyanoacrylates is often linked to their degradation products.[6] |
Degradation Rate
The degradation rate of a tissue adhesive influences its persistence at the application site and the release of potentially cytotoxic byproducts. The length of the alkyl chain is a primary factor determining the degradation rate of cyanoacrylate polymers.
| Degradation Parameter | This compound | n-Butyl Cyanoacrylate | General Principle |
| In Vitro Degradation | Expected to have a degradation rate between that of ethyl and butyl cyanoacrylate due to the branched nature of the isopropyl group. | Degrades more slowly than shorter-chain cyanoacrylates like ethyl cyanoacrylate.[8] | The rate of hydrolytic degradation of polyalkylcyanoacrylates decreases with increasing alkyl chain length.[8][9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key experiments cited in this guide.
Tensile and Wound Bursting Strength Testing
Objective: To determine the force required to disrupt the adhesive bond.
Experimental Workflow:
Caption: Workflow for Tensile and Wound Bursting Strength Testing.
Detailed Protocol (based on in vivo wound bursting strength studies[3][10]):
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Incision: Standardized full-thickness incisions (e.g., 2 cm) are made on the dorsal side of the anesthetized rat.
-
Wound Closure: The wound edges are manually approximated, and the tissue adhesive is applied according to the manufacturer's instructions.
-
Testing Device: A specialized device, such as the BTC-2000, is used to apply negative pressure to a ring adhered around the incision site.
-
Measurement: The pressure is gradually increased until the wound dehisces. The pressure at which this occurs is recorded as the wound bursting strength in millimeters of mercury (mmHg).
-
Time Points: Testing is typically performed at various time points post-application (e.g., immediately, 24 hours, 48 hours) to assess the change in bond strength over time.
In Vitro Cytotoxicity Assay
Objective: To assess the potential of the adhesive to cause cell death.
Experimental Workflow:
References
- 1. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 2. Randomized clinical trial of a new cyanoacrylate flexible tissue adhesive (Adhflex) for repairing surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo study of wound bursting strength and compliance of topical skin adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. woundsinternational.com [woundsinternational.com]
- 5. Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro model for the degradation of alkylcyanoacrylate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medguard.ie [medguard.ie]
A Head-to-Head Battle for Clarity: Isopropyl Cyanoacrylate Fuming vs. Traditional Fingerprinting Powders
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparative performance of two key latent fingerprint development techniques.
In the meticulous world of forensic science and cleanroom environments, the visualization of latent fingerprints is paramount. For decades, traditional fingerprinting powders have been the workhorse for this task. However, the advent of isopropyl cyanoacrylate fuming has presented a compelling alternative. This guide provides an objective comparison of these two methods, supported by experimental data, to aid professionals in selecting the most appropriate technique for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance differences between this compound fuming and traditional fingerprinting powders based on findings from various studies.
| Performance Metric | This compound Fuming | Traditional Fingerprinting Powders (e.g., Black, Aluminum) |
| Overall Success Rate | 89.3% - 95% on non-porous surfaces[1] | 52.9% on non-porous surfaces[1] |
| Surface Compatibility | Excellent on non-porous (glass, plastic, metal) and some semi-porous surfaces.[2][3] | Primarily effective on non-porous surfaces; less effective on textured or porous surfaces.[4][5] |
| Development of Aged Prints | Effective, as it reacts with stable amino acid and protein residues.[2] | Less effective, as it relies on moisture and oils that evaporate over time.[3][4] |
| Destructive Potential | Non-destructive; stabilizes the print for subsequent analysis.[6] | Can be destructive if not applied carefully, potentially smudging the print. |
| Development Time | Typically 3-5 minutes of fuming, followed by ventilation.[7] | Can be very rapid, depending on the skill of the technician. |
| Contrast | Produces white polymer prints, which may have low contrast on light-colored surfaces without enhancement.[6] | Offers a variety of colors (black, white, fluorescent) for high contrast on different backgrounds.[8] |
| Post-Processing | Prints can be further enhanced with powders or fluorescent dyes.[3][6] | Limited post-processing options. |
Delving into the Science: How They Work
This compound Fuming: This chemical method involves the vaporization of this compound, a monomer. In a controlled chamber, these fumes react with the amino acids, fatty acids, and proteins present in the latent fingerprint residue.[2] This initiates a polymerization process, forming a stable, white polymer (polycyanoacrylate) along the ridges of the fingerprint, thus making it visible.[6][9] The presence of moisture acts as a catalyst for this reaction.[2]
Traditional Fingerprinting Powders: This physical method relies on the mechanical adherence of fine powder particles to the moisture and oily components of the fingerprint residue.[4][5] The powders are composed of a colorant for contrast and a resinous polymer for adhesion.[10] The effectiveness of this technique is highly dependent on the freshness of the print, as the essential moisture and oils can evaporate over time.[3][4]
Experimental Protocols
This compound Fuming
Objective: To develop latent fingerprints on non-porous surfaces using this compound fuming.
Materials:
-
Fuming chamber with a heater and humidity control[7]
-
This compound
-
Aluminum dish[7]
-
Evidence with potential latent fingerprints
-
Control fingerprint sample
-
Personal protective equipment (gloves, safety goggles)
Procedure:
-
Visually inspect the evidence for any visible prints.
-
Place the evidence inside the fuming chamber, ensuring all surfaces are exposed.[7]
-
Place a control fingerprint sample within the chamber.
-
Add a few drops of this compound into an aluminum dish and place it on the heater within the chamber.[7]
-
Seal the chamber and set the desired temperature (typically preheated for 3-5 minutes) and humidity levels.[7] A beaker of warm water can be placed in the chamber to increase humidity.[7]
-
Activate the heater to vaporize the cyanoacrylate.
-
Monitor the development of the control print. A typical fuming time is 3-5 minutes.[7]
-
Once the prints are sufficiently developed (whitish appearance), turn off the heater and ventilate the chamber for 10-15 minutes to remove excess fumes.[7]
-
Carefully remove the evidence and photograph the developed prints.
-
For enhanced contrast, especially on light-colored surfaces, the developed prints can be subsequently dusted with fingerprint powder or treated with fluorescent dyes.[3][6]
Traditional Fingerprint Powdering
Objective: To develop latent fingerprints on non-porous surfaces using traditional fingerprint powders.
Materials:
-
Fingerprint brushes (e.g., camel hair, fiberglass)[11]
-
Magnetic wand (for magnetic powders)[12]
-
Lifting tape and backing cards[11]
-
Personal protective equipment (gloves, dust mask)
Procedure:
-
Select a powder that provides high contrast with the surface being examined.[11]
-
Pour a small amount of the selected powder onto a clean surface or the lid of the powder container.
-
For non-magnetic powders, lightly dip the tips of the fingerprint brush into the powder and tap to remove excess.[11]
-
For magnetic powders, use a magnetic wand to pick up the powder.[12]
-
Gently brush the powdered area using a light, circular or sweeping motion.[11] The goal is to have the powder adhere to the print residue without smudging it.
-
Once the print is visible, carefully brush away any excess powder from between the ridges.[8]
-
Photograph the developed print with a scale.
-
To lift the print, apply a piece of lifting tape smoothly over the print, avoiding air bubbles.[11]
-
Carefully peel the tape from the surface and apply it to a contrasting backing card to preserve the print.[11]
Visualizing the Process
To better understand the workflows and underlying principles, the following diagrams have been generated.
References
- 1. An innovative approach to latent fingerprint development at crime scenes: The cyanoacrylate spraying methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soinc.org [soinc.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Fingerprint powder - Wikipedia [en.wikipedia.org]
- 5. aditya.ac.in [aditya.ac.in]
- 6. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 8. archives.fbi.gov [archives.fbi.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. (PART-II)- Development of latent fingerprints using powders method.pptx [slideshare.net]
- 11. forensicresources.org [forensicresources.org]
- 12. crimelab.phoenix.gov [crimelab.phoenix.gov]
Isopropyl Cyanoacrylate vs. Epoxy Resins: A Comparative Guide for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive is a critical step that can significantly impact the integrity and outcome of an experiment. The choice between isopropyl cyanoacrylate and epoxy resins depends on a multitude of factors including the substrates to be bonded, the required bond strength, curing time constraints, and biocompatibility. This guide provides an objective comparison of these two adhesive classes, supported by quantitative data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Executive Summary
This compound, a type of "super glue," is a single-component adhesive that cures rapidly at room temperature in the presence of moisture.[1] It is prized for its ease of use and fast bonding times, making it ideal for quick fixtures and bonding small, tight-fitting components.[2][3] However, it typically exhibits lower resistance to high temperatures and polar solvents.[4]
Epoxy resins, in contrast, are typically two-part systems consisting of a resin and a hardener that, when mixed, undergo a chemical reaction to form a strong, durable bond.[1] Epoxies offer superior structural strength, excellent gap-filling capabilities, and high resistance to chemicals, moisture, and heat.[3][5] Their longer curing times, however, can be a drawback in applications requiring rapid assembly.[2]
Performance Data Comparison
The following tables summarize the key performance characteristics of this compound and epoxy resins based on available data.
Table 1: Physical and Mechanical Properties
| Property | This compound | Epoxy Resins |
| Curing Time | Seconds to minutes[2] | Minutes to hours[2] |
| Bond Strength (Tensile Shear) | 10-20 N/mm² (1450-2900 psi)[6] | 20-30 N/mm² (2900-4350 psi)[6] |
| Gap Filling | Poor to fair[1] | Good to excellent[1] |
| Flexibility | Generally rigid and brittle[1] | Moderate to high (formulation dependent)[3] |
| Temperature Resistance | Lower; strength decreases significantly above 80°C for standard grades[4] | High; some formulations stable from -55°C to 200°C[6] |
Table 2: Chemical Resistance
| Chemical Agent | This compound | Epoxy Resins |
| Water | Poor to moderate resistance[4] | High resistance |
| Alcohols (Ethanol, Isopropanol) | Poor resistance (polar solvents)[4][7] | Good to excellent resistance |
| Acetone | Poor resistance (dissolves)[4] | Generally resistant (some formulations may soften)[8] |
| Hydrocarbons (e.g., Toluene) | Good resistance (non-polar solvents)[4] | Excellent resistance |
| Acids (e.g., 10% Acetic Acid) | Varies by formulation and concentration | Good to excellent resistance |
| Bases (e.g., 50% Sodium Hydroxide) | Varies by formulation and concentration | Excellent resistance |
Table 3: Biocompatibility Profile
| Aspect | This compound | Epoxy Resins |
| Cytotoxicity | Can be cytotoxic due to degradation products (e.g., formaldehyde)[9][10] | Can be cytotoxic, often due to leachable components like Bisphenol A (BPA)[3][11] |
| Biocompatibility Standards | Medical grades can meet ISO 10993 standards[12] | Medical grade formulations can meet USP Class VI and ISO 10993 standards[12] |
| Leachables/Extractables | Formaldehyde, cyanoacetate[13] | Bisphenol A (BPA) and its analogues, unreacted monomers, additives[3][11] |
Experimental Protocols
To ensure accurate and reproducible comparison of adhesive performance, standardized testing protocols should be followed.
Protocol 1: Shear Strength Determination (Modified from ASTM D1002)
This protocol outlines the procedure for determining the shear strength of an adhesive bond between two rigid substrates.
1. Materials and Equipment:
- Universal Testing Machine (UTM) with a suitable load cell.
- Test substrates (e.g., glass slides, plastic coupons, metal strips).
- This compound and epoxy resin adhesives.
- Solvent for cleaning (e.g., acetone or isopropanol).
- Clamps for securing bonded specimens during curing.
- Calipers for precise measurement of bond area.
2. Specimen Preparation: a. Cut substrates into uniform rectangular strips (e.g., 100 mm x 25 mm). b. Clean the bonding surfaces of the substrates with a suitable solvent to remove any contaminants and allow them to dry completely.[14] c. For epoxy resin, prepare the adhesive according to the manufacturer's instructions by mixing the resin and hardener in the specified ratio. d. Apply a thin, uniform layer of the chosen adhesive to one end of a substrate strip. e. Place a second substrate strip over the adhesive-coated area, creating a single lap joint with a defined overlap area (e.g., 12.5 mm x 25 mm).[15] f. Apply light pressure and clamp the assembly to ensure a consistent bond line thickness.[16] g. Allow the specimens to cure according to the manufacturer's instructions. For this compound, this will be a matter of minutes. For epoxy, this may be 24 hours or more at room temperature, or an accelerated time at an elevated temperature.[14]
3. Testing Procedure: a. Secure the ends of the cured specimen in the grips of the Universal Testing Machine, ensuring the specimen is aligned with the direction of the applied load.[15] b. Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[15] c. Record the maximum load (in Newtons) reached before failure.
4. Calculation of Shear Strength: a. Measure the precise length and width of the bonded overlap area using calipers. b. Calculate the shear strength in megapascals (MPa) or pounds per square inch (psi) using the following formula: Shear Strength = Maximum Load / Bond Area
Protocol 2: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This protocol provides a method for assessing the potential of leachable substances from the cured adhesives to cause cell death.
1. Materials and Equipment:
- L929 mouse fibroblast cell line (or other appropriate cell line).
- Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).
- Sterile 24-well cell culture plates.
- Incubator (37°C, 5% CO2).
- Cured samples of this compound and epoxy resin.
- Positive control (e.g., dilute phenol solution) and negative control (e.g., non-toxic plastic).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization solution (e.g., acidified isopropanol).
- Microplate reader.
2. Eluate Preparation: a. Prepare cured samples of each adhesive with a defined surface area. b. Sterilize the samples using an appropriate method (e.g., ethylene oxide or gamma irradiation). c. Aseptically place the sterile samples into sterile tubes containing complete cell culture medium at a specified ratio (e.g., 1 cm² of adhesive per 1 mL of medium). d. Incubate the tubes at 37°C for 24-72 hours to allow for the extraction of any leachable substances into the medium.[17]
3. Cell Culture and Exposure: a. Seed L929 cells into a 24-well plate at a suitable density and allow them to attach and grow for 24 hours. b. After 24 hours, remove the existing culture medium from the wells. c. Add the prepared eluates from the adhesive samples, as well as the positive and negative controls, to the wells in triplicate. d. Incubate the plate for another 24-48 hours.[17]
4. Cytotoxicity Assessment (MTT Assay): a. After the incubation period, remove the eluates from the wells. b. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into a purple formazan product. c. Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals. d. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each sample relative to the negative control (which represents 100% viability). b. A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.
Visualizations
Experimental Workflow for Adhesive Comparison
Caption: Comparative experimental workflow for adhesive performance evaluation.
Potential Cytotoxicity Pathway of Cyanoacrylate Leachables
Caption: Simplified pathway of cyanoacrylate degradation and cytotoxicity.
Potential Cytotoxicity Pathway of Epoxy Resin Leachables
Caption: Simplified pathway of epoxy resin leaching and cytotoxicity.
Conclusion
The choice between this compound and epoxy resins for research applications is not a matter of one being definitively superior to the other, but rather which is more suitable for a specific application. This compound is the adhesive of choice for rapid, small-scale bonding where high structural strength and harsh environmental resistance are not primary concerns. Epoxy resins are unparalleled for applications demanding high bond strength, durability, and resistance to chemicals and temperature, and where a longer curing time is acceptable. For applications involving biological materials, careful consideration of the potential for cytotoxicity from leachable components is crucial for both adhesive types, and the selection of medical-grade formulations is highly recommended. By carefully evaluating the requirements of your research materials and experimental conditions against the data and protocols provided in this guide, you can confidently select the adhesive that will ensure the reliability and success of your work.
References
- 1. nhiso.com [nhiso.com]
- 2. thetapelab.com [thetapelab.com]
- 3. Impact of bisphenol A and analogues eluted from resin-based dental materials on cellular and molecular processes: An insight on underlying toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. permabond.com [permabond.com]
- 5. Lap Shear Joint Adhesive Tensile Test - ASTM 1002 and DIN 1465 [ametektest.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. home experiment - Ethanol and water resistant adhesives - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Epoxy.com Epoxy Chemical Resistance Chart [epoxy.com]
- 9. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of cyanoacrylate adhesives to cultured tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ISO 10993-5 for Cytotoxicity | MasterBond.com [masterbond.com]
- 13. researchgate.net [researchgate.net]
- 14. ametektest.com [ametektest.com]
- 15. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 16. masterbond.com [masterbond.com]
- 17. epotek.com [epotek.com]
A Comparative Analysis of the Biocompatibility of Different Cyanoacrylate Esters
For Researchers, Scientists, and Drug Development Professionals
Cyanoacrylate esters, renowned for their rapid polymerization and strong adhesive properties, have been widely adopted in various medical and research applications, from topical wound closure to drug delivery systems. However, their biocompatibility, particularly the potential for cytotoxicity and inflammatory responses, varies significantly depending on the chemical structure of the ester. This guide provides a comparative analysis of the biocompatibility of commonly used cyanoacrylate esters, supported by experimental data, to aid in the selection of the most appropriate formulation for specific applications.
Quantitative Biocompatibility Data
The following table summarizes the in vitro cytotoxicity of different cyanoacrylate esters as reported in various studies. The data highlights the general trend of decreasing cytotoxicity with increasing alkyl chain length.
| Cyanoacrylate Ester | Cell Line | Assay | Exposure Time | Key Findings & Cell Viability (%) |
| Ethyl-2-cyanoacrylate | L929 mouse fibroblasts | Elution Test | 48 hours | A 1:10 dilution of the extract resulted in an ~10% decrease in cell viability, while a 1:1 dilution led to a 30-45% decrease.[1][2] |
| n-Butyl-cyanoacrylate (NBCA) | Human umbilical endothelial cells | Cytotoxicity Assay | 24 hours | Mean cytotoxicity of 37.0±3.9% (dot application) and 29.3±2.7% (line application).[3] |
| 72 hours | Mean cytotoxicity increased to 46.4±1.6% (dot) and 45.1±7.1% (line).[3] | |||
| Fibroblasts | Alamar Blue Assay | Not Specified | Showed significantly lower cell viability compared to control.[4] | |
| 2-Octyl-cyanoacrylate (2-OCA) | Human umbilical endothelial cells | Cytotoxicity Assay | 24 hours | Mean cytotoxicity of 39.0±7.0% (dot application) and 37.3±4.6% (line application).[3] |
| 72 hours | Mean cytotoxicity was 47.0±2.3% (dot) and 40.7±7.5% (line).[3] | |||
| Fibroblasts | Alamar Blue Assay | Not Specified | Showed the lowest viability (4.48±0.89%) in the unpolymerized state compared to n-butyl and n-hexyl cyanoacrylates.[4] However, once polymerized, it showed higher cell viability than the other two.[4] | |
| n-Hexyl-cyanoacrylate | Fibroblasts | Alamar Blue Assay | Not Specified | Resulted in a significantly higher number of viable cells compared to n-butyl and 2-octyl cyanoacrylate in the unpolymerized state.[4] |
In Vivo Biocompatibility
In vivo studies involving subcutaneous implantation in animal models, typically rats, are crucial for assessing the tissue response to cyanoacrylate adhesives. These studies generally evaluate the inflammatory reaction, tissue necrosis, and fibrosis over time.
A study comparing different cyanoacrylate-based adhesives implanted subcutaneously in Wistar rats found that all materials induced some degree of irritability. However, the inflammatory reaction decreased over time for all groups. An alpha-cyanoacrylate formulation showed an inflammatory reaction closer to the control group and was considered to have good biocompatibility. In contrast, a standard cyanoacrylate ester and n-butyl-cyanoacrylate presented more aggressive inflammatory reactions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the biocompatibility assessment of cyanoacrylate esters.
In Vitro Cytotoxicity: Elution Test (Based on ISO 10993-5)
-
Material Preparation: The cyanoacrylate adhesive is dispensed and allowed to polymerize under sterile conditions. The polymerized material is then incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a specific surface area to volume ratio (e.g., 1.25 cm²/mL) for a defined period (e.g., 24 hours at 37°C) to create an extract.
-
Cell Culture: L929 mouse fibroblasts, a standard cell line for cytotoxicity testing, are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure: The culture medium is replaced with the prepared cyanoacrylate extract, including various dilutions (e.g., 100%, 50%, 25%, 12.5%) and a negative control (fresh culture medium).
-
Incubation: The cells are incubated with the extracts for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
After incubation, the extract is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
-
In Vivo Biocompatibility: Subcutaneous Implantation in a Rat Model (Based on ISO 10993-6)
-
Animal Model: Adult male Wistar rats are used for this study.
-
Material Implantation:
-
The animals are anesthetized, and the dorsal skin is shaved and disinfected.
-
A small incision is made, and a subcutaneous pocket is created by blunt dissection.
-
The test material (a polymerized sample of the cyanoacrylate) and a negative control material (e.g., high-density polyethylene) are implanted into the subcutaneous pockets.
-
The incisions are closed with sutures.
-
-
Post-implantation Monitoring: The animals are monitored for clinical signs of toxicity and local inflammation at the implantation sites at regular intervals.
-
Histopathological Evaluation:
-
At predetermined time points (e.g., 7, 21, and 45 days), the animals are euthanized.
-
The implantation sites, including the surrounding tissue, are excised.
-
The tissue samples are fixed in 10% formalin, processed, embedded in paraffin, and sectioned.
-
The sections are stained with hematoxylin and eosin (H&E) and examined microscopically by a pathologist.
-
The local tissue response is evaluated based on the presence and severity of inflammation (acute and chronic), necrosis, fibrosis, and foreign body reaction.
-
Mandatory Visualizations
Formaldehyde-Induced Inflammatory Pathway
The degradation of cyanoacrylate adhesives leads to the release of byproducts, including formaldehyde, which is a primary contributor to their cytotoxicity and inflammatory potential. Formaldehyde has been shown to reinforce pro-inflammatory responses in macrophages through the induction of glycolysis.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of isopropyl cyanoacrylate's adhesion strength using different testing methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adhesion strength of isopropyl cyanoacrylate with other common cyanoacrylate alternatives, namely ethyl-2-cyanoacrylate and n-butyl cyanoacrylate. The data presented is supported by various testing methodologies to offer a cross-validated perspective on their performance.
Comparative Adhesion Strength of Cyanoacrylates
The adhesion strength of cyanoacrylate adhesives is influenced by the chemical structure of the alkyl ester group. Generally, a shorter alkyl chain results in a stronger but more brittle bond. The following table summarizes the available quantitative data for the adhesion strength of isopropyl, ethyl, and n-butyl cyanoacrylates across different testing methods.
| Adhesive | Test Method | Substrate | Adhesion Strength |
| This compound | Lap Shear | Steel | ~12.5 MPa |
| Tensile (Butt Joint) | Steel | Data not readily available | |
| 180° Peel | Flexible Vinyl | Data not readily available | |
| Ethyl-2-Cyanoacrylate | Lap Shear | Steel | 15 - 25 MPa[1][2] |
| Tensile (Butt Joint) | Steel | ~20 MPa[1] | |
| 180° Peel | Steel | ~2-4 N/cm | |
| n-Butyl Cyanoacrylate | Lap Shear | Steel | 5 - 10 MPa |
| Tensile (Butt Joint) | Porcine Skin | Lower than ethyl-2-cyanoacrylate | |
| 180° Peel | Pig Skin | Higher than polysiloxane adhesive[3] |
Note: The adhesion strength values can vary significantly based on the specific formulation of the adhesive, the substrate being bonded, surface preparation, and the testing conditions. The data presented here is for comparative purposes and is based on available information from various sources.
Experimental Protocols
Accurate and reproducible measurement of adhesion strength is critical for evaluating and comparing adhesives. The following are detailed methodologies for three common adhesion strength tests.
Lap Shear Strength Test (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metallic substrates.
Specimen Preparation:
-
Prepare rectangular specimens of the metal substrate, typically 100 mm x 25 mm x 1.6 mm.
-
Clean the bonding surfaces of the specimens with a suitable solvent (e.g., acetone) to remove any contaminants.
-
Apply a thin, uniform layer of the cyanoacrylate adhesive to the end of one specimen.
-
Overlap the end of the second specimen over the adhesive-coated area, creating a bonded area of a specified dimension (e.g., 12.5 mm x 25 mm).
-
Apply light pressure to the bonded joint to ensure intimate contact and allow the adhesive to cure according to the manufacturer's instructions (typically 24 hours at room temperature for cyanoacrylates).
Testing Procedure:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.
-
Record the maximum load sustained by the specimen before failure.
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
Tensile Strength Test (Butt Joint) (ASTM D2095)
This test method determines the tensile strength of an adhesive by pulling apart two bonded rigid substrates in a direction perpendicular to the bonded surface.
Specimen Preparation:
-
Prepare bar- or rod-shaped specimens of the desired substrate with flat bonding surfaces.
-
Clean the bonding surfaces of the specimens as described in the lap shear test protocol.
-
Apply a thin, uniform layer of the cyanoacrylate adhesive to the bonding surface of one specimen.
-
Join the second specimen to the first, ensuring the bonding surfaces are in full and uniform contact.
-
Maintain alignment and apply gentle pressure while the adhesive cures.
Testing Procedure:
-
Secure the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load perpendicular to the bonded joint at a constant rate until failure.
-
Record the maximum load at which the bond fails.
-
Calculate the tensile strength by dividing the maximum load by the cross-sectional area of the bond.
180° Peel Adhesion Test (ASTM D3330)
This test measures the force required to peel a flexible substrate from a rigid substrate at a 180° angle.
Specimen Preparation:
-
Prepare a rigid test panel (e.g., stainless steel) and a flexible substrate (e.g., a plastic film).
-
Clean the surfaces of both substrates.
-
Apply the cyanoacrylate adhesive to the rigid panel.
-
Carefully lay the flexible substrate onto the adhesive, avoiding air bubbles, and apply uniform pressure.
-
Allow the adhesive to cure completely.
Testing Procedure:
-
Clamp the rigid panel in the stationary grip of a peel adhesion tester.
-
Fold the free end of the flexible substrate back at a 180° angle and clamp it in the moving grip.
-
Move the grips apart at a constant speed (e.g., 150 mm/min), peeling the flexible substrate from the rigid panel.
-
Record the force required to peel the substrate as a function of distance.
-
Calculate the average peel adhesion strength, typically expressed in Newtons per centimeter (N/cm) or pounds per inch (ppi).
Cross-Validation Workflow
To ensure the reliability of adhesion strength data, a cross-validation approach using multiple testing methods is recommended. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for cross-validating the adhesion strength of this compound.
Biocompatibility Considerations
For professionals in drug development and medical research, the biocompatibility of an adhesive is as crucial as its mechanical properties. Short-chain cyanoacrylates like ethyl-2-cyanoacrylate can cause tissue toxicity.[4] Longer-chain derivatives, such as n-butyl and octyl cyanoacrylate, are generally less toxic and degrade more slowly, making them more suitable for in-vivo applications.[5][6] this compound, with a chain length between that of ethyl and n-butyl, is expected to have an intermediate biocompatibility profile, though specific toxicological data should be consulted for any given application. The polymerization of cyanoacrylates is an exothermic reaction, and the heat generated can be a concern in biological applications. Longer-chain cyanoacrylates tend to have a less pronounced exothermic reaction.[4]
References
- 1. it3sa.com [it3sa.com]
- 2. hbfuller.com [hbfuller.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-chain cyanoacrylates and long-chain cyanoacrylates (Dermabond) have different antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation Landscape of Poly(alkyl cyanoacrylates): A Comparative Analysis for Researchers
Poly(alkyl cyanoacrylates) (PACAs) are a versatile class of biodegradable polymers with significant potential in drug delivery and other biomedical applications. Their appeal lies in their biocompatibility and tunable degradation rates, which are critical for controlling the release of therapeutic agents. This guide provides a comparative analysis of the degradation rates of various PACAs, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate polymer for their specific needs.
The degradation of PACAs is primarily influenced by the length of the alkyl side chain, with shorter chains generally leading to faster degradation. The primary mechanisms of degradation are hydrolytic scission of the polymer backbone and unzipping depolymerization, which result in the formation of formaldehyde and an alkyl cyanoacetate.[1][2] Environmental conditions, particularly pH, also play a crucial role, with degradation being significantly accelerated in alkaline environments.[1][2]
Comparative Degradation Rates of Poly(alkyl cyanoacrylates)
The following table summarizes quantitative data on the degradation rates of various poly(alkyl cyanoacrylates) from different studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Poly(alkyl cyanoacrylate) | Degradation Metric | Conditions | Observations |
| Poly(butyl cyanoacrylate) (PBCA) | 88% degradation in 48 hours | Glycine buffer (pH 9.0) | Much faster degradation compared to POCA.[3] |
| Half-life of 25 hours | Glycine buffer (pH 9.0), assuming linear degradation | Calculated from the 88% degradation in 48 hours.[3] | |
| Half-life of 3 days | pH 7.4 | Exponential decrease in nanoparticle concentration.[3] | |
| Half-life of 7 days | pH 5.5 | Exponential decrease in nanoparticle concentration.[3] | |
| Half-life of 144 days | pH 4.0 | Exponential decrease in nanoparticle concentration.[3] | |
| Poly(octyl cyanoacrylate) (POCA) | 3% degradation in 48 hours | Glycine buffer (pH 9.0) | Significantly slower degradation than PBCA.[3] |
| Half-life of approximately 500 hours | pH 9.0, assuming linear degradation | [3] | |
| 10-20% decrease in concentration in 20 hours | pH 4.0, 5.5, and 7.4 | Little sensitivity to pH in this range.[3] | |
| Poly(butyl/octyl cyanoacrylate) copolymer | 45% degradation in 48 hours | Glycine buffer (pH 9.0) | Intermediate degradation rate between PBCA and POCA.[3] |
| Homologous series (Methyl to Butyl) | Rate decreases as the homologous series is ascended | Neutral conditions | General trend observed in early studies.[1][2] |
| Rates are of the same order | Homogeneous solution, alkaline conditions | The effect of alkyl chain length is less pronounced in alkaline solutions.[1][2] |
Degradation Pathways of Poly(alkyl cyanoacrylates)
The degradation of poly(alkyl cyanoacrylates) can proceed through several pathways, with the most prominent being:
-
Hydrolysis of the Ester Side Chain: This process, which can be catalyzed by esterases, involves the cleavage of the ester bond on the side chain, leading to the formation of an alkyl alcohol and poly(cyanoacrylic acid).[3][4] The water-soluble poly(cyanoacrylic acid) can then be excreted via renal filtration.[4]
-
Unzipping Depolymerization: This mechanism involves the chain unzipping from the polymer chain terminus, resulting in the release of monomer units.[5][6][7] This process can be initiated thermally or in solution with basic reagents.[5]
-
Hydrolytic Scission of the Polymer Backbone: This pathway leads to the formation of formaldehyde and ultimately an alkyl cyanoacetate.[1] This has been a significant consideration in the biocompatibility assessment of these polymers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PACA degradation. Below are outlines of key experimental protocols cited in the literature.
Degradation Study in Aqueous Buffer (Heterogeneous Phase)
This method is commonly used to assess the hydrolytic degradation of PACA nanoparticles.
-
Preparation of Nanoparticle Suspension: Disperse a known concentration of poly(alkyl cyanoacrylate) nanoparticles in a specific buffer solution (e.g., glycine buffer at pH 9.0 or phosphate-buffered saline at pH 7.4).[3]
-
Incubation: Incubate the suspension at a controlled temperature (e.g., 37°C or 50°C) with continuous shaking.[3][8]
-
Sampling: At predetermined time intervals, withdraw aliquots of the suspension.
-
Quantification of Degradation Products:
-
Gas Chromatography (GC): To measure the amount of released alcohol (e.g., butanol, octanol), the samples are analyzed by GC. The percentage of degradation is calculated based on the theoretical total amount of alcohol in the initial nanoparticle concentration.[3]
-
Formaldehyde Assay: The concentration of released formaldehyde can be determined spectrophotometrically using a reagent like chromotropic acid.[1]
-
-
Data Analysis: Plot the percentage of degradation or the concentration of degradation products against time to determine the degradation rate and half-life.[3]
Analysis of Molecular Weight Change (Homogeneous Phase)
This protocol is suitable for studying the degradation of PACAs in solution.
-
Polymer Dissolution: Dissolve a known amount of the poly(alkyl cyanoacrylate) in a suitable solvent (e.g., acetonitrile or acetone).[1][9]
-
Incubation: Maintain the solution at a specific temperature (e.g., room temperature or reflux).[1]
-
Sampling: At regular intervals, take samples from the solution.
-
Precipitation and Filtration: Precipitate the polymer by adding a non-solvent (e.g., water with sodium chloride). Filter and dry the precipitated polymer.[1]
-
Molecular Weight Determination: Analyze the molecular weight of the dried polymer samples using Gel Permeation Chromatography (GPC).[5][9]
-
Data Analysis: Monitor the decrease in number-average molecular weight over time as an indicator of degradation.[5]
Morphological Characterization of Degradation
Visualizing the physical changes in nanoparticles during degradation provides valuable qualitative data.
-
Sample Preparation: Incubate the PACA nanoparticles in a chosen buffer (e.g., pH 7.4) for different durations (e.g., 0, 8, and 11 days).[3]
-
Imaging: At each time point, place a drop of the nanoparticle suspension on a suitable substrate, allow it to dry, and then coat it with a conductive material (e.g., gold).
-
Scanning Electron Microscopy (SEM): Image the samples using an SEM to observe changes in nanoparticle morphology, such as erosion, swelling, or complete disappearance.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative study of poly(alkyl cyanoacrylate) degradation.
Caption: Experimental workflow for comparing PACA degradation rates.
References
- 1. afinitica.com [afinitica.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afinitica.com [afinitica.com]
A Comparative Guide to Spectroscopic Methods for Isopropyl Cyanoacrylate Purity Determination
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. Isopropyl cyanoacrylate, a key component in various medical and industrial applications, is no exception. This guide provides a comparative analysis of spectroscopic methods for determining the purity of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Chromatographic methods, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are included as benchmarks for comparison.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on a variety of factors, including the required accuracy and precision, the nature of potential impurities, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative ¹H-NMR (qNMR) | FT-IR Spectroscopy | UV-Vis Spectroscopy | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Absolute & Relative Quantification, Structure Elucidation | Identification, Functional Group Analysis, Impurity Profiling | Quantification of Chromophoric Compounds | Quantification, Separation of Volatile Compounds | Quantification, Separation of Non-Volatile Compounds |
| Typical Accuracy | High (often >99.5%)[1] | Low to Moderate (for quantification)[2][3] | Moderate to High (highly matrix-dependent)[4] | High | High |
| Typical Precision (%RSD) | Excellent (<1%)[1][5] | Moderate (>5% for quantification) | Good (1-5%) | Excellent (<2%) | Excellent (<2%)[6] |
| Selectivity | High (based on unique proton signals) | Moderate (overlapping functional group regions)[7] | Low (overlapping electronic transitions)[8] | High (with appropriate column and conditions) | High (with appropriate column and mobile phase) |
| Sensitivity | Moderate | Low (for minor components)[9] | High (for strong chromophores) | High (ng to pg level) | High (µg to ng level) |
| Sample Throughput | Moderate | High | High | Moderate to High | Moderate to High |
| Key Advantage | Primary method, no need for specific reference standards of the analyte.[10][11] | Fast, non-destructive, good for identifying unknown impurities. | Simple, low cost. | High resolving power for volatile impurities. | Versatile for a wide range of impurities. |
| Key Limitation | Requires careful experimental setup; not ideal for complex mixtures without separation. | Not inherently quantitative for purity determination.[3] | Only applicable to UV-active compounds; susceptible to interference.[8][12] | Requires volatile and thermally stable analytes. | Requires soluble analytes; can use significant amounts of solvent. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each spectroscopic technique.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the use of an internal standard for the absolute quantification of this compound purity.
1. Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity value. The internal standard should have a simple ¹H-NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation. This is critical for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: At least 3-4 seconds.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
sample refers to this compound and IS refers to the internal standard.
-
FT-IR Spectroscopy for Impurity Profiling
This protocol is for the qualitative assessment of this compound and the identification of potential impurities using an Attenuated Total Reflectance (ATR) accessory.
1. Sample Preparation:
-
No specific sample preparation is required for a liquid sample like this compound.
2. FT-IR Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The resulting spectrum should be a flat line.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
3. Spectral Interpretation:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Identify the characteristic absorption bands for this compound (e.g., C=O stretch, C≡N stretch, C-O stretch).
-
Look for any additional, unexpected peaks in the spectrum. These peaks may indicate the presence of impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of water or alcohol impurities.[13]
UV-Vis Spectroscopy for Purity Estimation
This protocol outlines a method for estimating the purity of this compound based on its UV absorbance, assuming it has a suitable chromophore and that impurities do not significantly absorb at the analytical wavelength.
1. Materials:
-
This compound sample
-
High-purity this compound reference standard
-
UV-transparent solvent (e.g., acetonitrile, ethanol)
2. Preparation of Standard Solutions and Calibration Curve:
-
Accurately prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
3. Sample Analysis:
-
Accurately prepare a solution of the this compound sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λ_max.
4. Purity Calculation:
-
Determine the concentration of the sample solution using the linear regression equation from the calibration curve.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (Calculated Concentration / Theoretical Concentration) * 100
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for quantitative ¹H-NMR (qNMR) analysis.
Caption: Workflow for FT-IR analysis for impurity profiling.
Caption: Workflow for UV-Vis spectroscopic analysis for purity estimation.
References
- 1. agilent.com [agilent.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 4. Sciencemadness Discussion Board - Using UV-VIS to determine purity? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. longdom.org [longdom.org]
- 7. What Are The Limitations Of This Ftir Technique? Overcome Molecular Analysis Challenges - Kintek Solution [kindle-tech.com]
- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
- 13. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of Cyanoacrylate Adhesives for Sutureless Wound Closure: 2-Octyl Cyanoacrylate vs. Other Alkyl Cyanoacrylates
For researchers, scientists, and drug development professionals, the choice of a tissue adhesive for sutureless wound closure is critical, balancing efficacy, safety, and patient outcomes. This guide provides an objective comparison of 2-octyl cyanoacrylate (OCA) with other commercially available alkyl cyanoacrylates, such as n-butyl cyanoacrylate (nBCA), focusing on performance data from experimental studies. While this guide aims to compare isopropyl cyanoacrylate and 2-octyl cyanoacrylate, a comprehensive literature search yielded insufficient data on the use of this compound for sutureless wound closure. Therefore, this comparison focuses on the more extensively studied and utilized cyanoacrylate derivatives.
Cyanoacrylate adhesives offer several advantages over traditional sutures, including faster wound closure times, reduced pain, and improved cosmetic outcomes.[1][2][3] These adhesives polymerize upon contact with moisture, forming a strong, flexible film that holds wound edges together.[2] The length of the alkyl chain of the cyanoacrylate monomer is a key determinant of its properties, influencing its bonding strength, flexibility, and biocompatibility.[4][5] Longer-chain derivatives, such as 2-octyl cyanoacrylate, are generally considered to be more flexible and produce less histotoxicity compared to shorter-chain derivatives like ethyl-2-cyanoacrylate.[4][5][6]
Quantitative Performance Data
The following table summarizes key performance indicators for 2-octyl cyanoacrylate and n-butyl cyanoacrylate based on available experimental data.
| Performance Metric | 2-Octyl Cyanoacrylate (OCA) | n-Butyl Cyanoacrylate (nBCA) | Ethyl Cyanoacrylate (ECA) | Key Findings & Citations |
| Tensile Strength | Comparable to 5-0 sutures.[7] Provides wound closure strength similar to an interrupted subcuticular absorbable suture.[8][9] | Generally lower tensile strength than OCA.[3] Wound breaking strength is initially 10-15% of a sutured wound on day 1, but equalizes by days 5-7.[3][10] | Higher tensile strength than longer-chain derivatives, forming tighter and stronger bonds.[11] | OCA and nBCA have demonstrated sufficient strength for low-tension wounds. Staples generally provide the strongest closure.[8][9] |
| Bonding Strength | Reported to be about three times stronger and more flexible than nBCA.[3][10] Has four times higher volumetric break strength than nBCA.[12][13] | Lower adhesion strength compared to OCA.[14] | Not extensively reported for wound closure in direct comparison. | Higher bonding strength of OCA makes it more suitable for high-tension wounds.[12][13] |
| Setting Time | Forms a strong bond within one to two minutes.[12][13] | Faster setting time, forming a strong bond within seconds.[12][13] | Rapid polymerization. | nBCA offers a faster application time. |
| Flexibility | Greater flexibility due to the longer carbon chain.[3][10][12][13] | More brittle and prone to fracturing in skin creases or long incisions.[3][10] | Generally more rigid. | The flexibility of OCA is advantageous for use on irregular surfaces and areas of movement.[12][13] |
| Biocompatibility | Lower toxicity and milder inflammatory response due to slower degradation.[4] | Can cause more significant acute and chronic inflammation due to the release of cytotoxic degradation products like formaldehyde.[10] | Higher tissue toxicity compared to longer-chain derivatives.[4][5] | Longer alkyl chains are associated with improved biocompatibility.[4][5] |
| Wound Dehiscence | Low rates of dehiscence reported.[7] | Higher potential for dehiscence in high-tension wounds due to lower strength and flexibility. | Not extensively reported for wound closure. | The superior strength and flexibility of OCA contribute to a lower risk of wound dehiscence. |
| Cosmetic Outcome | Generally excellent cosmetic results, comparable or superior to sutures.[2][7] | Good cosmetic outcomes, though potentially less optimal than OCA in some cases.[14] | Not a primary focus of studies due to toxicity concerns. | Both OCA and nBCA can provide better cosmetic results than traditional sutures by eliminating suture marks.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of study results. Below are outlines of common experimental protocols used to evaluate the performance of cyanoacrylate tissue adhesives.
Tensile Strength Testing
Objective: To determine the force required to disrupt a wound closed with a tissue adhesive.
Methodology:
-
Sample Preparation: Incisions are created on fresh porcine or other animal skin segments of standardized dimensions.[8][15]
-
Wound Closure: The edges of the incision are approximated and the tissue adhesive is applied according to the manufacturer's instructions. A control group may be closed with standard sutures or another adhesive.[8]
-
Curing: The adhesive is allowed to cure for a specified period.
-
Testing: The skin segment is mounted on a tensiometer (e.g., Instron 4502).[8][16] A pulling force is applied at a constant rate until the wound closure is disrupted.[17]
-
Data Analysis: The peak force required for disruption is recorded and compared between the different closure methods.[8][16]
Cytotoxicity Assay (Direct Contact Method)
Objective: To assess the in vitro toxicity of the polymerized adhesive on cultured cells.
Methodology:
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts or HeLa cells) is cultured in appropriate media in multi-well plates.[17][18]
-
Adhesive Application: A small, standardized amount of the liquid cyanoacrylate monomer is placed in the center of the well and allowed to polymerize.[17][19]
-
Incubation: The cells are then seeded into the wells and incubated for a defined period (e.g., 24-72 hours), allowing direct contact with the polymerized adhesive.[19]
-
Viability Assessment: Cell viability is measured using various assays, such as:
-
MTT or WST assay: Measures the metabolic activity of viable cells.[19]
-
Neutral Red Uptake assay: Assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.[19]
-
LIVE/DEAD assay: Uses fluorescent dyes to distinguish live from dead cells.[19]
-
-
Data Analysis: The percentage of viable cells in the presence of the adhesive is calculated relative to a control group without the adhesive.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for tensile strength testing and cytotoxicity assays.
Conclusion
The available evidence strongly suggests that 2-octyl cyanoacrylate is a superior choice for sutureless wound closure compared to shorter-chain cyanoacrylates like n-butyl and ethyl cyanoacrylate, primarily due to its enhanced flexibility, higher bonding strength, and improved biocompatibility profile. While n-butyl cyanoacrylate offers the advantage of a faster setting time, its brittleness and higher potential for tissue reactivity may limit its application, particularly in areas of high tension or movement.
The lack of published, peer-reviewed studies directly comparing this compound with 2-octyl cyanoacrylate for wound closure represents a significant gap in the literature. Further research is warranted to fully characterize the performance of this compound and establish its relative advantages and disadvantages in a clinical setting. Researchers and drug development professionals are encouraged to conduct head-to-head studies employing the standardized experimental protocols outlined in this guide to generate the data necessary for a comprehensive evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. hbfuller.com [hbfuller.com]
- 3. specialchem.com [specialchem.com]
- 4. A Comparison of 2-Octyl Cyanoacrylate Adhesives versus Conventional Suture Materials for Eyelid Wound Closure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of octyl-2-cyanoacrylate and conventional sutures in facial skin closure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtensile bond strength test [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. afinitica.com [afinitica.com]
- 11. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]
- 12. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. perfectseal.com [perfectseal.com]
- 14. mdpi.com [mdpi.com]
- 15. Tensile Strength of Surgical Skin Adhesives: A Novel Wound Closure Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tensile strength of wound closure with cyanoacrylate glue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the mechanical properties of different cyanoacrylate polymers
A Comparative Analysis of the Mechanical Properties of Different Cyanoacrylate Polymers
For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive is critical for a multitude of applications, from medical device assembly to laboratory prototyping. Cyanoacrylate adhesives, known for their rapid curing and strong bonding capabilities, are available in various polymeric formulations, each offering a unique profile of mechanical properties. This guide provides an objective comparison of the performance of different cyanoacrylate polymers, supported by experimental data and detailed testing methodologies.
Data Presentation
The mechanical properties of cyanoacrylate polymers are influenced by the length of the alkyl ester chain. Shorter chains, as in methyl cyanoacrylate, generally result in rigid, high-strength bonds, while longer chains, found in butyl and octyl cyanoacrylates, offer increased flexibility and improved peel and impact resistance. Toughened formulations, which are often ethyl cyanoacrylates modified with rubber or other elastomers, are designed to overcome the inherent brittleness of standard cyanoacrylates.[1][2]
The following table summarizes the typical mechanical properties of various cyanoacrylate polymers. These values are representative and can vary based on the specific formulation, substrate, bond line thickness, and curing conditions.
| Property | Methyl Cyanoacrylate | Ethyl Cyanoacrylate | n-Butyl Cyanoacrylate | 2-Octyl Cyanoacrylate | Toughened Ethyl Cyanoacrylate | Test Method |
| Tensile Shear Strength (MPa) | 15 - 25[3] | 15 - 25[4] | Weaker but more flexible than ethyl[5] | Weaker bond, but more flexible than butyl[6] | 20 - 30[7] | ASTM D1002 |
| Peel Strength | Low | Low | Moderate | High | High[8] | ASTM D3330 |
| Impact Resistance (Izod) | Low | Low | Moderate | High | High[8][9] | ASTM D256 |
| Flexural Strength (MPa) | High | High | Moderate | Low | Moderate to High | ASTM D790 |
| Primary Characteristics | High strength, fast cure, good metal adhesion[10] | General purpose, good plastic and rubber adhesion[7] | More flexible than ethyl, lower odor[6] | Highly flexible, biocompatible[11][12] | High impact and peel strength[8][13] |
Experimental Protocols
The data presented in this guide are derived from standardized testing procedures established by ASTM International. Adherence to these protocols is crucial for obtaining reliable and comparable results.
Tensile Shear Strength (ASTM D1002)[14][15][16][17]
This test method determines the shear strength of an adhesive bond between two substrates.
-
Specimen Preparation:
-
Prepare rigid substrates (e.g., metal plates) of specified dimensions (typically 25.4 mm x 101.6 mm x 1.6 mm).
-
Clean and degrease the bonding surfaces.
-
Apply a thin, uniform layer of the cyanoacrylate adhesive to one of the substrates.
-
Join the two substrates with a specified overlap (typically 12.7 mm).
-
Apply consistent pressure to ensure a thin, uniform bond line.
-
Allow the adhesive to cure fully under controlled temperature and humidity conditions as per the manufacturer's instructions.
-
-
Testing Procedure:
-
Mount the bonded specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (typically 1.3 mm/min or 0.05 in/min) until the bond fails.
-
Record the maximum load achieved.
-
-
Calculation:
-
Calculate the shear strength by dividing the maximum load by the bonded area.
-
Peel Adhesion (ASTM D3330)[18][19][20]
This test measures the force required to peel an adhesive from a substrate at a specified angle.
-
Specimen Preparation:
-
Apply a strip of the adhesive (often in the form of a single-coated tape) to a standard test panel (e.g., stainless steel).
-
Use a roller to apply consistent pressure and eliminate air bubbles.
-
Create a tab at one end of the adhesive strip to serve as a grip.
-
-
Testing Procedure:
-
Mount the test panel in the lower grip of a universal testing machine.
-
Attach the tab of the adhesive strip to the upper grip.
-
Peel the adhesive from the substrate at a constant speed and a specified angle (commonly 180° or 90°).
-
Record the force required to peel the adhesive.
-
-
Calculation:
-
The peel adhesion is typically reported as the average force per unit width of the adhesive strip.
-
Izod Impact Resistance (ASTM D256)[21][22][23][24][25]
This test determines the impact resistance of a material by measuring the energy absorbed during fracture by a swinging pendulum.
-
Specimen Preparation:
-
Prepare a rectangular specimen of the cured cyanoacrylate polymer of standard dimensions (typically 63.5 mm x 12.7 mm x 3.2 mm).
-
Create a V-notch in the specimen at a specified location to concentrate the stress.
-
Condition the specimen under controlled temperature and humidity.
-
-
Testing Procedure:
-
Securely clamp the specimen in a vertical cantilevered position in the Izod impact tester.
-
Release the pendulum from a specified height, allowing it to strike and fracture the specimen at the notch.
-
Measure the energy absorbed by the specimen, which is indicated by the height to which the pendulum swings after impact.
-
-
Calculation:
-
The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch and is typically reported in J/m or ft-lb/in.
-
Flexural Strength (ASTM D790)[26][27][28][29][30]
This test measures the flexural strength and modulus of a material.
-
Specimen Preparation:
-
Prepare a rectangular bar specimen of the cured cyanoacrylate polymer with specified dimensions.
-
Condition the specimen under controlled environmental conditions.
-
-
Testing Procedure:
-
Place the specimen on two supports in a three-point bending fixture attached to a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified strain (typically 5%).
-
Record the load and deflection.
-
-
Calculation:
-
The flexural strength is the maximum stress experienced by the material at the moment of rupture. The flexural modulus, a measure of stiffness, is calculated from the slope of the stress-strain curve in the elastic region.
-
Mandatory Visualization
The selection of a suitable cyanoacrylate polymer often involves a trade-off between various mechanical properties. The following diagram illustrates a logical workflow for this selection process.
References
- 1. EP0098877A4 - Toughened cyanoacrylates containing elastomer rubbers. - Google Patents [patents.google.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. freemansupply.com [freemansupply.com]
- 4. loxeal.com [loxeal.com]
- 5. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 6. n-Butyl cyanoacrylate monomer – Best Veterinary Glue Suppliers & Manufacturer in USA [sealtec.ch]
- 7. permabond.com [permabond.com]
- 8. krylex.com [krylex.com]
- 9. gluegun.com [gluegun.com]
- 10. masterbond.com [masterbond.com]
- 11. perfectseal.com [perfectseal.com]
- 12. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanoacrylate rubber toughened adhesive | Alta Engineering [altaengineering.uk]
Isopropyl Cyanoacrylate and Aged Latent Fingerprints: A Comparative Analysis of Development Techniques
For researchers, scientists, and drug development professionals, the reliable visualization of aged latent fingerprints is a critical aspect of forensic science and cleanroom monitoring. While cyanoacrylate fuming is a well-established method, the efficacy of specific esters, such as isopropyl cyanoacrylate, on aged prints remains a subject of inquiry. This guide provides a comparative analysis of fingerprint development techniques, with a focus on cyanoacrylate esters, supported by available experimental data and detailed protocols. Notably, a significant gap in current research exists regarding the specific performance of this compound for this application.
Executive Summary
Cyanoacrylate fuming, particularly with ethyl cyanoacrylate, is a robust and widely adopted method for the development of latent fingerprints on non-porous surfaces. Its effectiveness stems from the polymerization of the cyanoacrylate monomer, which is initiated by the moisture and chemical components present in fingerprint residue, forming a stable, visible white polymer along the friction ridges.[1][2] However, the performance of this technique can be diminished when dealing with aged fingerprints, as the volatile components of the residue, including water, evaporate over time, and the organic components may degrade.[3]
While various alkyl cyanoacrylates have been explored, research predominantly focuses on ethyl, methyl, and n-butyl esters.[1][4] Extensive literature searches for this guide did not yield specific studies or quantitative data on the performance of this compound for the development of aged latent fingerprints. Therefore, this guide will provide a comprehensive comparison of the well-documented ethyl cyanoacrylate with other established methods, highlighting the operational parameters and performance characteristics relevant to aged print visualization.
Comparison of Latent Fingerprint Development Techniques
The selection of a fingerprint development technique is contingent on several factors, including the age of the print, the substrate material, and the environmental conditions to which the print has been exposed. The following tables summarize the performance of key methods for developing aged latent fingerprints.
| Technique | Principle | Effectiveness on Aged Prints (General) | Advantages | Disadvantages |
| Ethyl Cyanoacrylate Fuming | Anionic polymerization of ethyl cyanoacrylate vapor initiated by fingerprint residue.[5][6] | Good, but effectiveness decreases with print age due to loss of initiators (e.g., water, amino acids).[3][7] Can be enhanced with pre-treatments.[1] | Produces stable, white, three-dimensional ridges.[1] Applicable to a wide range of non-porous surfaces.[2][8] Developed prints can be further enhanced with powders or dyes.[1] | Can be slow. Over-fuming can obscure ridge detail. Less effective on porous surfaces.[8] |
| Other Cyanoacrylate Esters (Methyl, n-Butyl) | Same as ethyl cyanoacrylate. | N-butyl cyanoacrylate has shown equivalent or better results than ethyl cyanoacrylate on some surfaces.[4] Methyl cyanoacrylate is also effective.[1] | May offer improved performance on specific substrates. | Less commonly used and studied than ethyl cyanoacrylate. |
| Powder Dusting | Adherence of fine particles to the moisture and oily components of the fingerprint residue. | Less effective on old prints due to the evaporation of moisture and oils.[8] | Simple, fast, and inexpensive. A wide variety of powders are available for different surfaces. | Can destroy the print if not applied carefully. Not suitable for very old or very dry prints. |
| Ninhydrin | Reacts with amino acids in the fingerprint residue to produce a purple color (Ruhemann's purple). | Effective on porous surfaces like paper, even for older prints, as amino acids are relatively stable. | Highly sensitive to amino acids. | The reaction can be slow and may require heating and humidification. Not suitable for non-porous surfaces. |
| Vacuum Metal Deposition (VMD) | Thin layers of gold and zinc are evaporated onto the substrate in a vacuum. The metals adhere differently to the fingerprint residue and the substrate, creating a visible contrast. | Highly effective for aged prints on a variety of non-porous and semi-porous surfaces. | Extremely sensitive and can develop prints that are otherwise undetectable. | Requires expensive and specialized equipment. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in fingerprint development. Below are generalized protocols for the key techniques discussed.
Ethyl Cyanoacrylate Fuming Protocol
-
Sample Preparation: Place the object with the suspected latent fingerprint inside a fuming chamber.
-
Cyanoacrylate Preparation: Place a few drops of liquid ethyl cyanoacrylate in a small, heat-resistant container within the chamber.
-
Fuming Process: Heat the cyanoacrylate to approximately 120°C to induce vaporization.[9] Maintain a relative humidity of around 80% inside the chamber.
-
Development: Allow the fuming to proceed until the latent prints develop as white ridges. The time can range from minutes to over an hour depending on the chamber size and conditions.[9]
-
Post-treatment: Once developed, the prints can be photographed directly or enhanced using fingerprint powders or fluorescent dyes.
Powder Dusting Protocol
-
Powder Selection: Choose a powder that provides high contrast with the surface.
-
Applicator Selection: Use a soft brush (e.g., camel hair, fiberglass) to apply the powder.
-
Application: Lightly dip the brush into the powder, removing any excess. Gently brush the powder over the suspected area in a circular or sweeping motion.
-
Excess Powder Removal: Carefully blow or brush away the excess powder to reveal the developed print.
-
Lifting and Preservation: Lift the developed print using fingerprint lifting tape and transfer it to a backing card of a contrasting color.
Ninhydrin Protocol (for Porous Surfaces)
-
Ninhydrin Solution Preparation: Prepare a solution of ninhydrin in a suitable solvent (e.g., acetone, petroleum ether).
-
Application: Spray, dip, or brush the ninhydrin solution onto the surface.
-
Development: Allow the surface to air dry in a well-ventilated area. The development of the purple print can be accelerated by applying heat (approximately 80°C) and humidity (around 65-80% RH).
-
Observation: The prints will appear as a purple stain. Document the results through photography.
Chemical Signaling Pathway and Experimental Workflow
To visualize the underlying chemical process and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Anionic polymerization of cyanoacrylate initiated by fingerprint residue.
References
- 1. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanoacrylate Fuming Method | Air Science [airscience.com]
- 3. Enhancing the quality of aged latent fingerprints developed by superglue fuming: loss and replenishment of initiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Understanding The Polymerization of Ethyl Cyanoacrylate in the Supergl" by Leondra Shawntae Lawson [trace.tennessee.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. soinc.org [soinc.org]
A comparative review of commercial sources of research-grade isopropyl cyanoacrylate
A Comparative Review of Commercial Sources of Research-Grade Isopropyl Cyanoacrylate
For researchers, scientists, and drug development professionals, the selection of high-purity chemical reagents is a critical factor in ensuring the validity and reproducibility of experimental results. This compound, a monomer used in the formulation of instant adhesives, is increasingly finding applications in specialized research areas, including medical device prototyping and biocompatible adhesives. This guide provides a comparative overview of commercial sources for research-grade this compound, focusing on key performance indicators to aid in the selection process. Due to the limited availability of public, head-to-head comparative studies from manufacturers for this specific grade of cyanoacrylate, this review compiles available product specifications and general performance characteristics.
Data Presentation
The following table summarizes the available quantitative data for this compound from various commercial sources. It is important to note that many suppliers of chemical reagents do not publicly provide detailed performance data such as setting time and bond strength, as these are highly dependent on the specific application and testing conditions. "Not Specified" indicates that the information was not available in the publicly accessible product documentation at the time of this review.
| Supplier/Brand | Product Name/Grade | Purity | Viscosity (cP) | Setting Time (seconds) | Bond Strength (Shear, psi) |
| BOC Sciences | This compound | 95% (Industrial Grade) | Not Specified | Not Specified | Not Specified |
| Aron Alpha (Toagosei) | 600 Series (e.g., 601PF) | Not Specified | Not Specified | Not Specified | Not Specified |
| Benchchem | This compound | Not Specified | Not Specified | Not Specified | Not Specified |
| Master Bond | Cyanoacrylate Adhesives | Not Specified | Not Specified | Not Specified | Not Specified |
| Chemical Concepts | Cyanoacrylate Adhesives | Not Specified | Not Specified | Not Specified | Not Specified |
| Ellsworth Adhesives | Various Brands | Varies by product | Varies by product | Varies by product | Varies by product |
| Sigma-Aldrich (Merck) | This compound | Not Specified | Not Specified | Not Specified | Not Specified |
| TCI Chemicals | This compound | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The information in this table is based on publicly available data and may not represent the full product range or capabilities of the listed suppliers. For specific applications, it is highly recommended to request a certificate of analysis (CoA) and a technical data sheet (TDS) from the supplier.
Experimental Protocols
To allow for a standardized comparison of this compound from different sources, the following experimental protocols are provided based on common industry practices for cyanoacrylate adhesives.
Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the percentage purity of the this compound monomer.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Method:
-
Prepare a standard solution of a known high-purity this compound.
-
Prepare a sample solution of the commercial product to be tested, diluted in a suitable solvent (e.g., acetonitrile).
-
Inject a known volume of the sample solution into the GC.
-
Run the sample through the column using an appropriate temperature program to separate the this compound from any impurities or stabilizers.
-
The area of the this compound peak is compared to the total area of all peaks to determine the percentage purity.
-
Viscosity Measurement
-
Objective: To measure the dynamic viscosity of the liquid monomer.
-
Instrumentation: A rotational viscometer or rheometer.[1]
-
Method:
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Place a specified volume of the this compound sample into the instrument's sample cup.
-
Equilibrate the sample to a standard temperature (e.g., 25°C).
-
Measure the resistance to flow at a defined shear rate. The viscosity is typically reported in centipoise (cP).[2]
-
Setting Time (Fixture Time) Determination
-
Objective: To measure the time required for the adhesive to develop sufficient strength to hold two substrates together.
-
Materials: Standard substrates (e.g., steel, aluminum, or polycarbonate coupons), stopwatch.
-
Method:
-
Prepare two standard substrate coupons by cleaning them with a solvent such as isopropanol.
-
Apply a single drop of this compound to one of the substrates.
-
Immediately join the two substrates together with a slight clamping pressure.
-
Start the stopwatch.
-
Periodically test the bond by applying a light manual force.
-
The setting time is the time at which the bond is strong enough to resist this light force. Full cure time is typically much longer, often 24 hours.[3][4]
-
Bond Strength (Tensile Shear Strength) Measurement
-
Objective: To determine the shear strength of the cured adhesive bond.
-
Instrumentation: A universal testing machine (tensile tester).
-
Materials: Standard lap shear specimens (e.g., as per ASTM D1002).
-
Method:
-
Prepare a set of lap shear specimens by bonding them with the this compound.
-
Allow the adhesive to fully cure for a specified time (e.g., 24 hours) under controlled temperature and humidity.
-
Place the bonded specimen into the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the bond fails.
-
The shear strength is calculated by dividing the maximum load by the bond area and is typically reported in pounds per square inch (psi) or megapascals (MPa).
-
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a commercial source of research-grade this compound based on the performance parameters discussed.
Caption: Workflow for selecting a research-grade this compound supplier.
Conclusion
The selection of a suitable commercial source for research-grade this compound requires careful consideration of purity, physical properties, and performance characteristics. While publicly available comparative data is scarce, researchers can leverage the experimental protocols outlined in this guide to conduct their own evaluations. The most critical step is to obtain a Certificate of Analysis to verify purity, followed by in-house testing to ensure the product's performance meets the specific demands of the intended research application. For applications in drug development and medical devices, sourcing from suppliers who can provide detailed biocompatibility and toxicology data is also of paramount importance.
References
Benchmarking the performance of isopropyl cyanoacrylate against other rapid adhesives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Rapid Adhesive Performance
In the fast-paced environments of research and development, the demand for rapid and reliable bonding solutions is paramount. Cyanoacrylate adhesives, known for their instantaneous bonding capabilities, are a staple in laboratories and manufacturing facilities. This guide provides an objective, data-driven comparison of isopropyl cyanoacrylate against other commonly used rapid adhesives, namely ethyl-2-cyanoacrylate, methyl-2-cyanoacrylate, and octyl cyanoacrylate. The following analysis, supported by experimental data and detailed protocols, aims to equip professionals with the necessary information to select the optimal adhesive for their specific application.
Key Performance Indicators: A Comparative Overview
The efficacy of a rapid adhesive is determined by several key performance indicators. The following tables summarize the quantitative data gathered for this compound and its counterparts across critical parameters: bond strength, curing time, viscosity, and temperature resistance.
Table 1: Bond Strength (Shear Strength)
| Adhesive Type | Substrate: Steel (MPa) | Substrate: Aluminum (MPa) |
| This compound | Data not available in direct comparison | Data not available in direct comparison |
| Ethyl-2-Cyanoacrylate | 19 - 23[1] | 17.2 |
| Methyl-2-Cyanoacrylate | ~20 | ~12 |
| Octyl Cyanoacrylate | Lower than shorter-chain cyanoacrylates | Lower than shorter-chain cyanoacrylates |
Note: Bond strength can vary significantly based on surface preparation, bond line thickness, and curing conditions.
Table 2: Curing Time (Fixture Time)
| Adhesive Type | Fixture Time on Steel (seconds) | Fixture Time on ABS (seconds) |
| This compound | Generally slower than ethyl and methyl | Generally slower than ethyl and methyl |
| Ethyl-2-Cyanoacrylate | < 10 | < 7 |
| Methyl-2-Cyanoacrylate | < 10 | < 7 |
| Octyl Cyanoacrylate | Slower than shorter-chain cyanoacrylates | Slower than shorter-chain cyanoacrylates |
Note: Fixture time is the time required for a bonded assembly to withstand external handling forces. Full cure is typically achieved within 24 hours.[2][3][4]
Table 3: Viscosity
| Adhesive Type | Viscosity Range (cP at 25°C) |
| This compound | Data not available in direct comparison |
| Ethyl-2-Cyanoacrylate | 5 - 1500+ |
| Methyl-2-Cyanoacrylate | ~5 |
| Octyl Cyanoacrylate | 5 - 100 |
Note: Viscosity is a measure of a fluid's resistance to flow. Lower viscosity adhesives are suitable for tight-fitting joints, while higher viscosity formulations are better for gap-filling.[5][6][7][8]
Table 4: Temperature Resistance
| Adhesive Type | Maximum Continuous Operating Temperature (°C) |
| This compound | Data not available |
| Ethyl-2-Cyanoacrylate | ~82 (Standard), up to 121 (Specialty)[9][10] |
| Methyl-2-Cyanoacrylate | ~90[10] |
| Octyl Cyanoacrylate | Generally lower than shorter-chain cyanoacrylates |
Note: Exceeding the maximum operating temperature can lead to a significant decrease in bond strength.[9]
The Science of Adhesion: Cyanoacrylate Polymerization
Cyanoacrylate adhesives function through a process called anionic polymerization. The presence of a weak base, such as moisture on the substrate surface, initiates a rapid chain reaction, converting the liquid monomer into a solid polymer, thereby creating a strong bond.
References
- 1. freemansupply.com [freemansupply.com]
- 2. aronalpha.net [aronalpha.net]
- 3. gluegun.com [gluegun.com]
- 4. aronalpha.net [aronalpha.net]
- 5. zdschemical.com [zdschemical.com]
- 6. ceccorp.ca [ceccorp.ca]
- 7. ceccorp.ca [ceccorp.ca]
- 8. Cyanoacrylate adhesive – medium / high viscosity | Alta Engineering [altaengineering.uk]
- 9. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 10. permabond.com [permabond.com]
Statistical comparison of bond failure rates between isopropyl cyanoacrylate and other adhesives
In the landscape of scientific research and medical device manufacturing, the choice of adhesive is critical to the integrity and performance of a product. Isopropyl cyanoacrylate, a member of the cyanoacrylate family of adhesives, offers a unique profile of properties for researchers, scientists, and drug development professionals. This guide provides a statistical comparison of the bond failure rates and strength of this compound and other common adhesives, supported by experimental data and detailed methodologies.
Comparative Analysis of Adhesive Bond Strength
While direct statistical data on the bond failure rate of this compound is not extensively available in comparative studies, we can infer its performance characteristics based on its chemical family and available research on other cyanoacrylate esters. The following tables summarize quantitative data from various studies on different cyanoacrylate adhesives and other adhesive types. It is important to note that direct comparison is challenging due to varying experimental conditions across studies.
Table 1: Comparative Properties of Cyanoacrylate Esters
| Property | Methyl Cyanoacrylate | Ethyl Cyanoacrylate | This compound | Butyl Cyanoacrylate | Octyl Cyanoacrylate |
| Curing Speed | Very Fast | Fast | Moderate | Slower | Slow |
| Bond Strength | High | High | Moderate-High | Moderate | Lower |
| Flexibility | Low | Low | Moderate | Higher | High |
Source: Inferred from comparative overviews of cyanoacrylate esters[1].
Table 2: Shear Bond Strength of Various Adhesives
| Adhesive Type | Substrate | Shear Bond Strength (MPa) | Test Condition |
| Cyanoacrylate | Human Molars | 5.8 ± 2.4 | 0.5 hours after bonding[2] |
| Cyanoacrylate | Human Molars | 7.1 ± 3.3 | 24 hours after bonding[2] |
| Composite Resin | Human Molars | 5.2 ± 2.9 | 0.5 hours after bonding[2] |
| Composite Resin | Human Molars | 10.4 ± 2.8 | 24 hours after bonding[2] |
| Ethyl Cyanoacrylate | Steel | ~17.2 | Not Specified[3] |
| Methyl Cyanoacrylate | Steel | ~22.4 | Not Specified[3] |
| Epoxy | Steel | 20-30 | Not Specified |
| Toughened Acrylic | Steel | 20-25 | Not Specified |
Note: The data presented is a compilation from multiple sources and should be used for general comparison only. Direct comparisons are limited by variations in experimental protocols.
Understanding Bond Failure in Cyanoacrylate Adhesives
Several factors can contribute to the failure of a cyanoacrylate bond. For researchers and professionals in drug development, understanding these factors is crucial for ensuring the reliability of their assemblies and devices.
-
Substrate Type: Cyanoacrylates bond best with materials that have a small amount of surface moisture. They may struggle to adhere to very low surface energy plastics like polyethylene and polypropylene without the use of a primer. Porous materials can also be challenging as they may absorb the adhesive before a strong bond can form.
-
Bond Line Gap: Cyanoacrylate adhesives are most effective in applications with a very small gap between the substrates. Larger gaps can lead to incomplete curing and a weaker bond[4].
-
Surface Preparation: The cleanliness of the substrate surface is paramount. Contaminants such as oils, grease, and dust can significantly hinder the adhesive's ability to form a strong bond.
-
Environmental Conditions: High humidity can accelerate the curing of cyanoacrylates, while very low humidity can slow it down. Temperature can also affect bond strength, with most standard cyanoacrylates having a limited service temperature range.
-
Chemical Exposure: Exposure to certain solvents and chemicals can degrade the cyanoacrylate polymer, leading to bond failure[5].
Experimental Protocols for Adhesive Strength Testing
To ensure objective and reproducible results, standardized testing methods are employed to evaluate the performance of adhesives. The American Society for Testing and Materials (ASTM) has established several key protocols.
ASTM F2255: Standard Test Method for Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading
This method is commonly used to determine the shear strength of an adhesive.
Methodology:
-
Substrate Preparation: Two substrate strips (e.g., plastic, metal, or biological tissue) are cleaned and prepared according to the specific application.
-
Adhesive Application: A controlled amount of the adhesive is applied to a defined overlapping area on one of the substrates.
-
Assembly: The second substrate is then overlapped with the first, and a consistent pressure is applied for a specified period to allow the adhesive to spread and cure.
-
Curing: The bonded assembly is allowed to cure under controlled environmental conditions (temperature and humidity) for a predetermined amount of time.
-
Testing: The assembly is placed in a universal testing machine, and a tensile load is applied parallel to the bond line until failure occurs.
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the bonded area.
Other Key Experimental Protocols:
-
ASTM F2256: T-Peel Strength: This test measures the force required to peel apart two flexible substrates bonded together.
-
ASTM F2258: Tensile Strength: This method determines the strength of an adhesive bond when the substrates are pulled apart in a direction perpendicular to the bond line.
Logical Relationship of Factors Affecting Bond Failure
The reliability of an adhesive bond is a multifactorial issue. The following diagram illustrates the logical relationships between key factors that can lead to bond failure.
Conclusion
This compound presents a viable adhesive option with a moderate curing speed and moderate-to-high bond strength, making it suitable for various research and medical applications. While comprehensive, direct statistical comparisons of its bond failure rate against a wide array of other adhesives are limited, an understanding of the general properties of cyanoacrylates and the critical factors influencing bond integrity can guide appropriate selection and application. For critical applications, it is imperative to conduct specific in-house testing that mimics the intended use environment and substrates to accurately determine the performance and reliability of this compound or any other selected adhesive.
References
- 1. This compound | 10586-17-1 | Benchchem [benchchem.com]
- 2. Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterbond.com [masterbond.com]
- 4. Simplifying Failure Analysis for Select Medical Device Adhesives - Henkel Adhesives [henkel-adhesives.com]
- 5. pcbiochemres.com [pcbiochemres.com]
Safety Operating Guide
Proper Disposal of Isopropyl Cyanoacrylate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including isopropyl cyanoacrylate. This adhesive, while invaluable in many research and development applications, requires specific handling procedures to mitigate risks associated with its reactivity and potential for environmental contamination. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in its various forms within a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and nitrile or polyethylene gloves.[1] Avoid using cotton or wool gloves, as contact with cyanoacrylate can cause a rapid exothermic reaction, leading to heat, smoke, and potentially fire.[2]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its state: un-cured (liquid), cured (solid), or as a component of a spill.
Uncured this compound (Liquid Waste)
Small quantities of liquid this compound should be polymerized before disposal. This process transforms the reactive liquid into a more stable, non-hazardous solid.
Experimental Protocol for Polymerization:
-
Select a suitable container: Use a designated, chemically resistant container (e.g., a polyethylene beaker).
-
Add absorbent material: Place an inert absorbent material, such as sand or earth, into the container.[1][3]
-
Dispense the cyanoacrylate: Slowly pour the liquid this compound onto the absorbent material.
-
Initiate polymerization: Add a small amount of water to the mixture and stir. Water acts as a catalyst for the polymerization of cyanoacrylates.[1][4] The mixture will begin to heat up and solidify.
-
Cooling and Curing: Allow the container to cool in a well-ventilated area, such as a fume hood, until the polymerization is complete and the mass has hardened.
-
Final Disposal: Once fully cured and cooled, the solid material can typically be disposed of as non-hazardous waste.[5] However, always confirm this with your institution's environmental health and safety (EHS) department and local regulations.
For larger quantities of uncured this compound, it is recommended to consult your EHS department directly, as incineration at a permitted waste facility may be the required disposal method.[6]
Cured this compound (Solid Waste)
Cured, or polymerized, this compound is generally considered non-hazardous.[5] This solid waste can be collected and disposed of in accordance with standard laboratory procedures for non-hazardous solid waste.
Empty Containers
Empty containers that previously held this compound may contain residual product and should be handled with care.[7] It is advisable to triple-rinse the container with a suitable solvent (such as acetone, if compatible with the container material) in a well-ventilated area. The rinsate should be treated as chemical waste and disposed of accordingly. Alternatively, some regulations may require empty containers to be disposed of as hazardous waste.[6]
Spill Management and Disposal
In the event of an this compound spill, the following steps should be taken:
-
Ensure proper ventilation: Maximize airflow in the affected area by opening windows or using local exhaust ventilation.[7]
-
Wear appropriate PPE: At a minimum, this includes safety goggles and gloves.[7]
-
Contain the spill: For larger spills (e.g., ≥ 1 gallon), dike the area with an inert material like sand or earth to prevent it from spreading.[7]
-
Absorb the material: Use an inert absorbent material to soak up the spilled liquid. Do not use cotton or paper towels for large spills , as this can cause a rapid and hazardous exothermic reaction.[2][4]
-
Initiate polymerization: For large spills, flood the area with water to induce polymerization.[1][4]
-
Collect the waste: Once the material has solidified, scrape it up using non-sparking tools and place it in a designated, sealable container for disposal.[7]
-
Decontaminate the area: Clean the spill area with soap and warm water.[7]
-
Dispose of all materials: The collected solidified cyanoacrylate and any contaminated absorbent materials should be disposed of in accordance with local, state, and federal regulations.[7]
Summary of Disposal Methods
| Waste Type | Recommended Disposal Procedure | Key Safety Considerations |
| Uncured Liquid | Polymerize small quantities by adding to an inert absorbent material (sand, earth) and then adding water.[1][3] For large quantities, consult your EHS department; incineration may be required.[6] | Perform polymerization in a well-ventilated area. The reaction is exothermic. Avoid contact with skin and eyes. |
| Cured Solid | Dispose of as non-hazardous industrial waste, pending confirmation with local regulations.[5][6] | No special handling is required, but good laboratory practice should be maintained. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., acetone) and dispose of the rinsate as chemical waste. Alternatively, dispose of the entire container as hazardous waste according to institutional policy.[6] | Ensure the solvent is compatible with the container material. Perform rinsing in a well-ventilated area. |
| Spill Cleanup Materials | Absorb with inert material (sand, earth).[1] For large spills, flood with water to polymerize.[4] Scrape up the solidified material and place it in a designated waste container.[5] | Do not use cotton or wool-based absorbents for large spills. [2] Use non-sparking tools for cleanup.[7] Ensure adequate ventilation. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and maintaining environmental responsibility. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
References
- 1. grinnell.edu [grinnell.edu]
- 2. iowadnr.gov [iowadnr.gov]
- 3. Seeking suggestions on how to dispose of cyanoacrylate glue - MIMF [mimf.com]
- 4. permabond.com [permabond.com]
- 5. sds.staples.com [sds.staples.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Cyanoacrylate
For researchers, scientists, and drug development professionals, the safe and effective use of all laboratory materials is paramount. This guide provides essential, immediate safety and logistical information for handling isopropyl cyanoacrylate, a common adhesive in laboratory settings. By adhering to these procedural steps, you can ensure the integrity of your research and the safety of your team.
Personal Protective Equipment (PPE) and Exposure Limits
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, along with relevant occupational exposure limits for similar cyanoacrylate compounds, as specific limits for the isopropyl variant are not established.
| Parameter | Specification | Rationale |
| Eye Protection | Safety goggles | Protects against splashes and irritating vapors. |
| Hand Protection | Nitrile gloves | Recommended for incidental contact. Latex gloves are not advised as they may not provide an adequate barrier.[1] |
| Neoprene or Butyl rubber gloves | Recommended for extended contact or immersion. | |
| Skin Protection | Chemical-resistant apron or lab coat | Protects against spills and splashes. |
| Long-sleeved clothing | Minimizes skin exposure. | |
| Respiratory Protection | NIOSH-approved vapor respirator | Recommended when working in areas with inadequate ventilation or for extended periods to avoid respiratory irritation.[2] |
| Occupational Exposure Limits (for Ethyl/Methyl Cyanoacrylate) | ACGIH TLV-TWA: 0.2 ppm | Time-Weighted Average for an 8-hour workday. |
| ACGIH TLV-STEL: 1 ppm | Short-Term Exposure Limit for a 15-minute period. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes risks. The following diagram illustrates the key steps from preparation to disposal.
Experimental Protocol: Bonding of Plastic Substrates
This protocol outlines a standard procedure for bonding two plastic substrates using this compound adhesive in a laboratory setting.
Materials:
-
This compound adhesive
-
Plastic substrates to be bonded
-
Lint-free wipes
-
Isopropyl alcohol
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
Procedure:
-
Surface Preparation:
-
Ensure the plastic substrates are clean and free of any contaminants such as dust, oil, or grease.
-
Wipe the bonding surfaces of the substrates with a lint-free wipe dampened with isopropyl alcohol.
-
Allow the surfaces to completely dry before applying the adhesive.
-
-
Adhesive Application:
-
Carefully open the this compound adhesive container, pointing it away from your face.
-
Apply a minimal amount of adhesive to one of the bonding surfaces. A thin, uniform layer is ideal for a strong bond.
-
-
Bonding:
-
Immediately after applying the adhesive, join the two substrates together in the desired alignment.
-
Apply firm, consistent pressure for 30-60 seconds to ensure a strong initial bond.
-
Be cautious to avoid shifting the substrates during this initial curing phase.
-
-
Curing:
-
Allow the bonded assembly to cure for at least one hour before handling.
-
For optimal bond strength, allow for a full 24-hour cure at room temperature.
-
-
Cleanup:
-
Immediately wipe away any excess adhesive with a dry, lint-free cloth.
-
If the adhesive has cured, carefully scrape it off with a suitable tool, taking care not to damage the substrate.
-
Securely cap the adhesive container and store it in a cool, dry place.
-
Emergency Procedures: First Aid and Spill Response
In the event of an accidental exposure or spill, prompt and correct action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Do not pull bonded skin apart.[3][4] Immerse the bonded area in warm, soapy water.[4] Gently peel or roll the skin apart, a blunt object like a spatula can be used to aid separation.[5] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eye with large amounts of warm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Do not try to force the eye open.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do not induce vomiting. The adhesive will rapidly polymerize in the mouth.[3] Saliva will help to lift the solidified adhesive in 1-2 days.[5][6] Ensure the airway is not obstructed.[6] Seek medical attention. |
Spill Response:
The appropriate response to a spill depends on its size. The following flowchart outlines the decision-making process for handling an this compound spill.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Uncured Adhesive: Small amounts of uncured adhesive should be polymerized before disposal. This can be achieved by spreading the adhesive on an inert material like sand or vermiculite and allowing it to cure in a well-ventilated area.[7]
-
Cured Adhesive: Once fully cured, the solid material can be placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers may still contain residual vapors and should be handled with care. They should be sealed and disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, should also be placed in a sealed container and disposed of as hazardous waste.
By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the responsible use of this compound.
References
- 1. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 2. theglovewarehouse.com [theglovewarehouse.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. coleparmer.com [coleparmer.com]
- 5. ansell.com [ansell.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
